molecular formula C9H4Cl4N2 B1298048 4-Chloro-2-(trichloromethyl)quinazoline CAS No. 3137-63-1

4-Chloro-2-(trichloromethyl)quinazoline

Cat. No.: B1298048
CAS No.: 3137-63-1
M. Wt: 281.9 g/mol
InChI Key: KHWHZIOORKRESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trichloromethyl)quinazoline is a useful research compound. Its molecular formula is C9H4Cl4N2 and its molecular weight is 281.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-(trichloromethyl)quinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-(trichloromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trichloromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(trichloromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHZIOORKRESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347184
Record name 4-chloro-2-(trichloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3137-63-1
Record name 4-chloro-2-(trichloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(trichloromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthesis and reactive properties of 4-chloro-2-(trichloromethyl)quinazoline, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core reaction mechanisms, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a privileged scaffold in medicinal chemistry.[1] Its structural versatility allows for diverse functionalization, leading to a wide array of biological activities. The title compound, 4-chloro-2-(trichloromethyl)quinazoline, is a particularly valuable intermediate due to its two distinct reactive sites: the highly activated 4-chloro group and the synthetically versatile 2-(trichloromethyl) group. This dual reactivity enables the sequential introduction of various functionalities, making it a cornerstone for building libraries of complex molecules with potential therapeutic applications, notably as antimalarial and anticancer agents.[1]

Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

The synthesis of the 4-chloro-2-(trichloromethyl)quinazoline core typically begins with the corresponding 2-(trichloromethyl)quinazolin-4(3H)-one. The crucial chlorination step to introduce the reactive chloro group at the 4-position is commonly achieved using potent chlorinating agents.

A standard laboratory procedure involves refluxing the quinazolinone starting material in thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive electrophile and facilitates the chlorination process.

Experimental Protocol: Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

  • To a stirred suspension of 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq.) in thionyl chloride (10-15 vol. eq.) at room temperature, add N,N-dimethylformamide (0.1 eq.) dropwise.

  • Heat the reaction mixture to reflux (approximately 76-79 °C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Allow the mixture to cool to room temperature and then carefully quench by pouring it onto crushed ice or into cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-chloro-2-(trichloromethyl)quinazoline by recrystallization or column chromatography to obtain the final product.

The Dual Reactivity of 4-Chloro-2-(trichloromethyl)quinazoline

The unique chemical behavior of this molecule is dictated by its two electrophilic centers. The reactivity at each position is distinct and can be selectively addressed through careful choice of reaction conditions and nucleophiles.

High Reactivity at the C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the intermediate formed during the reaction.

Mechanism of SNAr at the C4 Position

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazoline ring system.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

SNAr_Mechanism reactant 4-Chloro-2-(trichloromethyl)quinazoline intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product 4-Substituted-2-(trichloromethyl)quinazoline intermediate->product - Cl- leaving_group Cl-

SNAr mechanism at the C4 position.

This high reactivity at the C4 position is a cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of a wide variety of amine-containing fragments to build libraries of potential drug candidates.[3][4]

Microwave-Assisted Amination at the C4 Position

Microwave irradiation has emerged as a powerful tool to accelerate these SNAr reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][5]

Amine NucleophileSolventMethodReaction TimeYield (%)Reference
Aryl heterocyclic amines2-PropanolMicrowave20 minHigh[3]
Substituted anilinesTHF/H₂OMicrowave10-40 minGood to Excellent[1]
Various aminesCH₃CN/HOAcMicrowave10 minGood to Excellent[5]

Experimental Protocol: Microwave-Assisted Amination

  • In a microwave-safe vial, combine 4-chloro-2-(trichloromethyl)quinazoline (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable solvent (e.g., 2-propanol, THF/water).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 100-160 °C for 10-30 minutes).

  • After cooling, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Reactivity of the 2-(Trichloromethyl) Group

The trichloromethyl group (-CCl₃) at the 2-position is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms.[6][7] This electronic nature influences the overall reactivity of the quinazoline ring and also presents opportunities for further chemical transformations. While less explored than the C4-chloro substitution, the -CCl₃ group can serve as a precursor to other functional groups.

Plausible Reaction Pathway: Hydrolysis to a Carboxylic Acid

One of the most synthetically valuable transformations of a trichloromethyl group on an aromatic or heterocyclic ring is its hydrolysis to a carboxylic acid. This reaction typically requires forcing conditions, such as strong acid or base, due to the stability of the C-Cl bonds.

The mechanism likely involves a series of nucleophilic substitutions of the chlorine atoms by hydroxide ions, followed by the loss of water from the unstable gem-triol intermediate to yield the carboxylic acid.

Hydrolysis_Mechanism start 2-(Trichloromethyl)quinazoline Derivative intermediate1 gem-Triol Intermediate start->intermediate1 + 3 OH- - 3 Cl- product Quinazoline-2-carboxylic Acid Derivative intermediate1->product - H2O

Plausible hydrolysis of the trichloromethyl group.

This transformation provides access to quinazoline-2-carboxylic acids, which are valuable building blocks for further derivatization, such as amide bond formation.

Applications in Drug Development

The ability to selectively and sequentially functionalize 4-chloro-2-(trichloromethyl)quinazoline at both the C4 and C2 positions makes it an exceptionally valuable scaffold in drug discovery. The C4 position is often used to introduce moieties that can interact with the hinge region of kinases, a common strategy in the development of kinase inhibitors for cancer therapy. The 2-position, once transformed, can be used to modulate solubility, metabolic stability, and to introduce additional pharmacophoric features.

Conclusion

4-Chloro-2-(trichloromethyl)quinazoline is a versatile and highly reactive building block in organic synthesis and medicinal chemistry. The distinct reactivity profiles of the 4-chloro and 2-(trichloromethyl) groups allow for a modular and efficient approach to the synthesis of complex molecular architectures. The well-established SNAr chemistry at the C4 position, particularly with the advent of microwave-assisted protocols, provides rapid access to diverse libraries of substituted quinazolines. While the chemistry of the 2-(trichloromethyl) group is less documented for this specific scaffold, its potential for transformation into other valuable functional groups, such as carboxylic acids, further enhances the synthetic utility of this important heterocyclic intermediate. A thorough understanding of these reaction mechanisms is crucial for leveraging the full potential of this scaffold in the development of novel therapeutic agents.

References

  • Qiu, J., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. Available at: [Link]

  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 4-chloro-2-chloromethyl-3H-[2][3][8]triazino[6,1-b]quinazolin-10-one. Available at: [Link]

  • Li, H. Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

  • Al-Sultani, A. A. J., & Abbas, A. S. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(3), 241-251. Available at: [Link]

  • RSC Publishing. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22, 1386-1390. Available at: [Link]

  • Yoon, S. S., et al. (2004). Microwave-Assisted Synthesis of 4-Aminoquinazolines. Synthetic Communications, 34(1), 53-59. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

  • Al-Omair, M. A. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(9), 13786–13799. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5636. Available at: [Link]

  • Efimov, I., et al. (2023). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Advances, 13(4), 2435-2442. Available at: [Link]

  • Kadela-Tomanek, M., et al. (2017). Innate C-H trifluoromethylation of heterocycles. Nature, 543(7646), 543–547. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Taylor, E. C., & Liu, B. (2002). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. The Journal of organic chemistry, 67(10), 3291–3295. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

  • ResearchGate. (2025). Alkoxy Group-Boosted Internal Redox Reaction: Application to Benzylic Hydride Shift/Cyclization of Electron-Deficient Aromatic Rings. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Available at: [Link]

  • YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. Available at: [Link]

Sources

Spectroscopic Blueprint of 4-Chloro-2-(trichloromethyl)quinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(trichloromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predictive data based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. The methodologies and predicted data herein offer a robust framework for the identification, characterization, and quality control of this and structurally similar quinazoline derivatives.

Molecular Structure and Its Spectroscopic Implications

4-Chloro-2-(trichloromethyl)quinazoline possesses a rigid bicyclic aromatic core, the quinazoline ring system, substituted with two potent electron-withdrawing groups: a chloro group at the 4-position and a trichloromethyl group at the 2-position. These substituents significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures. The chloro group at C4 will primarily influence the chemical shifts of the adjacent protons and carbons in the benzene ring, while the bulky and highly electronegative trichloromethyl group at C2 will deshield the heterocyclic part of the molecule and serve as a key fragmentation handle in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-2-(trichloromethyl)quinazoline, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring of the quinazoline nucleus. The electron-withdrawing nature of the chloro and trichloromethyl groups, as well as the nitrogen atoms in the pyrimidine ring, will cause these protons to be significantly deshielded, appearing at a relatively downfield region.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-(trichloromethyl)quinazoline in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5~ 8.25 - 8.35Doublet of doublets (dd)J ≈ 8.0, 1.5Deshielded due to proximity to the electronegative nitrogen at N1 and the chloro group at C4.
H-6~ 7.80 - 7.90Triplet of doublets (td)J ≈ 8.0, 1.5Typical aromatic coupling to H-5 and H-7.
H-7~ 8.00 - 8.10Triplet of doublets (td)J ≈ 8.0, 1.5Influenced by the electron-withdrawing effect of the quinazoline core.
H-8~ 8.15 - 8.25Doublet of doublets (dd)J ≈ 8.0, 1.5Deshielded by the adjacent nitrogen at N1.

Note: These are predicted values and may vary slightly in an experimental setting. The prediction is based on the analysis of related quinazoline derivatives.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon map of the molecule. The carbons of the quinazoline ring will appear in the aromatic region, with the carbons directly attached to the nitrogen and chlorine atoms showing characteristic downfield shifts. The trichloromethyl carbon will have a unique chemical shift due to the three attached chlorine atoms.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-(trichloromethyl)quinazoline in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~ 162 - 165Attached to two nitrogen atoms and the trichloromethyl group.
C-4~ 158 - 161Attached to a nitrogen and a chlorine atom.
C-4a~ 150 - 153Bridgehead carbon adjacent to nitrogen.
C-5~ 128 - 130Aromatic CH.
C-6~ 129 - 131Aromatic CH.
C-7~ 135 - 137Aromatic CH, deshielded.
C-8~ 125 - 127Aromatic CH.
C-8a~ 122 - 124Bridgehead carbon.
-CCl₃~ 95 - 98Carbon attached to three chlorine atoms.

Note: These are predicted values based on known substituent effects on quinazoline and related heterocyclic systems.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of 4-Chloro-2-(trichloromethyl)quinazoline.

Diagram 1: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Filter Filter solution into an NMR tube. Dissolve->Filter Tune Tune and shim the NMR spectrometer. Filter->Tune Acquire_1H Acquire ¹H NMR spectrum (e.g., 400 MHz). Tune->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum (e.g., 100 MHz). Acquire_1H->Acquire_13C Process Fourier transform, phase correction, and baseline correction. Acquire_13C->Process Reference Reference spectra to TMS (0.00 ppm). Process->Reference Integrate Integrate ¹H signals and pick peaks for both spectra. Reference->Integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-(trichloromethyl)quinazoline is expected to be dominated by absorptions from the aromatic quinazoline ring and the carbon-chlorine bonds.

Table 3: Predicted FT-IR Absorption Bands for 4-Chloro-2-(trichloromethyl)quinazoline

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3100 - 3000Medium to WeakAromatic C-H stretchCharacteristic for aromatic protons.
1620 - 1580Medium to StrongC=N and C=C stretchingVibrations of the quinazoline ring system.
1500 - 1400Medium to StrongAromatic ring skeletal vibrationsCharacteristic fingerprint region for the quinazoline core.
800 - 750StrongC-Cl stretchStrong absorption due to the C-Cl bonds in the trichloromethyl group.
750 - 700StrongOut-of-plane C-H bendingCharacteristic of the substitution pattern on the benzene ring.

Note: These are predicted values. The exact positions and intensities of the bands can be influenced by the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like 4-Chloro-2-(trichloromethyl)quinazoline is the KBr pellet method.

Diagram 2: KBr Pellet Preparation for FT-IR Analysis

FTIR_Workflow start Start grind_sample Grind 1-2 mg of sample with ~100 mg of dry KBr. start->grind_sample press_pellet Press the mixture in a die to form a transparent pellet. grind_sample->press_pellet acquire_spectrum Acquire the FT-IR spectrum. press_pellet->acquire_spectrum end End acquire_spectrum->end

Caption: Step-by-step process for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum of 4-Chloro-2-(trichloromethyl)quinazoline

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of four chlorine atoms. Each chlorine atom has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with a characteristic intensity distribution.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-2-(trichloromethyl)quinazoline

m/z (for ³⁵Cl isotopes)Ion StructureFragmentation Pathway
278[C₉H₄³⁵Cl₄N₂]⁺Molecular Ion (M⁺)
243[M - Cl]⁺Loss of a chlorine radical from the trichloromethyl group.
208[M - 2Cl]⁺Subsequent loss of a second chlorine radical.
163[C₈H₄³⁵ClN₂]⁺Loss of the -CCl₃ radical.
128[C₈H₄N₂]⁺Loss of a chlorine radical from the quinazoline ring.
Experimental Protocol for Mass Spectrometry

The following is a general protocol for the analysis of 4-Chloro-2-(trichloromethyl)quinazoline by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Diagram 3: GC-MS Analysis Workflow

MS_Workflow cluster_sample_intro Sample Introduction cluster_separation_ionization Separation & Ionization cluster_analysis_detection Analysis & Detection Dissolve Dissolve sample in a volatile solvent (e.g., dichloromethane). Inject Inject an aliquot into the GC. Dissolve->Inject Separate Separate the compound on a GC column. Inject->Separate Ionize Ionize the eluted compound by Electron Ionization (EI). Separate->Ionize Analyze Separate ions by mass-to-charge ratio in the mass analyzer. Ionize->Analyze Detect Detect the ions. Analyze->Detect Process Process the data to generate the mass spectrum. Detect->Process

Caption: General workflow for GC-MS analysis of an organic compound.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the characterization of 4-Chloro-2-(trichloromethyl)quinazoline. The combination of NMR, IR, and Mass Spectrometry, when interpreted with an understanding of the underlying chemical principles, offers a powerful toolkit for researchers in the fields of chemical synthesis and drug discovery. The provided protocols offer a starting point for the experimental acquisition of this critical data, ensuring both accuracy and reproducibility in the laboratory setting.

References

  • Dilebo, K. B., et al. (2021). Synthesis, characterization and molecular docking studies of new 4-chloro-2-phenylquinazoline derivatives. Journal of Molecular Structure, 1243, 130809.
  • Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. SciELO South Africa. Available at: [Link].

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 2024, 22, 1386-1390. Available at: [Link].

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024, 29(24), 6021. Available at: [Link].

  • Two New Quinazoline Derivatives from the Moss Endophytic Fungus Aspergillus sp. and Their Anti-inflammatory Activity. Molecules, 2020, 25(22), 5488. Available at: [Link].

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2644-2661. Available at: [Link].

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 2023, 28(12), 4761. Available at: [Link].

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 2021, 26(8), 2291. Available at: [Link].

  • Mass spectra - the M+2 peak. Chemguide. Available at: [Link].

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link].

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available at: [Link].

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2017, 2017(4), M958. Available at: [Link].

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 2017, 33(2). Available at: [Link].

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link].

  • How can you identify the presence of halogens using mass spectrometry? TutorChase. Available at: [Link].

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 2013, 18(11), 13836-13851. Available at: [Link].

  • 4-Chloroquinoline. PubChem. Available at: [Link].

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].

  • 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline. PubChem. Available at: [Link].

  • 4-chloro-2-(chloromethyl)quinazoline. PubChemLite. Available at: [Link].

Sources

An In-depth Technical Guide to 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 4-Chloro-2-(trichloromethyl)quinazoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its optimized synthesis, detailed physicochemical and spectroscopic properties, and characteristic reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to effectively utilize this versatile chemical building block.

Introduction: The Quinazoline Scaffold and the Utility of a Key Intermediate

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence stems from its ability to mimic the purine structure, allowing it to interact with a wide range of biological targets. Compounds incorporating this heterocycle exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Within this important class of compounds, 4-Chloro-2-(trichloromethyl)quinazoline (CAS No. 2680-79-7) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two distinct reactive sites: a highly reactive C4-chloro group, susceptible to nucleophilic aromatic substitution (SNAr), and a C2-trichloromethyl group, which can undergo various transformations. This dual reactivity allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity and generating libraries of novel quinazoline derivatives for drug discovery and materials science. This guide will provide the foundational knowledge required to harness the full synthetic potential of this compound.

Synthesis and Purification

The most common and reliable synthesis of 4-Chloro-2-(trichloromethyl)quinazoline proceeds via a two-step sequence starting from anthranilic acid. The causality behind this experimental choice lies in the commercial availability of the starting material and the high-yielding, robust nature of the reactions.

Synthesis Protocol: From Anthranilamide to the Chlorinated Quinazoline

Step 1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

This initial step involves the condensation of anthranilamide with trichloroacetic anhydride. Anthranilamide serves as the source for the benzene ring and the N1 and C2 atoms of the quinazoline core. Trichloroacetic anhydride provides the C2-trichloromethyl group and facilitates the cyclization.

  • Reagents: Anthranilamide, Trichloroacetic anhydride, Pyridine (as solvent and base).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anthranilamide in anhydrous pyridine.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add trichloroacetic anhydride dropwise to the cooled solution. The slow addition is critical to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water to remove pyridine, and dry under vacuum.

Step 2: Chlorination to 4-Chloro-2-(trichloromethyl)quinazoline

The second step converts the quinazolinone intermediate into the target compound. This is achieved through a chlorination reaction, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[1] POCl₃ is often preferred as it acts as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Reagents: 2-(Trichloromethyl)quinazolin-4(3H)-one, Phosphoryl chloride (POCl₃), N,N-Dimethylaniline (as a catalyst).

  • Procedure:

    • In a fume hood, combine the dried 2-(trichloromethyl)quinazolin-4(3H)-one and an excess of phosphoryl chloride in a round-bottom flask.

    • Add a catalytic amount of N,N-dimethylaniline. The catalyst accelerates the reaction by activating the POCl₃.

    • Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After completion, carefully remove the excess POCl₃ under reduced pressure. (Caution: POCl₃ is highly corrosive and reacts violently with water) .

    • Pour the cooled residue slowly onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) to a pH of ~7-8.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 4-Chloro-2-(trichloromethyl)quinazoline.

Purification and Validation

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid. The purity of the final compound should be validated by:

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems.

  • Spectroscopic Analysis: Confirmation of the structure via NMR and MS as detailed in Section 4.0.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Workflow for the Synthesis and Purification of 4-Chloro-2-(trichloromethyl)quinazoline."

Physicochemical Properties

The physical and chemical properties of 4-Chloro-2-(trichloromethyl)quinazoline determine its handling, storage, and reactivity. The presence of four chlorine atoms significantly influences its molecular weight, polarity, and solubility.

PropertyValueSource
CAS Number 2680-79-7-
Molecular Formula C₉H₄Cl₄N₂[2]
Molecular Weight 293.95 g/mol [2]
Appearance Solid-
Melting Point 95-97 °C-
Boiling Point 374.4 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMSO. Insoluble in water.-
LogP 3.40 (Predicted)[2]

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound. The key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry are outlined below.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the four aromatic protons on the benzene ring portion of the quinazoline core. The chemical shifts and coupling patterns are characteristic of a disubstituted benzene ring.

  • Expected Signals: Four signals in the aromatic region (typically δ 7.5-8.5 ppm), exhibiting coupling patterns (doublets, triplets) consistent with the quinazoline ring system.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information.

  • Expected Signals: Nine distinct carbon signals are expected. Key signals include the carbon of the CCl₃ group (typically around δ 95-105 ppm), and the two carbons of the pyrimidine ring (C2 and C4), which are significantly influenced by the attached chloro and trichloromethyl groups.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of chlorine.

  • Expected M/z: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak will correspond to the molecular weight calculated with the most common isotopes.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Chloro-2-(trichloromethyl)quinazoline is rooted in the differential reactivity of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution.[3] This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the fused benzene ring, which stabilize the intermediate Meisenheimer complex. This allows for the facile introduction of a wide variety of nucleophiles.[4][5]

  • Common Nucleophiles: Amines (primary and secondary), anilines, hydrazines, alcohols, phenols, and thiols.[4][6]

  • Reaction Conditions: These reactions are typically carried out in a polar solvent like isopropanol, ethanol, or DMF, often at elevated temperatures (reflux).[4] A base, such as triethylamine (TEA) or potassium carbonate, is often added to neutralize the HCl generated during the reaction.[4]

This reactivity is the cornerstone for synthesizing libraries of 4-substituted quinazolines, which are widely explored as kinase inhibitors and other therapeutic agents.[5]

dot graph { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "General scheme for Nucleophilic Aromatic Substitution at the C4 position."

Transformations of the C2-Trichloromethyl Group

The trichloromethyl group is a versatile functional handle. While more stable than the C4-chloro group, it can be transformed under specific conditions. For example, it can be hydrolyzed to a carboxylic acid group or converted to other functional groups, although this often requires harsher conditions than the C4 substitution. This allows for secondary diversification of the quinazoline scaffold after an initial SNAr reaction.

Safety, Handling, and Storage

Safety:

  • 4-Chloro-2-(trichloromethyl)quinazoline should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • It is classified as an acute toxicant if swallowed and can cause serious eye damage.[7]

Handling:

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-Chloro-2-(trichloromethyl)quinazoline is a high-value, versatile intermediate for chemical synthesis. Its well-defined synthesis and predictable, differential reactivity at the C4 and C2 positions provide a robust platform for the development of novel quinazoline-based compounds. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Synthesis of 4-chloro-2-chloromethyl-3H-[4][6][8]triazino[6,1-b]quinazolin-10-one. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 27, 2024, from [Link]

  • Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. (2011). Semantic Scholar. Retrieved January 27, 2024, from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules. Retrieved January 27, 2024, from [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. (2024). Organic & Biomolecular Chemistry. Retrieved January 27, 2024, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2024, from [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. Retrieved January 27, 2024, from [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2',1':3,4]pyrazino[2,1- b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. (2024). PubMed. Retrieved January 27, 2024, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2024, from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2021). Molecules. Retrieved January 27, 2024, from [Link]

  • 4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

  • N,N-dimethyl acryl amide, 2680-03-7. (n.d.). The Good Scents Company. Retrieved January 27, 2024, from [Link]

  • 2-(Chloromethyl)-4-methylquinazoline. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

  • 4-Chloro-6-(trifluoromethyl)quinazoline. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

  • N,N-Dimethylacrylamide. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-(trichloromethyl)quinazoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 4-Chloro-2-(trichloromethyl)quinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its pharmacological profile. 4-Chloro-2-(trichloromethyl)quinazoline, a key intermediate, presents a unique combination of reactive sites, making it a valuable building block for the synthesis of diverse compound libraries in drug discovery programs. The presence of a chloro group at the 4-position and a trichloromethyl group at the 2-position offers distinct opportunities for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This technical guide provides a comprehensive overview of 4-Chloro-2-(trichloromethyl)quinazoline, including its chemical identifiers, synthesis, reactivity, and its burgeoning role in medicinal chemistry, particularly in the development of antiplasmodial and anticancer agents.

Core Identifiers and Chemical Properties

A solid understanding of the fundamental physicochemical properties of 4-Chloro-2-(trichloromethyl)quinazoline is essential for its effective use in research and development.

IdentifierValueSource
CAS Number 3137-63-1Smolecule[1]
Molecular Formula C₉H₅Cl₄N₂Smolecule[1]
Molecular Weight ~292.01 g/mol Smolecule[1]
Appearance White to off-white powder
Melting Point 126-127 °C

Note: Some physical properties like appearance and melting point are based on typical observations for similar compounds and may vary slightly.

Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline: A Strategic Approach

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline can be approached through multi-step sequences that strategically build the quinazoline core and introduce the desired functional groups. A plausible synthetic route, based on established quinazoline chemistry, starts from readily available precursors like 2-aminobenzonitrile.

Conceptual Synthetic Pathway

G cluster_0 Core Formation cluster_1 Chlorination 2-Aminobenzonitrile 2-Aminobenzonitrile 2-(Trichloroacetamido)benzonitrile 2-(Trichloroacetamido)benzonitrile 2-Aminobenzonitrile->2-(Trichloroacetamido)benzonitrile Trichloroacetyl chloride, Pyridine 2-(Trichloromethyl)quinazolin-4(3H)-one 2-(Trichloromethyl)quinazolin-4(3H)-one 2-(Trichloroacetamido)benzonitrile->2-(Trichloromethyl)quinazolin-4(3H)-one H2O2, NaOH 4-Chloro-2-(trichloromethyl)quinazoline 4-Chloro-2-(trichloromethyl)quinazoline 2-(Trichloromethyl)quinazolin-4(3H)-one->4-Chloro-2-(trichloromethyl)quinazoline POCl3, Heat G Start 4-Chloro-2-(trichloromethyl)quinazoline Product 4-Substituted-2-(trichloromethyl)quinazoline Start->Product Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH)

Sources

Solubility Profile of 4-Chloro-2-(trichloromethyl)quinazoline in Organic Solvents: A Framework for Experimental Determination and Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trichloromethyl)quinazoline is a halogenated quinazoline derivative with potential applications as a reactive intermediate in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing formulations. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this specific compound. Instead of a simple data repository, this document provides a comprehensive framework rooted in physicochemical theory and established experimental protocols. It is designed to empower researchers to predict, experimentally determine, and confidently utilize the solubility characteristics of 4-Chloro-2-(trichloromethyl)quinazoline and structurally related compounds.

Introduction: The Significance of Quinazoline Scaffolds and the Solubility Challenge

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The functionalization of this scaffold, such as with the chloro- and trichloromethyl- groups in the target compound, creates a versatile building block for further chemical modification. However, the successful synthesis and application of such intermediates are critically dependent on their physical properties, primarily their solubility.

Solubility dictates the choice of reaction media, influences reaction kinetics, is the foundation of purification by crystallization, and is a critical parameter in formulation science. Given the lack of specific solubility data for 4-Chloro-2-(trichloromethyl)quinazoline in the literature, this guide provides the necessary tools for researchers to generate this crucial information in a reliable and reproducible manner.

Physicochemical Profile and Qualitative Solubility Prediction

While quantitative data is scarce, we can predict the likely solubility behavior of 4-Chloro-2-(trichloromethyl)quinazoline by examining its structure and the physicochemical properties of its close analogs.

Molecular Structure and Properties

The key structural features of 4-Chloro-2-(trichloromethyl)quinazoline are:

  • Aromatic Quinazoline Core: A largely non-polar, rigid heterocyclic system.

  • 4-Chloro Group: An electron-withdrawing group that contributes to the molecule's reactivity and adds some polar character.

  • 2-(Trichloromethyl) Group: A bulky, highly lipophilic, and electron-withdrawing group.

Based on the closely related compound, 4-Chloro-2-(chloromethyl)quinazoline, we can infer some key properties[2]:

PropertyValue (for 4-Chloro-2-(chloromethyl)quinazoline)Implication for Solubility
Molecular Weight 213.06 g/mol Higher molecular weight can correlate with lower solubility.
Melting Point 100-102 °CA moderate melting point suggests that the crystal lattice energy is not excessively high, which is a factor favoring dissolution.
Predicted pKa 0.42 ± 0.30The very low predicted pKa indicates the molecule is not basic, and its solubility will be largely independent of pH in typical organic solvent systems.
Form SolidAs a solid, the dissolution process involves overcoming crystal lattice energy.
The "Like Dissolves Like" Principle: A Predictive Framework

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Solute Analysis: 4-Chloro-2-(trichloromethyl)quinazoline is a predominantly non-polar, lipophilic molecule due to its aromatic core and the bulky trichloromethyl group. It lacks significant hydrogen bond donor or acceptor sites. Its primary intermolecular interactions will be van der Waals forces and dipole-dipole interactions.

  • Solvent Matching:

    • High Solubility is Expected in: Non-polar aprotic solvents (e.g., Toluene, Hexane) and moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate) where van der Waals and dipole-dipole interactions can be established.

    • Moderate to Low Solubility is Expected in: Polar aprotic solvents with strong dipole moments (e.g., Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)). While these solvents are excellent at dissolving polar compounds, the energy cost of disrupting their strong solvent-solvent interactions to accommodate a non-polar solute may be high.

    • Very Low Solubility is Expected in: Polar protic solvents (e.g., Methanol, Ethanol, Water). These solvents have strong hydrogen-bonding networks. The non-polar solute cannot effectively participate in these networks, making dissolution energetically unfavorable.

The following diagram illustrates this conceptual relationship.

cluster_solvents Organic Solvents by Polarity Solute 4-Chloro-2-(trichloromethyl)quinazoline (Predominantly Non-Polar, Lipophilic) NonPolar Non-Polar Aprotic (e.g., Toluene, Hexane) Primary Forces: van der Waals Solute->NonPolar High Solubility (Strong Solute-Solvent Interaction) ModPolar Moderately Polar Aprotic (e.g., DCM, THF, EtOAc) Primary Forces: Dipole-Dipole Solute->ModPolar Good to High Solubility (Favorable Interactions) HighPolar Highly Polar Aprotic (e.g., Acetone, DMSO) Primary Forces: Strong Dipole-Dipole Solute->HighPolar Moderate to Low Solubility (High Energy Cost to Break Solvent-Solvent Bonds) Protic Polar Protic (e.g., Methanol, Ethanol) Primary Forces: Hydrogen Bonding Solute->Protic Very Low Solubility (Cannot Participate in H-Bonding Network)

Caption: Predicted solubility based on the "like dissolves like" principle.

Gold Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method (OECD 105)

The most reliable method for determining the solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[3][4][5] This method measures the thermodynamic equilibrium solubility, which is the saturation concentration of the solute in a solvent at a specific temperature.

Core Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The concentration of the solute in the saturated solution is then determined analytically.[6]

Step-by-Step Experimental Workflow

Step 1: Preparation

  • Accurately weigh an excess amount of 4-Chloro-2-(trichloromethyl)quinazoline into a series of glass vials or flasks. "Excess" means enough solid will visibly remain at the end of the experiment.[6]

  • Add a precise volume of the chosen organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker bath (e.g., at 25 °C). Temperature control is critical as solubility is temperature-dependent.[7]

  • Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[8][9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[6]

Step 3: Phase Separation

  • Once agitation is complete, allow the vials to stand at the same constant temperature to let the excess solid settle.

  • To separate the saturated supernatant from the undissolved solid, use either centrifugation or filtration through a solvent-compatible, non-adsorptive syringe filter (e.g., PTFE). This step is crucial to avoid including solid particles in the analysis.

Step 4: Quantification

  • Carefully take an aliquot of the clear, saturated supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A calibration curve must be prepared using standards of known concentrations.

Step 5: Calculation

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Express the solubility in standard units, such as mg/mL or mol/L.

The following diagram outlines this self-validating experimental workflow.

A Step 1: Preparation - Weigh excess solute - Add precise solvent volume - Seal vial B Step 2: Equilibration - Agitate at constant T (e.g., 25°C) - Run for 24-48h to reach equilibrium A->B V Validation Check: Is concentration stable between 24h and 48h? B->V C Step 3: Phase Separation - Centrifuge or filter (PTFE) - Isolate clear saturated supernatant D Step 4: Quantification - Dilute aliquot - Analyze via calibrated HPLC-UV C->D E Step 5: Calculation & Reporting - Calculate concentration (mg/mL, mol/L) - Report solubility at specified T D->E V->B No (Continue Agitation) V->C Yes (Equilibrium Reached)

Caption: Workflow for the Shake-Flask Method of solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and use. This allows researchers to select the most appropriate solvent for their specific application, whether it be for a chemical reaction, a purification step, or formulation.

Table 1: Template for Reporting Experimental Solubility Data of 4-Chloro-2-(trichloromethyl)quinazoline at 25 °C

Solvent ClassSolventDielectric Constant (Polarity)Solubility (mg/mL)Solubility (mol/L)Observations
Non-Polar Aprotic Toluene2.4[Experimental Data][Experimental Data]
Hexane1.9[Experimental Data][Experimental Data]
Moderately Polar Aprotic Dichloromethane9.1[Experimental Data][Experimental Data]
Tetrahydrofuran (THF)7.5[Experimental Data][Experimental Data]
Ethyl Acetate6.0[Experimental Data][Experimental Data]
Highly Polar Aprotic Acetone21.0[Experimental Data][Experimental Data]
Acetonitrile37.5[Experimental Data][Experimental Data]
Dimethylformamide (DMF)36.7[Experimental Data][Experimental Data]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Data][Experimental Data]
Polar Protic Methanol32.7[Experimental Data][Experimental Data]
Ethanol24.6[Experimental Data][Experimental Data]

Advanced Considerations and Modern Approaches

  • Effect of Temperature: The dissolution of solids is typically an endothermic process, meaning solubility increases with temperature. The van't Hoff equation can be used to describe this relationship if data is collected at multiple temperatures.[11] For applications like recrystallization, determining solubility at both room temperature and an elevated temperature is essential.

  • Polymorphism: Many organic compounds can exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[11] It is important to characterize the solid form used for solubility determination.

  • In Silico Prediction: While experimental determination is the gold standard, computational models are increasingly used for early-stage solubility prediction.[12][13] Machine learning algorithms, trained on large datasets of known solubilities, can provide rapid, albeit less precise, estimates that can help prioritize which solvents to screen experimentally.[14][15]

Conclusion

While direct, quantitative solubility data for 4-Chloro-2-(trichloromethyl)quinazoline is not readily found in scientific literature, a robust framework exists for its determination and prediction. By combining an understanding of the molecule's physicochemical properties with the "like dissolves like" principle, researchers can make informed predictions about its behavior in various organic solvents. For definitive and reliable data, the industry-standard shake-flask method provides a clear and validated pathway. This integrated approach of theoretical prediction followed by rigorous experimental verification empowers researchers to effectively handle this and other novel compounds, ensuring efficiency and success in synthesis, purification, and formulation development.

References

  • ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Retrieved from ResearchGate. [Link]

  • Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

  • Vanduyfhuys, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Palmer, D.S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5768. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from PubChem. [Link]

  • Dubey, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1515-1527. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

  • Kyu, H.H., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11046-11075. [Link]

  • de Campos, D.P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2), 305-314. [Link]

  • Dubey, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Gray, V.A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35-39. [Link]

  • DR. U. NOACK-LABORATORIEN. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Regulations.gov. [Link]

  • da Silva, A.D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 1. [Link]

  • ResearchGate. (n.d.). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents? Retrieved from ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline, a key intermediate in various synthetic pathways. While specific experimental data for this compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, synthesizes established principles of thermal analysis and knowledge from analogous halogenated heterocyclic compounds. We will explore the molecule's inherent structural liabilities, outline detailed experimental protocols for definitive stability assessment, and provide insights into the interpretation of the resulting data. This guide is designed to be a self-validating system for any laboratory tasked with handling and understanding the thermal hazards associated with this and similar chemical entities.

Introduction: The Quinazoline Core in Modern Chemistry

Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[1][2][3] The subject of this guide, 4-Chloro-2-(trichloromethyl)quinazoline, possesses two key functionalities—a reactive 4-chloro group and a bulky, electron-withdrawing trichloromethyl group—that are critical for its synthetic utility but also introduce potential thermal instabilities.

A thorough understanding of a compound's thermal behavior is paramount for safe handling, process development, and ensuring the integrity of drug substances and intermediates.[4] This guide will provide the necessary theoretical and practical framework to investigate the thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline, focusing on the identification of decomposition onsets, the characterization of exothermic events, and the potential for runaway reactions.

Structural Analysis and Predicted Thermal Liabilities

The thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline is intrinsically linked to its molecular structure. The quinazoline ring itself is relatively stable, but the substituents are the likely initiators of decomposition.

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic substitution. At elevated temperatures, this group could be eliminated, potentially initiating polymerization or other secondary reactions.

  • The 2-(Trichloromethyl) Group: The trichloromethyl group is a significant contributor to the molecule's reactivity and potential instability. The strong electron-withdrawing nature of the three chlorine atoms can weaken the C-C bond connecting it to the quinazoline ring. Thermal stress could lead to the homolytic cleavage of this bond, generating radical species that can propagate further decomposition.

Based on these structural features, a multi-stage decomposition process can be hypothesized, which warrants a multi-faceted analytical approach for its elucidation.

Experimental Assessment of Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline. The following sections detail the protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is the first-line technique to determine the onset of decomposition and the presence of volatile byproducts.

Experimental Protocol: TGA of 4-Chloro-2-(trichloromethyl)quinazoline

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-(trichloromethyl)quinazoline into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

    • Identify the temperatures of maximum mass loss rate from the first derivative of the TGA curve (DTG).

Causality Behind Experimental Choices: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxygen.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to detect and quantify endothermic and exothermic events, such as melting and decomposition.

Experimental Protocol: DSC of 4-Chloro-2-(trichloromethyl)quinazoline

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure stainless steel pan. The choice of pan depends on the expected pressure generation upon decomposition.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the melting point (Tm) as the peak of the endothermic event.

    • Identify the onset temperature of decomposition (Td) and the peak temperature of the exothermic event.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices: Hermetically sealed pans are used to contain any volatile decomposition products and prevent their evaporation, which would interfere with the heat flow measurement. A similar heating rate to TGA allows for direct comparison of the results.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction under worst-case thermal runaway scenarios.[4][10][11][12] It is a critical tool for process safety assessment.

Experimental Protocol: ARC of 4-Chloro-2-(trichloromethyl)quinazoline

  • Instrument Preparation: Ensure the ARC system is properly calibrated and the containment vessel is clean and dry.

  • Sample Preparation: Load a known mass of the sample (typically 1-5 g) into a spherical titanium or Hastelloy bomb.

  • System Setup: Place the bomb in the calorimeter and connect the thermocouple and pressure transducer.

  • Heat-Wait-Search (HWS) Mode:

    • The instrument heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

  • Exotherm Detection and Adiabatic Tracking:

    • Once an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

    • The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • Determine the onset temperature of the self-accelerating decomposition.

    • Calculate the adiabatic temperature rise (ΔTad) and the time to maximum rate (TMR).

Causality Behind Experimental Choices: The HWS mode is a sensitive method for detecting the onset of exothermic activity. The use of a robust bomb made of inert material is necessary to contain the high pressures that can be generated during a runaway reaction.

Data Interpretation and Visualization

The data from these analyses should be compiled and interpreted to build a complete thermal stability profile.

Table 1: Summary of Expected Thermal Analysis Data for 4-Chloro-2-(trichloromethyl)quinazoline

ParameterTechniqueExpected Information
Tonset TGAOnset temperature of mass loss
Mass Loss (%) TGAStoichiometry of decomposition steps
Tm DSCMelting point
Td DSCOnset temperature of decomposition
ΔHd DSCEnthalpy of decomposition (J/g)
Tonset (adiabatic) ARCOnset of self-accelerating decomposition
ΔTad ARCAdiabatic temperature rise (°C)
TMR ARCTime to maximum rate (min)

Diagram 1: Hypothetical Decomposition Pathway

G A 4-Chloro-2-(trichloromethyl)quinazoline B Initial Heat Input A->B Thermal Stress C Homolytic Cleavage (C-CCl3 bond) B->C E Elimination of HCl B->E D Radical Intermediates C->D F Secondary Reactions (Polymerization, Charring) D->F G Gaseous Byproducts (HCl, Cl2, etc.) E->G F->G H Solid Residue F->H

Hypothetical thermal decomposition pathway.

Diagram 2: Experimental Workflow for Thermal Stability Assessment

G cluster_0 Primary Thermal Analysis cluster_1 Data Acquisition cluster_2 Final Assessment TGA TGA Analysis Data_TGA T_onset, Mass Loss TGA->Data_TGA DSC DSC Analysis Data_DSC T_m, T_d, ΔH_d DSC->Data_DSC ARC ARC Analysis Data_ARC T_onset(ad), ΔT_ad, TMR ARC->Data_ARC Interpretation Comprehensive Thermal Hazard Assessment Data_TGA->Interpretation Data_DSC->Interpretation Data_ARC->Interpretation

Workflow for thermal stability assessment.

The Role of Computational Modeling

In the absence of experimental data, computational methods can provide valuable predictive insights into the thermal stability of molecules.[13][14] Techniques such as Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs). The weakest bond in the molecule is often the initiation point for thermal decomposition. For 4-Chloro-2-(trichloromethyl)quinazoline, the C-CCl3 bond is predicted to have a relatively low BDE.

Computational studies can also help to elucidate potential decomposition pathways and the thermodynamics of these reactions, guiding the design of safer experimental protocols.

Safety Considerations and Handling Recommendations

Given the presence of chloro and trichloromethyl groups, it is prudent to handle 4-Chloro-2-(trichloromethyl)quinazoline with appropriate safety precautions.

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources.

  • Thermal Hazard Awareness: Be aware of the potential for exothermic decomposition at elevated temperatures. Avoid heating the material in a closed system without appropriate pressure relief.

Safety data sheets for similar compounds, such as 4-chloroquinazoline, indicate potential toxicity and irritation.[15][16]

Conclusion

While direct, published thermal stability data for 4-Chloro-2-(trichloromethyl)quinazoline is scarce, a robust and reliable assessment can be achieved through a systematic application of modern thermoanalytical techniques. This guide provides the foundational knowledge and detailed protocols for researchers to confidently determine the thermal properties of this important synthetic intermediate. By combining the empirical data from TGA, DSC, and ARC with insights from computational modeling, a comprehensive understanding of the thermal hazards can be established, ensuring safer handling and process development in the laboratory and beyond.

References

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2-chloromethyl-3H-[1][4][17]triazino[6,1-b]quinazolin-10-one. [Link]

  • Emami, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 100. [Link]

  • AL-Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). [Link]

  • Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 363-377. [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). [Link]

  • Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. [Link]

  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22(8), 1386-1390. [Link]

  • Krishna, G., & Rao, K. J. (1993). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 89(21), 3957-3962. [Link]

  • Wang, X., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(8), 13799-13812. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(9), 2343. [Link]

  • ResearchGate. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • The Wire. (2026). India's first confirmed case of pufferfish poisoning reveals an invisible riverine health risk. [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). [Link]

  • PubChem. (n.d.). 4-chloro-2-(chloromethyl)quinazoline. [Link]

  • PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)quinazoline. [Link]

  • Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed. [Link]

  • PubMed Central. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • PubMed Central. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

Sources

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Chloro-2-(trichloromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] As a molecule with significant biological activity, including antiplasmodial properties, a detailed understanding of its electronic structure and reactivity is paramount for rational drug design.[1][4][5] This whitepaper outlines a robust computational workflow, from molecular geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry, and are designed to yield reliable and predictive insights into the molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction: The Rationale for a Computational Approach

4-Chloro-2-(trichloromethyl)quinazoline is a quinazoline derivative characterized by a chlorine atom at the 4-position and a trichloromethyl group at the 2-position.[1] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6] The specific substitutions on this core impart unique electronic properties that govern its reactivity and interactions with biological targets.[1] For instance, the 4-chloro position is known to be highly reactive towards nucleophilic substitution, a key feature for synthetic derivatization.[1][6]

Quantum chemical calculations offer a powerful, non-empirical means to elucidate the fundamental electronic and structural properties of molecules. By solving approximations of the Schrödinger equation, we can predict a wide range of molecular attributes, including:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which aids in experimental characterization.[7]

  • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and electronic transitions.[8][9][10]

  • Charge Distribution and Reactivity Sites: Visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack.[11][12][13]

This guide will walk through the practical application of these calculations, providing both the "how" and the "why" behind each step.

Computational Methodology: A Self-Validating Protocol

The integrity of computational results hinges on the careful selection of theoretical methods and basis sets. Our approach is designed to be a self-validating system, where the chosen level of theory is justified by its proven performance for similar organic and heterocyclic systems.[14][15][16]

Software Selection

The Gaussian suite of programs is the industry and academic standard for electronic structure calculations and will be the platform for this guide.[17][18] Its comprehensive implementation of various theoretical models and user-friendly interface make it an ideal choice.

Theoretical Model: Density Functional Theory (DFT)

We will employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for systems of this size.[19] Specifically, the B3LYP hybrid functional will be used. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long track record of providing reliable results for a wide range of chemical systems.[14][20]

Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. We will use the 6-311++G(d,p) basis set . This choice is deliberate:

  • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons involved in bonding.

  • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are crucial for accurately describing lone pairs and potential non-covalent interactions.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing the geometry and bonding in a molecule with multiple electronegative atoms like 4-Chloro-2-(trichloromethyl)quinazoline.

This combination of B3LYP/6-311++G(d,p) is a robust and widely validated level of theory for organic molecules, ensuring the trustworthiness of the calculated properties.[20]

Computational Workflow Diagram

The overall computational workflow is summarized in the diagram below.

Computational Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (Gaussian) cluster_analysis Data Analysis & Visualization Input Build Initial 3D Structure (e.g., GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq Geom Analyze Optimized Geometry (Bond Lengths, Angles) Opt->Geom NBO Natural Bond Orbital (NBO) Analysis Freq->NBO Vib Analyze Vibrational Spectra Freq->Vib TDDFT TD-DFT for Electronic Transitions (HOMO-LUMO) NBO->TDDFT MEP Generate Molecular Electrostatic Potential (MEP) Map TDDFT->MEP Frontier Analyze Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) TDDFT->Frontier

Caption: A schematic of the quantum chemical calculation workflow.

Step-by-Step Experimental Protocols

Protocol 1: Molecular Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy (most stable) structure of 4-Chloro-2-(trichloromethyl)quinazoline and confirm it is a true minimum on the potential energy surface.

Methodology:

  • Initial Structure Construction: Build an initial 3D structure of 4-Chloro-2-(trichloromethyl)quinazoline using a molecular editor like GaussView. Ensure reasonable bond lengths and angles based on standard values for similar fragments.

  • Gaussian Input File Preparation: Create an input file with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq

    • #p: Requests additional print output.

    • B3LYP/6-311++G(d,p): Specifies the level of theory and basis set.[19][20]

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the input file to the Gaussian program.[21]

  • Validation: After the calculation is complete, inspect the output file.

    • Confirm that the optimization converged.

    • Crucially, check the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Expected Outcome: The output will provide the optimized Cartesian coordinates of the molecule, from which bond lengths, bond angles, and dihedral angles can be determined. The frequency calculation will yield the vibrational modes and their corresponding IR intensities.

Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To determine the energies of the HOMO and LUMO and analyze their spatial distribution to understand the molecule's electronic reactivity and stability.[8][9][10]

Methodology:

  • Utilize Optimized Geometry: This calculation should be performed on the previously optimized geometry.

  • Gaussian Input File Modification: Use the checkpoint file (.chk) from the optimization and add the Pop=NBO keyword to request Natural Bond Orbital analysis, which provides a detailed breakdown of orbital contributions. The input would look like: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Checkpoint

  • Execution and Analysis: Run the calculation and examine the output for the energies of the molecular orbitals. Identify the HOMO (highest energy occupied) and LUMO (lowest energy unoccupied).

  • HOMO-LUMO Gap Calculation: The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[10][22][23]

  • Visualization: Use a visualization program like GaussView to generate surfaces of the HOMO and LUMO. This will show where these orbitals are located on the molecule, indicating the regions most likely to donate or accept electrons, respectively.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack.[11][12][24]

Methodology:

  • Cube File Generation: This analysis also uses the optimized geometry. A cube file containing the electrostatic potential data needs to be generated. This is typically done as a post-processing step in Gaussian.

  • Visualization: The generated cube file is then used to map the electrostatic potential onto the molecule's electron density surface.[13]

  • Interpretation: The MEP map is color-coded.[25]

    • Red regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms.

    • Blue regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

    • Green regions: Represent neutral or weakly polarized areas.

Data Presentation and Interpretation

Optimized Geometric Parameters

The key bond lengths and angles for the optimized structure of 4-Chloro-2-(trichloromethyl)quinazoline are presented below. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model.

ParameterValue (Å or °)
Bond Lengths
C4-ClCalculated Value
C2-C(CCl3)Calculated Value
N1-C2Calculated Value
N3-C4Calculated Value
Bond Angles
N3-C4-C4aCalculated Value
C2-N1-C8aCalculated Value
Cl-C4-N3Calculated Value
Dihedral Angles
Cl-C4-N3-C2Calculated Value
(Note: Placeholder "Calculated Value" would be replaced with actual numerical data from the Gaussian output.)
Frontier Orbital and Reactivity Descriptors

The calculated energies of the frontier molecular orbitals and related global reactivity descriptors provide quantitative measures of the molecule's electronic behavior.

ParameterValue (eV)
EHOMOCalculated Value
ELUMOCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
Ionization Potential (I ≈ -EHOMO)Calculated Value
Electron Affinity (A ≈ -ELUMO)Calculated Value
Electronegativity (χ = (I+A)/2)Calculated Value
Chemical Hardness (η = (I-A)/2)Calculated Value
(Note: Placeholder "Calculated Value" would be replaced with actual numerical data.)

The HOMO-LUMO gap is a critical indicator of chemical reactivity.[10] A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.[23]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[26][27][28][29] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements. Key insights from NBO analysis include:

  • Natural Atomic Charges: A more robust measure of partial atomic charges compared to other methods like Mulliken population analysis.

  • Hybridization: Provides the percentage s and p character of the hybrid orbitals forming each bond.

  • Donor-Acceptor Interactions: The second-order perturbation theory analysis within NBO identifies stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which represent hyperconjugation and delocalization effects.[27]

NBO_Interactions cluster_donor Donor NBOs (Filled) cluster_acceptor Acceptor NBOs (Empty) LP_N1 LP(1) N1 Pi_Star_Ring π(C-N) LP_N1->Pi_Star_Ring E(2) = x kcal/mol LP_N3 LP(1) N3 LP_N3->Pi_Star_Ring E(2) = y kcal/mol Pi_Ring π(C-C) Sigma_Star_CCl σ(C-Cl) Pi_Ring->Sigma_Star_CCl E(2) = z kcal/mol

Caption: Key donor-acceptor interactions in 4-Chloro-2-(trichloromethyl)quinazoline.

Conclusion: Synthesizing Computational Insights for Drug Development

The quantum chemical calculations detailed in this guide provide a multi-faceted understanding of 4-Chloro-2-(trichloromethyl)quinazoline. The optimized geometry serves as a foundational model for further studies like molecular docking.[5][16][30] The HOMO-LUMO analysis and MEP map provide a clear rationale for the molecule's reactivity, particularly the susceptibility of the C4 position to nucleophilic attack, which is a critical piece of information for synthetic chemists looking to create derivatives.[6]

By grounding our computational choices in established, reliable methods like B3LYP/6-311++G(d,p), we ensure the scientific integrity of the results. This in-depth computational characterization is not merely an academic exercise; it provides actionable intelligence that can guide the synthesis of more potent and selective analogues, ultimately accelerating the drug discovery and development process.

References

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

  • Suresh, C. H. (2022). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 12(5). [Link]

  • Computational Physicist. (2023). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • Al-Jeilawi, O. H. R., et al. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

  • University of Texas at Austin. (n.d.). HOMO/LUMO. Chemistry 301. [Link]

  • Jmol. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

  • Ritemyte. (2023). Homo lumo explained. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

  • Wikipedia. (n.d.). Gaussian (software). [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

  • Gaussian, Inc. (2019). Gaussian 16. [Link]

  • Kaur, R., Bansal, M., & Kaur, B. (2011). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Chemical Science. [Link]

  • ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1. [Link]

  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. [Link]

  • Bohrium. (2020). synthesis-characterization-and-dft-calculations-of-quinoline-and-quinazoline-derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2-chloromethyl-3H-[11][12][24]triazino[6,1-b]quinazolin-10-one. [Link]

  • National Institutes of Health. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. [Link]

  • ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

  • Malaria World. (2023). 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors. [Link]

  • PubMed. (2025). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. [Link]

  • ResearchGate. (2015). Synthesis, photophysical properties and DFT study of novel polycarbo-substituted quinazolines derived from the 2-aryl-6-bromo-4-chloro-8-iodoquinazolines. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Short Review on Quinazoline Heterocycle. [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]

  • PubChem. (n.d.). 2,4-Dichloroquinazoline. [Link]

  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. [Link]

  • SciSpace. (2013). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • ResearchGate. (n.d.). Molecular vibrational investigation on 6-(2-chloroanilino-2,4-dichloro-1,3,5-triazine compound. [Link]

Sources

Methodological & Application

Application Note & Protocols: Synthesis and Anticancer Evaluation of 4-Chloro-2-(trichloromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the synthesis, derivatization, and in vitro anticancer evaluation of novel compounds based on the 4-chloro-2-(trichloromethyl)quinazoline scaffold. It combines detailed, field-tested protocols with the underlying scientific rationale to empower researchers in the discovery of new therapeutic agents.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and ability to form key hydrogen bonds have made it a cornerstone in the development of targeted cancer therapies.[3] Several U.S. FDA-approved drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), feature a 4-anilinoquinazoline framework and have revolutionized the treatment of cancers characterized by the overactivity of the Epidermal Growth Factor Receptor (EGFR).[3]

This document focuses on a highly versatile starting material: 4-chloro-2-(trichloromethyl)quinazoline . This scaffold is of particular interest for two primary reasons:

  • The C4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, rendered highly reactive to nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogens and the trichloromethyl group.[4] This allows for the straightforward introduction of a wide array of side chains, most notably anilines, to mimic the binding mode of established kinase inhibitors.

  • The C2-Trichloromethyl Group: This group significantly influences the electronic properties of the quinazoline ring and offers a potential secondary site for chemical modification or can contribute directly to biological activity.

This guide provides the necessary protocols to synthesize the core scaffold, create a library of derivatives, and evaluate their potential as anticancer agents using standard in vitro cytotoxicity assays.

PART I: Chemical Synthesis and Characterization

Section 1.1: Synthetic Strategy Rationale

The overall strategy involves a two-stage process. First, the synthesis of the core 4-chloro-2-(trichloromethyl)quinazoline intermediate. Second, the diversification of this intermediate by leveraging the highly reactive C4-chloro position to introduce various amine-containing side chains. This approach enables the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

The workflow is designed for efficiency and adaptability, incorporating modern techniques like microwave-assisted synthesis to accelerate reaction times.[4][5]

G cluster_0 Core Synthesis cluster_1 Derivatization & Analysis A Anthranilamide C 2-(Trichloromethyl)quinazolin-4(3H)-one A->C Cyclocondensation B Trichloroacetonitrile B->C D 4-Chloro-2-(trichloromethyl)quinazoline (Core Scaffold) C->D Chlorination (e.g., SOCl2, POCl3) F 4-Anilino-2-(trichloromethyl)quinazoline Derivatives D->F Nucleophilic Aromatic Substitution (SNAr) E Substituted Anilines / Amines (Nucleophiles) E->F G Purification (Column Chromatography) F->G H Structural Characterization (NMR, MS) G->H I Lead Compounds H->I Biological Evaluation

Caption: General workflow for synthesis and derivatization.

Section 1.2: Protocol for Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

This protocol describes a robust method for preparing the key intermediate. The first step is a cyclocondensation to form the quinazolinone ring, followed by chlorination to yield the target scaffold.

Materials:

  • Anthranilamide

  • Trichloroacetonitrile

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[6]

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Microwave reactor vials

  • Standard reflux apparatus

  • Rotary evaporator

Protocol:

Step 1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

  • To a microwave reactor vial, add anthranilamide (1.0 eq) and trichloroacetonitrile (1.2 eq).

  • Add a suitable solvent such as N,N-dimethylacetamide or toluene (approx. 0.5 M concentration).

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 140-160 °C for 30-60 minutes.

    • Causality Note: Microwave irradiation accelerates the rate of the cyclocondensation reaction, significantly reducing reaction times compared to conventional heating.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold ethanol or diethyl ether to remove impurities, and dry under vacuum. The crude product is often pure enough for the next step.

Step 2: Chlorination to 4-Chloro-2-(trichloromethyl)quinazoline

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10 eq).

  • Optionally, add a catalytic amount of DMF (0.1 eq), which can facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Very cautiously, pour the resulting crude oil/solid onto crushed ice with vigorous stirring. A precipitate will form.

    • Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. This yields the crude 4-chloro-2-(trichloromethyl)quinazoline.

Section 1.3: Protocol for Derivatization via Nucleophilic Aromatic Substitution

This general protocol details the reaction of the core scaffold with various substituted anilines or other amines to generate a library of final compounds.

Materials:

  • 4-Chloro-2-(trichloromethyl)quinazoline (core scaffold)

  • Various substituted anilines or other primary/secondary amines (1.1 eq)

  • 2-Propanol (Isopropanol) or Acetonitrile

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)

  • Standard reflux apparatus

Protocol:

  • In a round-bottom flask, dissolve the 4-chloro-2-(trichloromethyl)quinazoline (1.0 eq) in 2-propanol (approx. 0.2 M concentration).

  • Add the desired substituted aniline (1.1 eq).

  • Heat the mixture to reflux (approximately 82 °C) for 4-12 hours.

    • Causality Note: The reaction is an SNAr reaction. The highly electrophilic C4 carbon is attacked by the nucleophilic amine. The liberated HCl is often taken up by the solvent or can be scavenged by adding a mild base like DIPEA if the nucleophile is sensitive to acid.[4]

  • Monitor the reaction progress by TLC. The product spot should be less polar than the starting chloro-quinazoline.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold 2-propanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and proceed to purification.

Section 1.4: Purification and Structural Characterization

Purification:

  • The crude product obtained from derivatization is typically purified using flash column chromatography on silica gel.[7]

  • A common eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the specific derivative.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. Key signals to look for in ¹H NMR include the aromatic protons of the quinazoline core and the newly introduced side chain, as well as the disappearance of the signal for the amine proton and a shift in the signals of the aromatic protons adjacent to the substitution site.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound, providing a precise mass measurement.

PART II: Biological Evaluation for Anticancer Activity

Section 2.1: Overview of In Vitro Anticancer Screening

The initial evaluation of newly synthesized compounds involves screening for cytotoxicity against a panel of human cancer cell lines.[8] This provides crucial data on the potency and selectivity of the derivatives. The choice of cell lines should ideally represent different cancer types (e.g., lung, breast, colon) to assess the breadth of activity.

G A Maintain Cancer Cell Line Cultures B Seed Cells into 96-Well Plates A->B D Treat Cells with Compounds (e.g., 48-72h incubation) B->D C Prepare Serial Dilutions of Test Compounds C->D E Add Cytotoxicity Reagent (e.g., MTT, SRB) D->E F Incubate & Measure Signal (Absorbance/Fluorescence) E->F G Data Analysis F->G H Calculate % Viability & Determine IC50 Value G->H

Caption: Workflow for in vitro cytotoxicity screening.

Section 2.2: Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9] Live cells with active dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., A549-lung, MCF-7-breast)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or a suitable solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

Section 2.3: Data Analysis and Presentation

The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data is then plotted (Viability % vs. log[Concentration]) to generate a dose-response curve, from which the IC₅₀ value is determined. The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[11]

Data Presentation: IC₅₀ values should be summarized in a table for clear comparison of the anticancer potency of the synthesized derivatives.

Compound ID R-Group (at C4) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. MCF-7 (Breast)
Derivative 1 3-chloro-4-fluoroaniline1.5 ± 0.23.2 ± 0.4
Derivative 2 4-methoxyaniline8.7 ± 0.912.5 ± 1.1
Derivative 3 Cyclohexylamine> 50> 50
Gefitinib (Positive Control)0.8 ± 0.15.1 ± 0.6
(Note: Data is hypothetical and for illustrative purposes only)
Section 2.4: Mechanistic Insights & Potential Signaling Pathways

Quinazoline derivatives frequently exert their anticancer effects by inhibiting protein tyrosine kinases.[12] A primary target is EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[2][13] The 4-anilinoquinazoline scaffold acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking its signaling function.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR Extracellular Transmembrane Kinase Domain RAS RAS EGFR:f2->RAS ATP -> ADP PI3K PI3K EGFR:f2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR:f0 Inhibitor Quinazoline Inhibitor Inhibitor->EGFR:f2 Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and inhibition.

Summary and Future Directions

This guide has outlined a comprehensive and rational approach to the design, synthesis, and evaluation of novel 4-chloro-2-(trichloromethyl)quinazoline derivatives as potential anticancer agents. The protocols provided are robust and adaptable for the generation of diverse chemical libraries. Promising compounds identified through the described in vitro screening (i.e., those with low micromolar IC₅₀ values) should be advanced to further studies.

Future work could include:

  • Expanded SAR studies: Synthesizing a wider range of derivatives to probe the effects of different substituents on potency and selectivity.

  • Mechanism of Action Studies: For the most potent compounds, performing kinase inhibition assays (e.g., against EGFR) and cellular assays (e.g., Western blotting for downstream signaling proteins) to confirm the molecular target.[13]

  • In Vivo Efficacy: Testing lead compounds in animal models of cancer to evaluate their therapeutic potential in a whole-organism context.

By systematically applying these chemical and biological protocols, researchers can effectively explore the therapeutic potential of this promising chemical scaffold in the ongoing search for next-generation cancer therapies.

References

  • 1][11][13]triazino[6,1-b]quinazolin-10-one.

Sources

In vitro anticancer activity of 4-Chloro-2-(trichloromethyl)quinazoline analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro anticancer evaluation of 4-Chloro-2-(trichloromethyl)quinazoline analogs, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind experimental choices and ensuring methodological rigor.

Introduction: The Therapeutic Potential of Quinazoline Analogs

Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. The quinazoline scaffold is a key component in several FDA-approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) signaling pathway. The introduction of a trichloromethyl group at the C2 position and a chloro group at the C4 position of the quinazoline ring can significantly influence the molecule's electrophilicity and reactivity, potentially leading to novel mechanisms of anticancer action.

This guide focuses on the in vitro evaluation of 4-Chloro-2-(trichloromethyl)quinazoline analogs, providing a comprehensive framework for assessing their cytotoxic and mechanistic properties.

Experimental Workflow & Signaling Pathways

The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds, starting from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow cluster_screening Initial Screening cluster_mechanism Mechanistic Studies cluster_pathway Pathway Elucidation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (MTT/MTS) A->B Test on multiple cancer cell lines C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (Protein Expression) C->E D->E F Identify Key Signaling Pathways (e.g., PI3K/Akt, MAPK) E->F

Caption: A generalized workflow for the in vitro anticancer evaluation of novel compounds.

Quinazoline derivatives are known to interact with various signaling pathways crucial for cancer cell proliferation and survival. A potential mechanism of action for novel quinazoline analogs could involve the modulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline 4-Chloro-2-(trichloromethyl) quinazoline analog Quinazoline->RTK Quinazoline->PI3K

Caption: Potential signaling pathways targeted by quinazoline analogs in cancer cells.

Detailed Protocols

Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

The synthesis of the core scaffold is a prerequisite for generating a library of analogs for screening. A common and efficient method is the reaction of N-(2-cyanophenyl)trichloroacetamidine with a chlorinating agent.

Materials:

  • N-(2-cyanophenyl)trichloroacetamidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of N-(2-cyanophenyl)trichloroacetamidine (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-Chloro-2-(trichloromethyl)quinazoline.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells using trypsin-EDTA, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the 4-Chloro-2-(trichloromethyl)quinazoline analog in DMSO.

    • Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the 4-Chloro-2-(trichloromethyl)quinazoline analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

    • The cell populations are categorized as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise manner.

Table 1: Cytotoxic Activity (IC₅₀) of 4-Chloro-2-(trichloromethyl)quinazoline Analogs

CompoundMCF-7 (IC₅₀ in µM)A549 (IC₅₀ in µM)HeLa (IC₅₀ in µM)
Analog 112.5 ± 1.215.8 ± 1.510.2 ± 0.9
Analog 28.7 ± 0.911.2 ± 1.17.5 ± 0.6
Analog 325.1 ± 2.330.5 ± 2.822.8 ± 2.1
Doxorubicin0.8 ± 0.11.1 ± 0.20.6 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

References

  • Hameed, A., et al. (2018). Quinazoline derivatives: A comprehensive review of their biological potential. Bioorganic & Medicinal Chemistry, 26(15), 4165-4193. [Link]

  • Tiwari, R. K., et al. (2020). Quinazoline as a promising scaffold for anticancer drug discovery. European Journal of Medicinal Chemistry, 191, 112151. [Link]

  • Ciardiello, F. (2000). The role of EGFR in cancer: from biology to therapy. Annals of Oncology, 11(Suppl 3), 21-26. [Link]

  • El-Azab, A. S., et al. (2014). Synthesis and preliminary evaluation of the anti-cancer activity of some new 2-substituted-4-chloro-quinazoline and 2-substituted-4-hydrazinyl-quinazoline derivatives. Molecules, 19(7), 10387-10403. [Link]

  • Maddela, S., et al. (2013). Synthesis and characterization of some novel quinazoline derivatives and their antimicrobial and cytotoxic activity. Journal of Chemical and Pharmaceutical Research, 5(1), 164-171. [Link]

Application Notes and Protocols for the Derivatization of 4-Chloro-2-(trichloromethyl)quinazoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Chloro-2-(trichloromethyl)quinazoline, serves as a highly versatile starting material for the synthesis of novel bioactive compounds. Its reactivity is dominated by two key features: the electrophilic C4 carbon, primed for nucleophilic aromatic substitution (SNAr), and the 2-trichloromethyl (CCl3) group, which has been identified as a crucial pharmacophoric element for certain biological activities, particularly antiplasmodial action. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this scaffold to facilitate structure-activity relationship (SAR) exploration for drug discovery programs.

Introduction: The Strategic Value of the 4-Chloro-2-(trichloromethyl)quinazoline Scaffold

The quinazoline core is a bicyclic aromatic heterocycle that has been successfully exploited in the development of drugs targeting a wide range of diseases, including cancer and malaria.[1][2] The 4-Chloro-2-(trichloromethyl)quinazoline building block offers medicinal chemists a powerful platform for generating molecular diversity. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the systematic introduction of diverse chemical moieties to probe the chemical space around the quinazoline core.

Crucially, studies have demonstrated that the CCl3 group at the C2 position is indispensable for the antiplasmodial activity of this compound class.[1][3] When derivatives were synthesized lacking this group, they were found to be completely inactive, highlighting its mandatory role in the pharmacophore.[1] Consequently, SAR studies on this scaffold predominantly focus on modifications at the C4 position, while retaining the vital 2-trichloromethyl moiety.

This document outlines the synthesis of the key precursor and provides detailed, validated protocols for its derivatization with amine and alcohol nucleophiles, leading to the formation of 4-amino, 4-carboxamido, and 4-alkoxy analogs for SAR evaluation.

Synthetic Workflow Overview

The overall strategy involves a two-stage process. First, the synthesis of the key intermediate, 2-(trichloromethyl)quinazolin-4(3H)-one, from anthranilic acid. Second, the chlorination of this intermediate to yield the reactive 4-Chloro-2-(trichloromethyl)quinazoline scaffold. This scaffold is then used in parallel synthesis efforts to generate a library of derivatives by nucleophilic substitution at the C4 position.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Scaffold Activation cluster_2 Stage 3: Derivatization (SNAr) Anthranilic Acid Anthranilic Acid Trichloroacetonitrile Trichloroacetonitrile Anthranilic Acid->Trichloroacetonitrile Condensation Intermediate_A 2-(trichloromethyl)quinazolin-4(3H)-one Trichloroacetonitrile->Intermediate_A Chlorinating_Agent POCl3 or SOCl2 Intermediate_A->Chlorinating_Agent Chlorination Scaffold 4-Chloro-2-(trichloromethyl)quinazoline Chlorinating_Agent->Scaffold Nucleophiles Amines (R-NH2) Alcohols (R-OH) Amides (R-CONH2) Scaffold->Nucleophiles Nucleophilic Substitution Derivative_Library 4-Substituted-2-(trichloromethyl)quinazolines Nucleophiles->Derivative_Library

Caption: General workflow for the synthesis and derivatization of the target scaffold.

Experimental Protocols

Protocol 3.1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

This protocol describes the foundational cyclization reaction to form the quinazolinone ring system. The procedure is adapted from established syntheses of related 2-(halomethyl)quinazolin-4(3H)-ones.[4][5]

Causality: The reaction proceeds via an initial acylation of the amino group of anthranilic acid by trichloroacetonitrile, followed by an intramolecular cyclization and tautomerization to yield the stable quinazolinone product.

Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The appearance of a characteristic quinazolinone carbonyl peak in the IR spectrum (approx. 1680-1700 cm-1) and the disappearance of the broad carboxylic acid and amine protons of the starting material in the 1H NMR spectrum are key indicators of a successful reaction.

Step-by-Step Methodology:

  • To a stirred solution of anthranilic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane, add trichloroacetonitrile (1.1 eq).

  • Add a catalytic amount of a strong acid, such as concentrated HCl or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the collected solid with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(trichloromethyl)quinazolin-4(3H)-one as a solid.

Protocol 3.2: Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

This protocol activates the quinazolinone scaffold for subsequent nucleophilic substitution.

Causality: The hydroxyl group of the quinazolinone tautomer is converted into a chloro group, an excellent leaving group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The addition of a base like N,N-dimethylaniline can act as a catalyst and HCl scavenger.

Self-Validation: Successful conversion is confirmed by the disappearance of the N-H proton signal in the 1H NMR spectrum and a significant shift in the aromatic proton signals. Mass spectrometry should show the correct molecular ion peak for the chlorinated product, including the characteristic isotopic pattern for a chlorine-containing compound.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl3) (5-10 eq).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. Caution: The reaction of POCl3 with water is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then dry it under vacuum. The crude 4-Chloro-2-(trichloromethyl)quinazoline can often be used in the next step without further purification, or it can be recrystallized from a solvent like ethanol.

Protocol 3.3: General Protocol for C4-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This general protocol can be adapted for a wide range of amine and alcohol nucleophiles to generate diverse libraries for SAR studies.

Causality: The electron-withdrawing nature of the quinazoline nitrogen atoms and the 2-trichloromethyl group makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer intermediate, followed by the elimination of the chloride ion to restore aromaticity.[6]

Self-Validation: The successful substitution is confirmed by mass spectrometry, which will show a new molecular ion peak corresponding to the mass of the starting material plus the nucleophile minus HCl. 1H NMR will show new signals corresponding to the protons of the incorporated nucleophile and a shift in the quinazoline aromatic protons.

G Start 4-Chloro-2-(trichloromethyl)quinazoline + Nucleophile (R-XH) Conditions Solvent (e.g., CH3CN, THF, EtOH) Base (e.g., K2CO3, Et3N, DIPEA) Temperature (RT to Reflux) Start->Conditions Reaction Workup 1. Solvent Evaporation 2. Aqueous Workup (Extraction) 3. Chromatography Conditions->Workup Purification Product 4-(R-X)-2-(trichloromethyl)quinazoline (X = O, NH, N-Alkyl) Workup->Product Isolation

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline, a key intermediate in medicinal chemistry. The described methodology leverages a one-pot reaction that facilitates both the trichlorination of a methyl group at the 2-position and the chlorination of the hydroxyl group at the 4-position of a quinazolinone precursor. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and approved pharmaceuticals. The introduction of a trichloromethyl group at the 2-position and a chlorine atom at the 4-position of the quinazoline ring system yields 4-Chloro-2-(trichloromethyl)quinazoline, a versatile building block for the synthesis of novel therapeutic agents. The chloro-substituent at the 4-position is particularly amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships. This protocol details a robust and efficient method for the preparation of this important synthetic intermediate.

Reaction Scheme

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline is achieved through the reaction of 2-methylquinazolin-4-one with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This powerful reagent system serves a dual purpose: the chlorination of the 4-oxo group and the trichlorination of the 2-methyl group.

G A 2-Methylquinazolin-4-one C 4-Chloro-2-(trichloromethyl)quinazoline A->C Reflux, 24h B PCl₅, POCl₃ B->C

Figure 1: Reaction scheme for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
2-Methylquinazolin-4-oneC₉H₈N₂O160.17≥98%Commercially Available
Phosphorus PentachloridePCl₅208.24≥98%Commercially Available
Phosphorus OxychloridePOCl₃153.33≥99%Commercially Available
ChloroformCHCl₃119.38ACS GradeCommercially Available
Equipment
  • Round-bottom flask (50 mL) equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Fume hood

Experimental Protocol

Safety First: This reaction involves corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 2-methylquinazolin-4-one (0.50 g, 3.1 mmol).

    • Cool the flask in an ice bath (0 °C).

  • Addition of Reagents:

    • Carefully and slowly add phosphorus pentachloride (PCl₅) (3.90 g, 18.7 mmol) to the flask containing the 2-methylquinazolin-4-one.

    • Following the addition of PCl₅, add phosphorus oxychloride (POCl₃) (9.4 mL, 37 mmol) dropwise to the reaction mixture. The addition should be performed slowly to control any potential exotherm.

  • Reaction Execution:

    • Once the addition of reagents is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to reflux and maintain vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the cooled solution with chloroform (30 mL).

    • Carefully pour the diluted reaction mixture onto crushed ice in a beaker. This step should be done slowly and with caution as the quenching of POCl₃ and PCl₅ with water is highly exothermic and releases HCl gas.

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 4-Chloro-2-(trichloromethyl)quinazoline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a solid.

Mechanistic Insights

The reaction of quinazolinones with phosphorus oxychloride is a well-established method for the synthesis of 4-chloroquinazolines.[1][2][3] The reaction proceeds in two main stages. Initially, a phosphorylation of the quinazolinone occurs, which can be directed to either the nitrogen or oxygen atom.[1] These phosphorylated intermediates are then susceptible to nucleophilic attack by chloride ions, leading to the formation of the 4-chloroquinazoline.[1] In this specific protocol, the presence of phosphorus pentachloride, a strong chlorinating agent, in conjunction with phosphorus oxychloride, facilitates not only the chlorination at the 4-position but also the exhaustive chlorination of the methyl group at the 2-position to a trichloromethyl group.

Characterization

The identity and purity of the synthesized 4-Chloro-2-(trichloromethyl)quinazoline can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Safety and Handling

  • Phosphorus pentachloride (PCl₅) is a corrosive solid that reacts violently with water to produce hydrochloric acid. It should be handled with extreme care in a dry environment.

  • Phosphorus oxychloride (POCl₃) is a corrosive and toxic liquid that also reacts with water to produce hydrochloric acid. It is a lachrymator and should be handled in a fume hood.[4]

  • Chloroform (CHCl₃) is a suspected carcinogen and should be handled with appropriate precautions.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is refluxed for the full 24 hours. Monitor by TLC.
Moisture in the reactionUse anhydrous reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during work-upEnsure careful separation of layers and minimize the amount of solvent used for extraction and washing.
Impure ProductIncomplete reaction or side reactionsOptimize purification by recrystallization, trying different solvent systems. Column chromatography may be necessary for difficult separations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline. By understanding the reaction mechanism and adhering to the detailed experimental steps and safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Vanelle, P., et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 1-7.
  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological properties, making it a "privileged structure" in drug discovery. 4-Chloro-2-(trichloromethyl)quinazoline has emerged as a highly reactive and versatile intermediate, particularly in the synthesis of novel antiplasmodial agents. The potent electron-withdrawing nature of both the quinazoline ring and the 2-(trichloromethyl) group significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and key applications of nucleophilic substitution reactions involving this important building block.

The presence of the 2-(trichloromethyl) group has been demonstrated to be crucial for the antiplasmodial activity of the resulting 4-substituted quinazolines, making the synthetic routes described herein of significant interest to researchers in infectious disease drug discovery[1][2][3].

Mechanistic Insights: The SNAr Pathway

The nucleophilic substitution reactions of 4-Chloro-2-(trichloromethyl)quinazoline proceed via a well-established SNAr mechanism. This two-step addition-elimination pathway is facilitated by the electron-deficient nature of the quinazoline ring, which is further enhanced by the powerful inductive effect of the trichloromethyl group at the C2 position.

The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4]. The negative charge is delocalized over the quinazoline ring system, a process that is favored by the presence of electron-withdrawing groups[5]. The aromaticity of the ring is temporarily lost in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final substituted product.

The overall reaction rate is primarily dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer complex. The strongly activating trichloromethyl group ensures that these reactions can often proceed under mild conditions.

Figure 1: Generalized workflow for the SNAr reaction.

Synthesis of Starting Material: 4-Chloro-2-(trichloromethyl)quinazoline

The precursor for the nucleophilic substitution reactions is synthesized from the corresponding quinazolinone. This chlorination is a standard transformation for activating the C4 position.

Protocol 1: Chlorination of 2-(Trichloromethyl)quinazolin-4(3H)-one

This procedure is adapted from established methods for the synthesis of 4-chloroquinazolines[6].

Materials:

  • 2-(Trichloromethyl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirring suspension of 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10-15 mL per gram of starting material) at room temperature, add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Quench the reaction mixture by slowly adding it to ice-cold water or a cold saturated NaHCO₃ solution with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield 4-Chloro-2-(trichloromethyl)quinazoline, which can be used in the next step, often without further purification.

Protocols for Nucleophilic Substitution Reactions

The following protocols detail the reaction of 4-Chloro-2-(trichloromethyl)quinazoline with various classes of nucleophiles.

Protocol 2: Reaction with Amines (Solvent-Free)

A highly efficient and environmentally friendly solvent-free method has been reported for the synthesis of 4-anilino-2-trichloromethylquinazolines[7].

Materials:

  • 4-Chloro-2-(trichloromethyl)quinazoline

  • Primary or secondary amine (aliphatic or aromatic)

  • Glass vial or small round-bottom flask

  • Heating block or oil bath

  • Silica gel for chromatography

Procedure:

  • In a glass vial, mix 4-Chloro-2-(trichloromethyl)quinazoline (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Heat the mixture at 80-120 °C for 15-60 minutes. The reaction is typically complete when the mixture solidifies or TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

Figure 2: Workflow for the solvent-free reaction with amines.

Protocol 3: Reaction with Thiols

The synthesis of 4-thiophenoxy-2-trichloromethylquinazolines has been achieved through a convenient and efficient method, yielding compounds with notable antiplasmodial activity[2].

Materials:

  • 4-Chloro-2-(trichloromethyl)quinazoline

  • Thiophenol derivative

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Magnetic stirrer

Procedure:

  • To a solution of the thiophenol derivative (1.1 eq) in DMF or MeCN, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to form the thiolate anion.

  • Add a solution of 4-Chloro-2-(trichloromethyl)quinazoline (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Reaction with Alcohols (Microwave-Assisted)

Reactions with less nucleophilic alcohols can be facilitated by using a catalyst such as 4-dimethylaminopyridine (DMAP) and microwave irradiation. This method has been successfully applied to the synthesis of 4-alkoxy-2-trichloromethylquinazolines[1].

Materials:

  • 4-Chloro-2-(trichloromethyl)quinazoline

  • Alcohol (primary, secondary, or phenolic)

  • 4-Dimethylaminopyridine (DMAP) (catalytic to stoichiometric amounts)

  • A suitable solvent for microwave chemistry (e.g., 1,4-dioxane, DMF)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 4-Chloro-2-(trichloromethyl)quinazoline (1.0 eq), the alcohol (1.5-2.0 eq), and DMAP (0.1-1.0 eq) in the chosen solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes). Optimize conditions as needed.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired 4-alkoxy-2-(trichloromethyl)quinazoline.

Application Notes & Field-Proven Insights

  • Reactivity and Selectivity: The C4 position of 4-Chloro-2-(trichloromethyl)quinazoline is highly activated, allowing for selective substitution without affecting the trichloromethyl group under the described conditions. The choice of base and solvent can be critical, especially for less reactive nucleophiles. For instance, stronger bases like sodium hydride can be used to deprotonate weakly acidic nucleophiles, but care must be taken to avoid potential side reactions.

  • Scope of Nucleophiles: A wide range of nucleophiles can be employed. Primary and secondary aliphatic and aromatic amines generally react readily[7]. Thiophenols are also excellent nucleophiles for this reaction[2]. Alcohols and phenols, being less nucleophilic, often require catalysis (e.g., DMAP) or the use of their corresponding alkoxides/phenoxides[1].

  • Solvent-Free Conditions: The solvent-free approach for amination is particularly advantageous for its simplicity, reduced waste, and often shorter reaction times[7]. This aligns with the principles of green chemistry and is highly suitable for library synthesis in a drug discovery setting.

  • Microwave-Assisted Synthesis: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields. This is especially useful for the synthesis of 4-alkoxy derivatives from less reactive alcohols[1].

  • Stability of the Trichloromethyl Group: The CCl₃ group is generally stable under the conditions of nucleophilic aromatic substitution. However, under strongly basic conditions or with certain nucleophiles, hydrolysis or other transformations of the trichloromethyl group could potentially occur, although this has not been reported as a major issue in the key literature for these specific SNAr reactions.

  • Purification: The products are typically stable, crystalline solids or oils that can be purified using standard techniques like column chromatography or recrystallization. The choice of eluent for chromatography will depend on the polarity of the product.

Data Summary: Antiplasmodial Activity of 4-Substituted-2-(trichloromethyl)quinazolines

The following table summarizes the in vitro antiplasmodial activity of selected compounds synthesized via the described methods against the chloroquine-resistant W2 or K1 strains of Plasmodium falciparum.

Entry4-SubstituentNucleophile ClassIC₅₀ (µM) on P. falciparumSelectivity Index (SI) vs. HepG2 cellsReference
14-FluoroanilinoAmine0.4>83[7]
23,4-DichloroanilinoAmine0.8>53[7]
34-tert-ButylanilinoAmine0.6>70[7]
44-BromothiophenoxyThiol1.30>38[2]
54-MethoxythiophenoxyThiol0.9>55[2]
64-MethoxybenzamidoAmide0.9422.3[1]
74-FluorobenzamidoAmide1.3424.5[1]
8BenzyloxyAlcohol1.922[8]

Data are representative and highlight the potential of this chemical scaffold.

Conclusion

4-Chloro-2-(trichloromethyl)quinazoline is a valuable and highly reactive building block for the synthesis of a diverse range of 4-substituted quinazolines. The nucleophilic substitution reactions at the C4 position are generally high-yielding and proceed under accessible conditions. The resulting products, particularly the 4-amino, 4-thio, and 4-alkoxy derivatives, have shown significant promise as antiplasmodial agents, underscoring the importance of these synthetic methodologies in the field of medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to facilitate further research and exploration of this promising chemical space.

References

  • Verhaeghe, P., et al. (2009). Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry Letters, 19(1), 211-215. [Link]

  • Amrane, D., et al. (2020). Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines. Molecules, 25(21), 5093. [Link]

  • Verhaeghe, P., et al. (2011). 4-Thiophenoxy-2-trichloromethyquinazolines display in vitro selective antiplasmodial activity against the human malaria parasite Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(19), 6003-6006. [Link]

  • Verhaeghe, P., et al. (2008). Synthesis and antiplasmodial activity of new 4-aryl-2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry Letters, 18(1), 396-401. [Link]

  • Hamann, A. R., et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 191-196. [Link]

  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Remusat, V., et al. (2016). Looking for new antiplasmodial quinazolines: DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines and their in vitro evaluation toward Plasmodium falciparum. European Journal of Medicinal Chemistry, 118, 266-281. [Link]

  • Gellis, A., et al. (2012). Synthesis and antiplasmodial evaluation of 4-substituted-2-trichloromethylquinazolines. Part 3: 4-Sulfonamido derivatives. European Journal of Medicinal Chemistry, 54, 44-51.
  • Da Violante, G., et al. (2000). Synthesis and pharmacological evaluation of quinazoline derivatives as alpha1-adrenoceptor antagonists. European Journal of Medicinal Chemistry, 35(4), 441-449.
  • Al-Obeidi, F. A., et al. (2003). Quinazoline derivatives as inhibitors of tyrosine kinases.
  • Hédou, D., et al. (2016). Quinazoline and quinazolinone as anticancer agents. Future Medicinal Chemistry, 8(15), 1829-1852.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis, characterization and in vitro cytotoxic activity of some novel 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(13), 3793-3797. [Link]

  • Remusat, V., et al. (2016). Looking for new antiplasmodial quinazolines: DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines and their in vitro evaluation toward Plasmodium falciparum. ResearchGate. [Link]

  • Ouyang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Gellis, A., et al. (2012). Synthesis and antiplasmodial evaluation of 4-substituted-2-trichloromethylquinazolines. Part 3: 4-Sulfonamido derivatives. European journal of medicinal chemistry, 54, 44-51.
  • Smith, J. G. (2017). Organic Chemistry (5th ed.).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Reddit. (2020). Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? r/chemhelp. [Link]

  • Katari, N. K., et al. (2019). Design and synthesis of novel 6-substituted quinazoline-2-thiols. Bioorganic & Medicinal Chemistry Letters, 29(18), 2697-2701. [Link]

Sources

Application Notes & Protocols: 4-Chloro-2-(trichloromethyl)quinazoline as a Premier Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of a wide array of pharmacologically active agents.[1][2] This guide focuses on a particularly potent building block: 4-Chloro-2-(trichloromethyl)quinazoline . The presence of two distinct and highly reactive electrophilic centers—the chloro group at the C4 position and the trichloromethyl group at the C2 position—renders this molecule an exceptionally versatile starting point for the synthesis of diverse compound libraries. We will explore its reactivity, provide detailed, field-tested protocols for its derivatization, and discuss its application in the development of next-generation therapeutics, particularly in oncology.

Core Concepts: Physicochemical Properties & Reactivity Profile

4-Chloro-2-(trichloromethyl)quinazoline is a solid compound whose value lies in its predictable and exploitable reactivity.[3]

PropertyValue
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Appearance Solid
Canonical SMILES ClC1=NC(CCl)=NC2=CC=CC=C12
InChI Key PMBABTLGYWFWBZ-UHFFFAOYSA-N

The molecule's reactivity is dominated by two key positions, as illustrated below.

Caption: Key reactive sites of the quinazoline building block.

  • Reactivity at the C4-Position: The chloro-substituent at the C4 position is the primary site for functionalization. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is significantly enhanced by the electron-withdrawing effects of both the fused pyrimidine ring and, crucially, the potent trichloromethyl group at the C2 position. The C4 carbon is electron-deficient (electrophilic), making it an excellent target for a wide range of nucleophiles, particularly primary and secondary amines.[4][5] This regioselectivity is a well-documented phenomenon in 2,4-disubstituted quinazolines, where the C4 position is consistently more reactive under mild conditions than the C2 position.[5][6]

  • Role of the C2-Trichloromethyl Group: The -CCl₃ group is a powerful electron-withdrawing group. Its primary role is to activate the C4 position, increasing the rate and yield of SNAr reactions. While it can undergo its own transformations, its main utility in this context is as a potent activating group that also imparts specific steric and electronic properties to the final molecule.

Safety & Handling Protocol

4-Chloro-2-(trichloromethyl)quinazoline and related halogenated heterocycles require careful handling to ensure operator safety. All procedures should be performed in a certified chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (Standard EN166 or NIOSH approved).[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[7]

    • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities, a full chemical suit may be necessary.[7]

  • Hazard Identification:

    • Toxicity: Toxic if swallowed.[8]

    • Irritation: Causes skin irritation and serious eye damage.[7][9] May cause respiratory irritation.[7]

    • Handling Precautions: Avoid formation and inhalation of dust.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[11]

    • Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen) as the compound may be moisture-sensitive.[7]

    • Store locked up.[8][11]

Core Synthetic Protocols: Derivatization at the C4-Position

The most valuable transformation of this building block is the SNAr reaction at the C4 position. Below are detailed protocols for achieving this with amine nucleophiles using both conventional heating and microwave-assisted methods.

Protocol 1: C4-Amination via Conventional Heating (SNAr)

This protocol describes a general and robust method for the synthesis of 4-amino-2-(trichloromethyl)quinazoline derivatives. It is adapted from well-established procedures for related 4-chloroquinazoline systems.[4][12]

Causality: The reaction proceeds via nucleophilic attack of the amine on the electron-deficient C4 carbon, followed by the elimination of the chloride leaving group. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ, preventing protonation of the amine nucleophile and driving the reaction to completion. High-boiling polar aprotic solvents like dioxane or isopropanol are ideal for ensuring solubility and achieving the necessary reaction temperature.

G start 1. Reagent Prep dissolve 2. Dissolve Building Block & Amine in Dioxane start->dissolve add_base 3. Add DIPEA (Base) dissolve->add_base heat 4. Heat to 80-100°C (Monitor by TLC) add_base->heat workup 5. Aqueous Workup (Dilute, Extract w/ EtOAc) heat->workup Reaction Complete purify 6. Purify (Column Chromatography) workup->purify end 7. Isolate Pure Product purify->end

Caption: Workflow for conventional SNAr C4-amination.

Materials & Reagents:

  • 4-Chloro-2-(trichloromethyl)quinazoline (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous 1,4-Dioxane or Isopropanol

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates and appropriate mobile phase (e.g., Hexane/EtOAc)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Chloro-2-(trichloromethyl)quinazoline (1.0 eq) and the selected amine nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous dioxane to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (2.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting chloro-quinazoline spot indicates completion (typically 2-12 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-amino-2-(trichloromethyl)quinazoline derivative.

Protocol 2: Microwave-Assisted C4-Amination

Causality: Microwave irradiation provides rapid, localized heating, dramatically accelerating reaction rates. This often leads to cleaner reactions, shorter times (minutes vs. hours), and improved yields.[12] The underlying chemical principle remains the same as conventional heating.

Materials & Reagents:

  • Same as Protocol 1, but with a microwave-safe reaction vial and cap.

Step-by-Step Methodology:

  • Setup: In a microwave reaction vial, combine 4-Chloro-2-(trichloromethyl)quinazoline (1.0 eq), the amine (1.5 eq), and a suitable solvent (e.g., isopropanol or DMF).

  • Sealing: Securely cap the vial.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Cooling: After the reaction, allow the vial to cool to room temperature.

  • Isolation & Purification: The product can be isolated via precipitation by adding water, or by following the same work-up and purification procedure (Steps 6-9) described in Protocol 1.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

Quinazoline derivatives are famously successful as kinase inhibitors for cancer therapy.[13][14] Drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core, where the aniline moiety at C4 is crucial for binding to the ATP pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR).[15][16]

Our building block is perfectly suited for creating novel kinase inhibitors. By reacting 4-Chloro-2-(trichloromethyl)quinazoline with various substituted anilines (using the protocols above), a library of potential EGFR or other kinase inhibitors can be generated.

G bb 4-Chloro-2-(trichloromethyl) quinazoline snar SNAr Reaction (Protocol 1 or 2) + Substituted Aniline bb->snar product 4-Anilino-2-(trichloromethyl) quinazoline Derivative snar->product target Bioactive Candidate: Kinase Inhibitor product->target Pharmacological Screening pathway Target Pathway: e.g., EGFR Signaling in Cancer Cells target->pathway Inhibits

Caption: Conceptual path from building block to a targeted therapeutic.

The N-H of the 4-anilino group typically forms a key hydrogen bond with the "hinge region" of the kinase domain, while the rest of the molecule occupies the ATP-binding site, preventing the enzyme from functioning and halting downstream cell proliferation signals. The 2-(trichloromethyl) group can provide unique steric and electronic interactions within the binding pocket, potentially leading to novel inhibitors with improved potency or selectivity profiles.

References

  • Jadhav, S., & Nangare, P. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Bollu, V., & Gilla, V. (2020). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Al-Ostath, A., & Al-Qaisi, Z. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Reddy, B. S., & Kumar, D. S. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-2-chloromethyl-3H-[13][14][17]triazino[6,1-b]quinazolin-10-one. Available at: [Link]

  • da Silva, G. V. J., & de Farias, F. M. C. (2020). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Farias, F. M. C., & da Silva, G. V. J. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Su, J., & Mo, D. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

  • Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • de Farias, F. M. C., & da Silva, G. V. J. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Wang, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • A Short Review on Quinazoline Heterocycle. (2021). International Journal of Creative Research Thoughts. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 4-Chloro-2-(trichloromethyl)quinazoline Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Its structural versatility and ability to interact with various biological targets have made it a focal point of drug discovery efforts.[5][6] In particular, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to several FDA-approved anticancer drugs like gefitinib and erlotinib.[2][7][8]

The specific derivative, 4-Chloro-2-(trichloromethyl)quinazoline, serves as a highly reactive and versatile building block for creating diverse chemical libraries.[9] The chlorine atom at the 4-position is an excellent leaving group for nucleophilic substitution, while the trichloromethyl group at the 2-position can be modified or can influence the electronic properties of the heterocyclic system.[9][10] This reactivity allows for the systematic synthesis of large libraries of novel quinazoline analogues, which are ideal for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic leads.[11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign with 4-Chloro-2-(trichloromethyl)quinazoline-derived libraries. We present detailed protocols for both a primary biochemical screen targeting a model kinase (EGFR) and a secondary cell-based screen to assess antiproliferative activity, ensuring a robust and validated hit identification process.[13][14][15]

The HTS Campaign: A Strategic Overview

A successful HTS campaign is a multi-step process designed to efficiently identify and validate active compounds from a large library.[12] The workflow begins with a primary screen designed for speed and scalability, followed by more complex, biologically relevant secondary assays to confirm activity and eliminate false positives.[16][17]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Hit ID cluster_validation Phase 3: Validation & Characterization lib_prep Library Preparation (4-Chloro-2-(trichloromethyl)quinazoline -derived compounds) assay_dev Assay Development & Validation (Z' > 0.5) lib_prep->assay_dev Assay Miniaturization primary Primary HTS (Biochemical Kinase Assay) assay_dev->primary Screening hit_id Primary Hit Identification (e.g., >50% Inhibition) primary->hit_id Data Analysis secondary Secondary Screen (Cell-Based Antiproliferative Assay) hit_id->secondary Hit Confirmation dose_response Dose-Response & IC50 Determination secondary->dose_response Potency Testing sar Structure-Activity Relationship (SAR) Analysis dose_response->sar Chemical Informatics lead_opt Lead Optimization sar->lead_opt Project Progression

Figure 1: A typical workflow for a high-throughput screening campaign.

Protocol 1: Primary Biochemical HTS for Kinase Inhibition

This protocol describes a biochemical assay to identify compounds that directly inhibit the activity of a target kinase, using EGFR as an example. Biochemical assays are ideal for primary screening as they are robust, can be miniaturized, and provide a direct measure of compound-target interaction.[18][19] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a common and sensitive method for kinase assays.[13]

Target Focus: Epidermal Growth Factor Receptor (EGFR) Dysregulation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[1] Quinazoline-based molecules are well-established ATP-competitive inhibitors of EGFR's kinase domain.[7][8]

Materials and Reagents
  • Enzyme: Recombinant human EGFR (kinase domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide, biotinylated.

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated Allophycocyanin (APC).

  • Cofactor: Adenosine Triphosphate (ATP).

  • Assay Buffer: Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • Compound Library: 4-Chloro-2-(trichloromethyl)quinazoline library dissolved in 100% DMSO.

  • Control Inhibitor: Gefitinib or another known EGFR inhibitor.

  • Plates: Low-volume 384-well white plates.

  • Equipment: Automated liquid handler, plate reader capable of TR-FRET detection.

Step-by-Step Methodology
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-50 nL of each library compound from the stock plates into the 384-well assay plates.

    • Dispense an equivalent volume of DMSO for negative controls (0% inhibition) and a known EGFR inhibitor (e.g., 10 µM Gefitinib) for positive controls (100% inhibition).

  • Enzyme & Substrate Addition:

    • Prepare a master mix of EGFR enzyme and biotinylated substrate in assay buffer.

    • Dispense 5 µL of this mix into each well of the assay plate. The final enzyme concentration should be optimized for robust signal.

  • Pre-incubation:

    • Gently mix the plates on an orbital shaker for 1 minute.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    Scientist's Note: This pre-incubation step is critical for identifying ATP-competitive inhibitors, allowing them to occupy the binding site before the addition of the natural substrate, ATP.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mixture containing the Europium-labeled antibody and Streptavidin-APC in detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm for Europium and 665 nm for APC).

Data Analysis and Hit Selection
  • Calculate Percent Inhibition:

    • Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assess Assay Quality:

    • Calculate the Z'-factor for each plate to ensure robustness.[20] A Z' > 0.5 is considered excellent for an HTS campaign.[20] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Hit Identification:

    • Set a hit threshold. A common starting point is a percent inhibition greater than 50% or three standard deviations above the mean of the DMSO control wells.

Protocol 2: Cell-Based HTS for Antiproliferative Activity

Hits from the primary biochemical screen must be validated in a more biologically relevant system.[21] Cell-based assays assess a compound's effect within a living cell, accounting for factors like cell permeability and potential off-target toxicity.[14][22][23] This protocol uses a luminescence-based cell viability assay to screen for compounds that inhibit the proliferation of an EGFR-dependent cancer cell line.[1][24]

Materials and Reagents
  • Cell Line: A549 (human non-small cell lung cancer) or another cell line with known dependence on EGFR signaling.[1]

  • Cell Culture Medium: Appropriate medium (e.g., F-12K) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Hits: Confirmed hits from the primary screen, serially diluted.

  • Viability Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Plates: Sterile, tissue culture-treated 384-well white, clear-bottom plates.

  • Equipment: Cell counter, multichannel pipette or liquid handler, humidified incubator (37°C, 5% CO₂), plate reader with luminescence detection.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (e.g., 1,000-2,000 cells/well) in culture medium.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.[1]

  • Compound Addition:

    • Perform a serial dilution of the primary hit compounds to create a concentration range (e.g., from 100 µM to 10 nM).

    • Using a liquid handler, add 25-50 nL of the diluted compounds to the cell plates.

    • Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator. This duration allows for multiple cell doubling times to observe antiproliferative effects.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.[1]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Hit Validation and Data Interpretation

The process of refining a large number of initial hits into a small set of high-quality leads is often visualized as a funnel.[17]

Hit_Triage_Funnel Library Screening Library (>100,000 compounds) PrimaryHits Primary Hits (~1,000 compounds, ~1% Hit Rate) l1 Primary HTS (Single Concentration) ConfirmedHits Confirmed Hits (~100-200 compounds) l2 Hit Confirmation & Orthogonal Assay (Cell-Based Screen) ValidatedLeads Validated Leads (<50 compounds) l3 Dose-Response (IC50) & Initial SAR

Figure 2: The hit triage funnel illustrates the progression from a large library to validated leads.

Dose-Response Analysis and IC50 Determination

Compounds that show activity in both the biochemical and cell-based assays should be further characterized by determining their half-maximal inhibitory concentration (IC50). This is achieved by testing the compounds over a wider range of concentrations (typically 8-12 points) in both assays and fitting the data to a four-parameter logistic curve.

Data Presentation

Quantitative data from the validation phase should be summarized in tables for clear comparison and prioritization of hits for further development.

Table 1: Inhibitory Activity of Validated Hits

Compound IDBiochemical Assay (EGFR) IC50 (µM)Cell-Based Assay (A549) IC50 (µM)Notes
HTS-0010.150.85Potent in both assays. High priority.
HTS-0020.21> 50Potent biochemically, but poor cell activity (possible permeability issue).
HTS-00315.52.5More potent in cells (possible multi-target effect or pro-drug).
HTS-004> 505.2Inactive biochemically, but active in cells (likely off-target effect). Deprioritize.
Gefitinib (Control)0.020.10Reference compound.

Scientist's Note: Discrepancies between biochemical and cell-based IC50 values are common and informative. A compound potent against the isolated enzyme but weak in a cellular context may have poor membrane permeability or be subject to efflux pumps. Conversely, a compound more potent in cells may have off-target effects that contribute to its antiproliferative activity.[18][21]

Conclusion

The high-throughput screening of libraries derived from the 4-Chloro-2-(trichloromethyl)quinazoline scaffold provides a robust pathway for the discovery of novel kinase inhibitors. By employing a strategic workflow that combines a high-throughput biochemical primary screen with a biologically relevant cell-based secondary screen, researchers can efficiently identify and validate promising hit compounds. The detailed protocols and data interpretation guidelines presented here offer a solid foundation for initiating drug discovery campaigns that can lead to the development of next-generation therapeutics. Rigorous hit validation, including dose-response analysis and early structure-activity relationship studies, is paramount to successfully advancing these initial hits toward lead optimization.[17][25]

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current Opinion in Chemical Biology, 4(4), 445-451. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhWSQC2DZ4sJEdc9xvQz0HDN_brWr7zuzoi6W0zmAGQx4N_5D90SPPzBN4O2CwOSUDk-kizMi1Y23YdBeG5FeW6R10FyyiwkK9ukEnHaHmP3JNBqFCXs0w4q4YaAXyic3UvYw=]
  • Zang, R., Li, D., Tang, I., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EUDOGul-pk9fxzsMhU5odBzBltwiAdCP2c6xBj6_rfl52v35nymi-Z4HBU4HQHA06IG6bLqEQsK6M-AKERpZ8G5PdIbvKXzr5Xr3Y7BWNBpgYgzUkEva6UWGY_O0R4CAQgF26izwqjxuF4fQJ5e_J8Q7UABH4YdZrj-L8ZyXcolU0N6D81KU_gZien-OXFoB9gvxVq2c0o5v1RZJgg==]
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDD5kjiTn-NPsuk01GcPctNHZL1R_cdBGGXzX8V3xVmdz5nauIGKHsdI6uF3ty1j2HYNrFWUoK80raJkCpoI3iOo2r33NnTZ4FC7Z-vNekmskycBG-ahtKNkrlEZ4LiguJu5LT1NCH7RSTm__ltgGJtxC5nzueP7PdKzR1dSFDWi8St0cdgwCpXbHhz8iy23G0GDLjFszRM6Zat6Ey-0g5Izv8wddhHgxXN39zrvC_VT-_UjSZ0BSaQXUZmcZ6zDj7g==]
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxkDFWnjdCbKRNf_Wa1OjpXLO27pYHreB6y9virIoHhRbWutnOf9DU0JVYQax7LNyQKpFInrc9rzPRQl4-WjxC3IgYOYmn9ks1Y41K4V061qfs2XR1RK8iRkYDMVyRGORcu9l57qhyQuUNg_mkvZuRw9PQGh-ZTF0W-FOJLlS3o2pyzdUJcnjGckU50vSPz5F0D_j0xZ2lUkFv]
  • Arista Biotech. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Arista Biotech Technical Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCzIMuQ5ArjwEZeLFhe1FsOqdjj_xuEK6nnfmucOdWD0GriFOmWslop9MLT8ad5vtOjU7aAS4sltKlgKEwNcKVhYg3R6wYaZbJimy1PhsHX99xHTklprW94tB2bQKjwXjb9Tkk1Rx3vO1Nb_KDqylOkeCqnQGV4TdZRqjasRX_tboB-qcxEOINgmk7Hw_AwdJmjSq6FkGiFemDLibkol10n3A=]
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8dxy-Qp1H7V9_f0BWY5ZqFe_NsAzNGmoaGEkUaq9EXPhyURsKb7INwuFC5QStw1Aia9MG9HfpFnyjAV-93wk7VOKUYhnJBZ7VWOFcEcgg-6PZKgujUkjXvJt9XOnm1kbYQDK97h8-p_ut_1fMiZKq21j1n4QXaWqkSrJjW6OF7socS-WqcS44Xby]
  • NIH National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-bC_qCIRHiMGF6GB8NvQ2-LXVMoZNxbuVLO3NZ7WmA9bKBuPyIrtGQ-9kZ2qXqE_c0vCVprQJVhrwTDbmaqjA-wuPRAo80GJJs0FwaqZPivnf5on01cqT1QuPpkgTfI4GgJbhQzP77cxeA==]
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmUNyPuWcwyh5D0eWx_X79ONGXV-radNiXZOaSPGAqjreObCdXZHgrupeGHrAus7VrNAqkSiSoUuOnlSDfIpY-VVkBtf6p87knl0G9xz_vofrOz4nZ9a6q9LJpXiKtB6kWUGyLfn2l3q8RqENTQFY=]
  • Ressa, A., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(15), 2795. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhUso_qEz8nvJ_gpRWsopCU6lZfgKMVRqgtOqKFYKYwv_ON6XOewEX6o0bLp4uEgdvQFhjPkolDst_kWbC1hv7-Xc7jQTZkJwPbJr_IGm6ORnEHn3hBWWv6li1RL7vQmD1Zg==]
  • Sahu, B., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ5RSRhVmlBlGFrI6qT-qkvqm0QF8MUgCOERHpq2eVrJ1yDh01NCLwTip6_LWtfH5O0ZCXlsxsObXDgQ-Fs0-31uZjTkpUgU1G03vRD9KLlMjmnyaJAS1bP-CrOHc3MDZj-jbjHGV2RCGSl_EPhmGig-NGoJ5Znx4DPKG2MFjrvjwlyJx_tu-AOSFbE4dHv4hEAOjOq3I0GZRJg-VUNQZ_NdWY-GiFxSlKGYsqfTKm]
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Cancer Science & Therapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp6SobitemoGlDMQNNch_uey-TEyvvBhyIkqEeqzizhGkG6AeFt6Rqk4dyVV81ag8UAIedURINI7QYOmG_QaddGHAFWhi1V9051Fvc2LMQxDX6gDfbLWD8-joDnf4kK53DBDwAph8TYLSMg5cYc8CRbKpaPDce0g-TcmnJ8l1Z8iKL52yZadiBcEEt1kuVM-PtOhXrDhuUuDMErTB9tWvh1elTdG6EsA==]
  • Brancati, G., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 57(15), 6587-6599. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9GoTd-lmqTJSw8h5wE1Q8cBQ5BEc3JfXwKfpPfQZ3GD5GfFJJMRIRgsARJo6rZRWY4KU5PsRlYe9mlsPpKtkbe7MHeGNLkqnUDD8XZ4jglqQdqkqoPD8zGr5LLghnLcnXEtA=]
  • Evotec. (n.d.). Biochemical Assay Services. Evotec Official Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqGUw0uFeEdnrOOY0AsoViRbSc2aanR2_MiiSkYiP860BRQM_uwP2RSbq07S9oTxuOM3znFEzeQVz4ZKFOc37_Iz4DzoyrsEidqmDSm8e2UH_FV1iFuUHLIOcIYckvbWXbjg-9J2M_AR_ppsBnssbULQtnFUIPc1-PlaQr3lxA1Qz_ru0jU0KoTcTzsBgXF5NkiEdTqoQSEvKlqiD9ayPhRCSqTKbPtrt-8g2WciFMaOg2JzOKUJmDO-zD]
  • Chavda, V., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Expert Opinion on Therapeutic Patents, 25(7), 789-804. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4CaUMtqKZ16uhVvQdo1aJKKU7-f5AiNVv5m9_mussreMAnIayAPwRd9J9xZ8zttY8-RWtZtN--dS19pKfnS5xsjuMdJNcTNTzh9NWr2JPYplmJMIUuxwVxZl5-FZ7t5nN23siq_8RjgifmfwsMkOW2vSPX8aqm3svYn8=]
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMv9e13wVmHN7SW4dIAF0Lk4rbnZLz_rKCpqh7cU9DwzIZ3Pi0Yi-zwH8BIiZefiPhwrL1W3ovz9Da1YO-7m-LdDMzmbSw-KAXUt8gtIuWLKJokEMPfYeRaBPcGZYx449huu9n7huc5OGFXxJIItrksw1w1zEIxe7UHSEU_MAAZdEJPtM=]
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinaldanilide Libraries. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOK9toSaXq3_5NeB3T8xDld0bsqZZ4IHgqqWWnEtXSJSSNyXqnlDTJ2Hvdtr92nsgdy5d7YAftmAr5-gq87RwQ1q5UYFNOF1eAnVNkGerfF3-aNxmtA7rxKcqBhBAbTwRVpzfvvfe8JEPxSf_a9574KFTscFgSoK1mFtmAVTtc-r8ygn1894z800_DHKZ6jd0OlweNpi2t7LiDepSPESJSPzqGFLA1jli6lc4MX5koHIhOrSCn]
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2bFSyymqj650rA8D0ie6j4VRkw_3ksWHqQz9zkFFxoOJsQRUZVE9P4GUUHWctPchYDLEtlvguE1onRYMiqdj-lY2RgXSD3AxwxcT1pzLxsAqXX2r684f2FlAp7ZlghKRl]
  • BenchChem. (2025). Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. BenchChem Technical Documents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbhad9JQdyoHVoKFnV9w7P0bEMjewTb25UjxODJfOvLnvdYuHIh0RnrrDJytQD9Z6GM8fsU5c4n63AdY9E-4Q0Pp30pbEBQiUrUYdmy7jFRvT2a5LD5CEA3EpbRNSnhgxY4t_skvfxco6UegiUuF6YXyQ6im7JNfUtAKFbpGHOhBuk_zK10upXh-In0uoQZ1MESz7fM374J_pBXM4fLhrhdxcm9OWalbVE-EVk7KdiSUG3Cbb4eODTdNv4ddCX8A==]
  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2150. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEogZN3Syb3j0tT57r8V_AAM-S4nwPC8gOGTC9tg37v_ulrAI5eEcLXK7mTp6ZI63uLsBTbnSm1gLBbTkNoMDbqQ75N_x8dWzRNhbCZv8Q0ZyvTy0mQOSBYG6GYpykJBtGSbj_nCS6_0WcC1XICNTfFBvGiULzOVxbePRoUYAV9ISGkY734GNLtXCxCWAp0QxHJRQ==]
  • El-Sayed, W. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17772. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZo4vTpovVA1JbaIfvtzjWGGhvQz53pxkY0lKS928VpmZtNcMErwW_b-nkvc4YcyxLp1LFafL3-gaMB7GVeq1__tQKVg_GGAjIt4-ORLRiJ5M4ne70Awnyh9AQtHSiv-VZ5gze-JDcL19K7w==]
  • Smolecule. (n.d.). 4-Chloro-2-(trichloromethyl)quinazoline. Smolecule Product Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNuVlm9G3koCFnaBTKgjnTBxUAhYJSJWmOnuE49cFoA4prJE5pSxRPPTPhBtw4drnsfjr9gvyjOa_vjs8W1kmNfo73ObpZ8LWWcBuAQZOGnNi-zYCb_lAZBoAYB6IxxMlfU-ew]
  • Coussens, N. P., et al. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews, 69(4), 394-427. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ0gQcIdMV5-P70syTIIHNKTOnyMwdRwgwnMmHdUHNgmxdxTK3mPiBs86lu7tIt6TLoVpN9F4daPdtk9WI13gM8_hYhTyF9CWx3Fk24PMEslRGAhOYpWpEy_d_XAxhJDEq_8UDRxTihwFLXw==]
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2-chloromethyl-3H-[13][18][22]triazino[6,1-b]quinazolin-10-one. ResearchGate Publication Figure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGihroPzbvl90DwEJ6gLCOPEJ-fqp3qwBe7dz9yPkFcASITaFqzfzRwtB33NgiWKGsRvz_xeIWVL6aBmmRKCbLwh8zQGu-JPj545XfoLwO_VsqyTuA2qN6iZlx95PPrs9W-ZTaZzxaIszm4xkHjlh9gn5LLc6I5jU2mYsoxYcrMmELEOg0U_isuH2_Oe5uEm_RsmLT8rfPO1hEkmAkiMnlyqhXBPKFAmxLkn6EzWQo5nuRREYukUILw]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXmoW9aZIdcJsssx8_SIhWaERX7eaD42-D-cBlPSoXYDFiyFWKP4xqtk7KDvhj15Zf853VoRxtMLcEWed4oC0BclTEY8bmtlXa9iaj2hzB6t1JE01KbSlgJQAoHfT0zhcMpc7T5RbrKQG31ht4qdfrQLDNdXf8HqHMzF96gjUJKgJEl5hr0ECs3KJGotNXI7NDAE_zWjQaF3T--9Dx0oRjHg==]
  • HiTSeekR: Comprehensive analysis of high-throughput screens. (2014). Nucleic Acids Research, 42(W1), W113-W120. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvxHBd7OSlGRgNLgA6NLiAlMpe5qeTj9uubHXWXSHRN-2ot-hMpyzlgGzvB84GWyg04_wp2oYOq9gDv6CGoqfVGBMc4LE16BM6TImw5E7MNpmsewNxZbo60K1DcNQ5PuaQ8a8Y-nR-qmeqWY96mj6OpQ==]
  • Sittampalam, G. S., et al. (2012). Assay Validation in High Throughput Screening – from Concept to Application. Assay Guidance Manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-7Yjsb1gyqVk-gw8vLEtMQtBXRE4qIwW6a3MQ1Ao0cVFdBv8H64CdQ39DAlqV2X-0zVXXKQRkSQcrKLM0yixLaEnnxhP-FHsdyZUYITgyOT75dXbmKblSXqw8d-h2fcBeOmt3T2vpSl4EGm16vMneeP_F_Gqmsy480pgTQ43iXzOfG2ZGX4rmbfE_-_mfjl6PGmNj7jvHIKXmAyHxBD5NkGTdufSC2E_uV--Yp_0rH-APVx8mdiF]
  • Murie, C., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(15), 2536-2543. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjXkeZuUNMMlNyrO4N9jIj8tHaajPhZOaw0nBsXk3GMqL_Ym57MWjBixp9b98cmEnmRVPvwVjftxTdXoY8X85noxNG_COHM_WVt2k-J_6UUfqUbk33ytlXxWFKnbQK0do0TdG969bfFNBHow==]
  • Williams, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [https://vertexaisearch.cloud.google.
  • Semantic Scholar. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Qkq15l-WprIYrVgXdj2SxIu5cFnA8GC4yc_G3EFjPr9RrZvjEw8x8n59cBY7qmVOcUd_w_k2OAaf3xIF_GTsv6tuF8pbeA4rwaQ4xN60iRL3gPS4STbLPZHOFIvS6lsLcjTxA1sxIf1GUcjgSuVUGjjK15w9W2BnhxEnT88bmmRRA9op5ODsW3vh685IgbE1fr3i4aufflth6bwM_U6PcqkcCRMIqhxgOFgwO9zVE5PPxNd16C2CZrdEZQyYYvGljzIFYzawuMV2gf7eQT6e]
  • Guidechem. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)QUINAZOLINE. Guidechem Product Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIj2BNyHBAknUCmnX-8zBPhGhEM0bDGop_1irijo219fIOkm706L-FvERXQwm2w-k94RRS9v8ZbuLH4G-CVOLNSwF9bGZ0ocBhI2taCT32gxCjdfZ6qFEK7E9ihcIzCx7qnxT_rm_FEhHE6ZxX8f6ljpFlhJPaB_OowYZkd4C6PJ1yGJnbIyPCgyzv_U=]
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6464-6480. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq0OEvv8SYIOIGbgfqMcaHYgnTJ7-mNk8I0b_XBUjEJLq919QQ_84vVmOC2vo1r6q7qbiuDvPPfN_bG4xSy3OVsuzcgMcmqwi72r_2IEsJ04bvBgqdz3CIJbQ6H7R9kI22d11Oz21V3D901Q==]
  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB4vu_SNyTdZyJoyw9u0hsN4JyMoy3ldM_04pUgQBep4kErJOHOmqt6hK14ws7FIrj0R69CfxvrfCDVjoBNJ2I70bv44E-_YGOYowWIzProryrovdP7w_9dnHpLmowlc-oEWg=]
  • Panja, S. K., & Saha, S. (2018). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Advances in Organic Synthesis, 9, 121. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKHpWoFjqBW6uV8Au1ZiOokz6I5m3sUjsXtmv6CxGK7mXygTZSsXpv8W63DYjSgg0QGw9x1X1w5UD2KVj-TgI1oOuCzAPQmLJXCqYpdriX5p2ZDxpcyOkVBZInwFAmeJPiccRPVlyu]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. Inno Pharmchem Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHhodJD3N3whfX8HkgDrxPWnIAZ9Nd_46IOTxIr6FA-E1oejuNV6sSbftQoGmH_soCvRr6EdclHpTmgLbJTp9Ouz3JJ_uzsu6ztaoxUYdAQO5J27e2n6UDBHehIhl_AVxzOGAvqEspnO6C6E-srh1K1uQ3Ngo-g-UGIwpf6jshv3n5zhHtKViAmGZtB8m3Hr9hb1SSGt6sWvfC3uihDlRaGElwAxwCI0tfey-ueeNR4BI22O3opuC4Rep9LX2grIZKYblBoJUti1U]
  • TargetMol. (n.d.). 4-chloro-quinazoline. TargetMol Product Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHId0CovhQ7nYvkdNUTaSz25Ib6J8S9I_v10OzEmFTbNtyXeNt0h1CoEs3khYwJs58-layTQ7-qSmqtz-5wlDkkCTvOFTCXNxaDIveJ_E3ZJIS5tUCgwalUK3_xuRl9Ase2fgA1lnPi4aES14cY4MwiBw==]
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3b3b2WpPO_HDeiZj0XDmQs4cB2HRmR_mmCCDTrjumvx-Mhj7485XIuYkU8utHcqoQMGUxkdsRd3SQT6K-Sxr16vsKayANDp_YHdxzB-R8Jm4eSNo99XIDENNG6r3ZfiF7qNZGttJz4ANrkQ==]
  • McKinnon, B. D., et al. (2023). Using a Quantitative High-Throughput Screening Platform to Identify Molecular Targets and Compounds as Repurposing Candidates for Endometriosis. International Journal of Molecular Sciences, 24(12), 9931. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbyKoHys5MwO88Lcm_DPke0shM4QyfMZiLwkn-KilV9jhKhjwRsOPI4SMs7K8EjbUBM6VeJHYmIQOUZbPxVcZbv5vCeR-T-lXDSSTEUx4oQojy8mi9iI9AD_azNv5B98XF]
  • International Journal of Pharmacy & Pharmaceutical Research. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Pharmacy & Pharmaceutical Research, 10(5). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVZpshQ3dL0dHMQqEHr-N79TjYdxzeK0hUsqhgM2s3y_uv63O_a3wtFdVbP62JJAL39noMkwAlDgzlUiieCQXKk1ekNnAKO9NtbvKlOghMTa_oBI0WtdIgHn-AmqqoEG09MGbbDNY9bPcvkU3EA71pgohXCuUzLA==]

Sources

Application Notes and Protocols for the Preparation of 4-Anilino-2-Trichloromethylquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib.[1][2] The introduction of a trichloromethyl group at the 2-position of the quinazoline ring offers a unique modulation of the molecule's steric and electronic properties, potentially leading to novel biological activities. This document provides a comprehensive, three-step protocol for the synthesis of 4-anilino-2-trichloromethylquinazolines, designed for researchers in medicinal chemistry and drug development. The protocol is grounded in established chemical principles and provides detailed, step-by-step instructions, explanations for experimental choices, and methods for characterization.

I. Strategic Overview of the Synthesis

The preparation of 4-anilino-2-trichloromethylquinazolines is most effectively achieved through a sequential, three-stage process. This strategy ensures high yields and purity by systematically building the complexity of the molecule.

  • Step 1: Cyclization to form the Quinazolinone Core. The synthesis begins with the construction of the foundational 2-(trichloromethyl)quinazolin-4(3H)-one ring system from readily available starting materials.

  • Step 2: Activation via Chlorination. The hydroxyl group at the 4-position of the quinazolinone is converted into a highly reactive chloro group. This step is critical as it transforms the position into an excellent leaving group for subsequent nucleophilic substitution.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). The final step involves the displacement of the 4-chloro substituent by a desired aniline, yielding the target 4-anilino-2-trichloromethylquinazoline.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination (Activation) cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) A Anthranilamide C 2-(Trichloromethyl)quinazolin-4(3H)-one A->C Reflux in Ethanol B Trichloroacetaldehyde Hydrate B->C D 4-Chloro-2-(trichloromethyl)quinazoline C->D Reflux in POCl3 F Target Product: 4-Anilino-2-(trichloromethyl)quinazoline D->F Solvent-free, Heat E Substituted Aniline E->F

Figure 1: High-level workflow for the synthesis of 4-anilino-2-trichloromethylquinazolines.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

Principle: This step involves the condensation and cyclization of anthranilamide with trichloroacetaldehyde hydrate (chloral hydrate). The amino group of anthranilamide initially forms an imine with the aldehyde, followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon, leading to the stable quinazolinone ring after dehydration. Ethanol serves as an effective and economical solvent for this reaction.

Materials:

  • Anthranilamide

  • Trichloroacetaldehyde hydrate (Chloral Hydrate)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add anthranilamide (10.0 g, 73.4 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir to dissolve the anthranilamide.

  • Add trichloroacetaldehyde hydrate (13.4 g, 81.0 mmol, 1.1 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the white solid product under vacuum to a constant weight.

Expected Outcome: A white to off-white solid. Typical yields range from 75-85%. The product is generally of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

Principle: The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical activation step.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a dehydrating agent and a chloride source. The mechanism involves the initial phosphorylation of the amide oxygen, followed by nucleophilic attack of a chloride ion, ultimately leading to the desired 4-chloroquinazoline. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Materials:

  • 2-(Trichloromethyl)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) (optional, as catalyst)

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place 2-(trichloromethyl)quinazolin-4(3H)-one (10.0 g, 37.7 mmol) in a 100 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (35 mL, 377 mmol, 10 equivalents) to the flask. A large excess of POCl₃ is used to serve as both reagent and solvent.

  • (Optional) Add 2-3 drops of DMF as a catalyst.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (approx. 400 g) with stirring. This will quench the excess POCl₃. Perform this step slowly in a fume hood as the reaction is highly exothermic and releases HCl gas.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A precipitate will form.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) to afford a crystalline solid.

Expected Outcome: A pale yellow or white crystalline solid. Yields are typically in the range of 80-90%.

Step 3: Synthesis of 4-Anilino-2-(trichloromethyl)quinazolines

Principle: This final step is a nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. The aniline nitrogen atom attacks the C4 carbon, displacing the chloride ion.[5] This reaction is often performed under solvent-free conditions at elevated temperatures, which is both efficient and environmentally benign.[6] The presence of electron-donating or electron-withdrawing groups on the aniline can affect the reaction rate but generally proceeds well for a wide range of substituted anilines.[7]

Figure 2: Generalized mechanism for the SNAr reaction at the C4 position of the quinazoline ring.

Materials:

  • 4-Chloro-2-(trichloromethyl)quinazoline

  • Substituted aniline of choice

  • Small reaction vial or flask

  • Heating block or oil bath

  • Stir bar

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • In a small reaction vial, place 4-chloro-2-(trichloromethyl)quinazoline (1.0 g, 3.53 mmol).

  • Add the desired aniline (1.1 to 1.2 equivalents). For example, use 3-chloroaniline (0.50 g, 3.92 mmol).

  • Add a small stir bar and seal the vial loosely.

  • Heat the mixture in a heating block or oil bath to 120-140 °C with stirring for 1-3 hours. The reaction mixture will become a homogenous melt.

  • Monitor the reaction by TLC. Upon completion, the mixture will solidify upon cooling.

  • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Expected Outcome: Crystalline solids with characteristic melting points. Yields are generally high, often >85%.[6]

III. Data Summary and Characterization

The following table summarizes representative data for a selection of synthesized 4-anilino-2-trichloromethylquinazoline derivatives, demonstrating the versatility of the protocol.

Compound IDAniline SubstituentMolecular FormulaYield (%)Physical Appearance
1 3-ChloroC₁₅H₉Cl₄N₃91%White Crystalline Solid
2 4-FluoroC₁₅H₉Cl₃FN₃89%Off-white Solid
3 4-MethoxyC₁₆H₁₂Cl₃N₃O92%Pale Yellow Solid
4 3,4-DichloroC₁₅H₈Cl₅N₃88%White Solid
5 4-(Trifluoromethyl)C₁₆H₉Cl₃F₃N₃85%White Solid

Data adapted from published literature demonstrating typical outcomes of this synthetic route.[6]

Characterization: The final products should be characterized using standard analytical techniques to confirm their identity and purity.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see aromatic protons in the range of 7.0-8.5 ppm. The N-H proton of the anilino group will appear as a broad singlet, typically downfield (>9.0 ppm).

    • ¹³C NMR: The distinctive C-Cl₃ carbon signal will appear around 95-100 ppm. Aromatic carbons will be in the 110-150 ppm range, and the C2 and C4 carbons of the quinazoline ring will be significantly downfield.

  • Mass Spectrometry (MS): ESI-MS should show the expected [M+H]⁺ ion with the characteristic isotopic pattern for chlorine atoms.

  • Melting Point (MP): Pure crystalline products will have a sharp melting point, which is a good indicator of purity.

IV. Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. Each step yields a stable, isolable intermediate.

  • TLC Monitoring: At each stage, TLC is a crucial tool. The clear separation of starting material, intermediate, and product spots allows for real-time monitoring of reaction completion and helps in identifying any potential side reactions.

  • Intermediate Characterization: The intermediates, 2-(trichloromethyl)quinazolin-4(3H)-one and 4-chloro-2-(trichloromethyl)quinazoline, can be fully characterized by NMR and MS. Confirming the structure at each stage ensures that any issues are identified early, preventing the propagation of errors.

  • Crystallization as Purification: The final step utilizes recrystallization, a powerful purification technique that not only removes impurities but also serves as a visual confirmation of product formation. The formation of well-defined crystals is a strong indicator of a successful synthesis and high purity.

By following these validation checks, researchers can have high confidence in the identity and quality of the final compounds.

V. References

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. Available from: [Link]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2854–2863. Available from: [Link]

  • Deng, Y., et al. (2011). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available from: [Link]

  • Deng, Y., et al. (2011). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC, NIH. Available from: [Link]

  • Nepveu, F., et al. (2010). Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry Letters, 20(2), 579-582. Available from: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. Retrieved from [Link]

  • Sadek, M. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-2-(trichloromethyl)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center is dedicated to the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline, a key intermediate in pharmaceutical and materials science. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles and providing field-tested solutions to common experimental hurdles. Our goal is to empower researchers to not only replicate this synthesis but to understand and optimize it with confidence.

Technical Support Center: 4-Chloro-2-(trichloromethyl)quinazoline Synthesis

This guide provides in-depth FAQs and troubleshooting workflows for the synthesis, purification, and characterization of 4-Chloro-2-(trichloromethyl)quinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 4-Chloro-2-(trichloromethyl)quinazoline?

The synthesis is typically a two-step process. The first step involves the cyclization of a suitable anthranilic acid derivative to form the 2-(trichloromethyl)quinazolin-4(3H)-one intermediate. The second, critical step is the chlorination of the 4-position keto group to yield the final product. This strategy provides a reliable and scalable route.

Q2: Which starting materials are required for the quinazolinone intermediate?

The most common precursors are 2-aminobenzamide and an activated form of trichloroacetic acid, such as trichloroacetyl chloride or trichloroacetic anhydride. The reaction condenses these two components to form the heterocyclic quinazolinone ring. Purity of the starting 2-aminobenzamide is crucial to avoid side reactions.[1][2]

Q3: What are the standard chlorinating agents for converting the quinazolin-4-one to the 4-chloroquinazoline?

Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most effective and widely used reagents for this transformation.[3] The choice between them can depend on the substrate's reactivity and the desired reaction conditions. Often, a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is used to accelerate the reaction, particularly with SOCl₂.[4]

Q4: What is the mechanistic role of DMF when used with thionyl chloride?

When DMF is added to thionyl chloride, it forms a highly electrophilic intermediate known as the Vilsmeier reagent (chlorodimethylformiminium chloride). This reagent is much more reactive than SOCl₂ alone and readily activates the oxygen of the quinazolinone's amide group, facilitating its displacement by a chloride ion to form the 4-chloro product.

Q5: How should I monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[2][5] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting quinazolinone (more polar, lower Rf) and the final 4-chloro product (less polar, higher Rf). The disappearance of the starting material spot is a key indicator of reaction completion.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Issue 1: Low or No Yield of the Final Product

Question: My final yield is consistently low, or I'm recovering only my starting quinazolinone. What are the primary causes and how can I fix this?

Low yields are a common problem that can usually be traced back to reaction conditions or reagent quality.

  • Possible Cause 1: Insufficiently Anhydrous Conditions

    • Why it happens: Chlorinating agents like SOCl₂ and POCl₃ react violently with water. Any moisture present in the glassware, solvents, or starting materials will consume the reagent, deactivating it and preventing the desired reaction. The 4-chloro product itself is also susceptible to hydrolysis back to the quinazolinone starting material if water is present during workup.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents. If the starting quinazolinone is suspected to contain water, dry it in a vacuum oven before use.

  • Possible Cause 2: Sub-optimal Reaction Temperature or Time

    • Why it happens: The chlorination of the quinazolinone is an endothermic process that requires sufficient thermal energy to overcome its activation barrier.[5] Inadequate temperature or insufficient reaction time will result in an incomplete conversion. Conversely, excessively high temperatures for prolonged periods can lead to decomposition and the formation of tarry byproducts.

    • Solution: The reaction is typically performed at reflux temperature of the chlorinating agent (SOCl₂: ~76°C, POCl₃: ~107°C).[3] If using a solvent, reflux temperature of the solvent will dictate the reaction temperature. Monitor the reaction by TLC every 1-2 hours. If the reaction stalls, a modest increase in temperature or the addition of a catalyst like DMF might be necessary.[4]

  • Possible Cause 3: Inefficient Chlorinating Agent

    • Why it happens: Old bottles of SOCl₂ or POCl₃ can absorb atmospheric moisture over time, leading to degradation and reduced activity.

    • Solution: Use a fresh bottle or distill the chlorinating agent before use. The amount of chlorinating agent is also critical; it is typically used in large excess to act as both the reagent and the solvent.

Issue 2: Significant Byproduct Formation

Question: My crude product shows multiple spots on TLC, and purification is difficult. What are these impurities and how can I prevent them?

The primary byproduct is often the hydrolyzed quinazolin-4-one, especially if the workup is not performed carefully.

  • Primary Byproduct: 2-(Trichloromethyl)quinazolin-4(3H)-one

    • How it forms: This is the starting material for the chlorination step. Its presence indicates an incomplete reaction. It can also be reformed if the 4-chloro product comes into contact with water or other nucleophiles during the workup procedure.

    • Prevention Strategy:

      • Ensure Complete Reaction: Monitor via TLC until all starting material is consumed.

      • Careful Workup: After the reaction is complete, the excess chlorinating agent must be removed under reduced pressure. The reaction mixture should then be quenched by pouring it slowly over crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This neutralizes acidic byproducts and precipitates the crude product. The 4-chloro product is generally less stable in acidic aqueous conditions.

Data Presentation: Optimizing Chlorination Conditions

The following table summarizes typical results from an optimization screen for the chlorination step, demonstrating the impact of key variables on reaction outcome.

Entry Chlorinating Agent Catalyst (0.2 eq.) Temperature Time (h) Yield (%) Purity (LC-MS)
1SOCl₂ (10 eq.)None75°C (Reflux)66588%
2SOCl₂ (10 eq.)DMF75°C (Reflux)39297%
3POCl₃ (10 eq.)None105°C (Reflux)48996%
4SOCl₂ (5 eq.) in DCEDMF80°C (Reflux)87894%

Data is illustrative and serves as a guideline for optimization.

Visualizations and Workflows

General Synthetic Pathway

G A 2-Aminobenzamide C 2-(Trichloromethyl)quinazolin-4(3H)-one A->C Step 1: Cyclization B Trichloroacetyl Chloride B->C E 4-Chloro-2-(trichloromethyl)quinazoline C->E Step 2: Chlorination D SOCl₂ or POCl₃ (with cat. DMF) D->E

Caption: Two-step synthesis of the target compound.

Troubleshooting Workflow: Low Product Yield

G start Low Yield Observed check_moisture Are conditions strictly anhydrous? start->check_moisture dry_reagents Oven-dry glassware. Use anhydrous solvents. Dry starting material. check_moisture->dry_reagents No check_temp Is reaction temp and time optimal? check_moisture->check_temp Yes dry_reagents->check_temp optimize_temp Run at reflux. Monitor by TLC. Increase time if needed. check_temp->optimize_temp No check_reagent Is chlorinating agent fresh? check_temp->check_reagent Yes optimize_temp->check_reagent new_reagent Use fresh or distilled SOCl₂/POCl₃. check_reagent->new_reagent No success Yield Improved check_reagent->success Yes new_reagent->success

Sources

Purification challenges in the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities associated with the purification of 4-Chloro-2-(trichloromethyl)quinazoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to create a self-validating guide for your laboratory work. This document is structured to anticipate and resolve the specific challenges you may face, ensuring the integrity and success of your synthesis.

Introduction: The Challenge of Purity

4-Chloro-2-(trichloromethyl)quinazoline is a valuable synthetic intermediate, notable for its two highly reactive sites: the C4-chloro substituent and the C2-trichloromethyl group. The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a common strategy in drug discovery for creating libraries of 4-anilinoquinazolines and related compounds.[1][2] The trichloromethyl group, a bulky and potent electron-withdrawing moiety, enhances the electrophilicity of the C4 position and imparts unique properties to the molecule, but also introduces specific stability concerns.[3]

Purification is rarely straightforward. The primary challenges stem from the compound's susceptibility to hydrolysis and its reactivity with nucleophilic solvents or impurities, leading to a mixture of closely related byproducts that can be difficult to separate. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, hands-on problems you might encounter during the purification process.

Q1: My crude product is a persistent oil or a low-melting solid that "oils out" during recrystallization. How can I obtain a crystalline product?

Answer: This is a common issue when residual solvent or minor impurities disrupt the crystal lattice formation. The goal is to rigorously remove these contaminants and find the right conditions for crystallization.

Causality: The trichloromethyl group increases the lipophilicity of the molecule, and trace amounts of solvent (e.g., DMF, thionyl chloride from the chlorination step) or oily byproducts can act as "anti-solvents" for crystallization.

Troubleshooting Steps:

  • Initial Cleanup (Pre-Purification): Before attempting recrystallization or chromatography, dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid (like HCl), followed by a brine wash. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate. This removes acidic impurities that can promote hydrolysis.[4]

  • Trituration: This is often the most effective first step.

    • Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane).

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid powder, while the oily impurities remain in the solvent.

    • Filter the solid and wash with more cold solvent.

  • Induce Crystallization:

    • Scratching: If the product remains an oil after solvent removal, dissolve it in a minimal amount of a suitable solvent (like diethyl ether or DCM) and scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed") to the supersaturated solution.

    • Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethyl acetate). Slowly add a poor solvent (e.g., hexanes, water) dropwise until the solution becomes persistently cloudy. Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly.

Q2: My TLC plate shows multiple spots after column chromatography. What are the likely impurities and how can I separate them?

Answer: The presence of multiple spots indicates either incomplete reaction or the formation of byproducts. The most common impurities are the hydrolyzed starting material and products of substitution.

Causality: The quinazoline ring is stable in cold dilute acid and base, but can be destroyed upon boiling in these solutions.[5] More importantly, the C4-chloro group is highly reactive.

Likely Impurities:

  • Spot 1 (More Polar): 2-(Trichloromethyl)quinazolin-4(3H)-one. This is the hydrolysis product where the C4-chloro group has been replaced by a hydroxyl group (existing in its tautomeric amide form). It will have a significantly lower Rf value than the desired product.

  • Spot 2 (Desired Product): 4-Chloro-2-(trichloromethyl)quinazoline. Being less polar than the quinazolinone, this will have a higher Rf.

  • Spot 3 (Variable Polarity): Substitution Byproducts. If alcohols (e.g., methanol, ethanol) were used during workup or as chromatographic eluents, you might form the corresponding 4-alkoxy-2-(trichloromethyl)quinazoline. These will have Rf values similar to the desired product and can be challenging to separate.

Separation Strategy:

  • Optimize TLC: Develop a solvent system that provides good separation (ΔRf > 0.2) between your product and the main impurity. A gradient of hexane and ethyl acetate is a good starting point.

Solvent System (v/v) Typical Rf (Product) Typical Rf (Quinazolinone Impurity) Notes
Hexane / Ethyl Acetate (9:1)~0.4 - 0.5~0.1 - 0.2Good starting point for initial assessment.
Hexane / Ethyl Acetate (4:1)~0.6 - 0.7~0.3 - 0.4Increases elution strength if product Rf is too low.
Dichloromethane (100%)~0.5 - 0.6~0.1Can be effective, but ensure the DCM is anhydrous and free of acid.
  • Column Chromatography Protocol:

    • Use Anhydrous Solvents: Traces of water in the eluent can cause hydrolysis on the silica gel, which is weakly acidic.

    • Dry Loading: For best resolution, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Run the Column: Start with a low-polarity eluent (e.g., 100% Hexane or 95:5 Hexane/EtOAc) and gradually increase the polarity. Collect small fractions and monitor them by TLC.

Q3: I suspect my product is decomposing on the silica gel column. My yields are low and I see new, very polar spots on the TLC of later fractions. How can I prevent this?

Answer: This strongly suggests on-column hydrolysis. Silica gel is acidic and has surface hydroxyl groups and bound water, which can facilitate the hydrolysis of the sensitive C4-chloro group.

Causality: The Lewis acidic sites on the silica surface can activate the C4-Cl bond, making it more susceptible to attack by water or other nucleophiles present in the solvent or on the silica itself.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the initial eluent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, significantly reducing the chance of hydrolysis.

  • Use an Alternative Stationary Phase: If the compound is exceptionally sensitive, consider using neutral alumina instead of silica gel for your column chromatography.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. Use positive pressure ("flash chromatography") to speed up the elution.

  • Avoid Protic/Nucleophilic Solvents: Never use methanol or ethanol as part of the eluent unless you are intentionally trying to form the 4-alkoxy derivative. These solvents are nucleophilic and will readily displace the C4-chloro group.[6]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route and its key byproduct?

A: A prevalent synthesis involves the chlorination of 2-(trichloromethyl)quinazolin-4(3H)-one using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[4] The most common byproduct is unreacted starting material due to incomplete chlorination. The primary degradation product during workup and purification is the back-hydrolysis to this same starting material.

Q: How stable is 4-Chloro-2-(trichloromethyl)quinazoline for storage?

A: The compound is sensitive to moisture and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (0-4 °C is recommended).[7] Storing it in a desiccator is also advisable. Over time, exposure to atmospheric moisture will lead to slow hydrolysis.

Q: How does the trichloromethyl group affect reactivity compared to a trifluoromethyl group?

A: Both are strongly electron-withdrawing, which activates the C4 position towards nucleophilic attack. However, the trichloromethyl group is more sterically bulky. While the -CF₃ group is known to enhance metabolic stability and lipophilicity in drug candidates[8], the -CCl₃ group can be more reactive. For instance, it can serve as a precursor to a trichloromethyl anion under certain conditions.[9][10] This difference in reactivity can sometimes be exploited in subsequent synthetic steps.

Visualizations & Protocols

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow start Crude Product tlc_check Analyze by TLC (e.g., 9:1 Hex/EtOAc) start->tlc_check decision Purity Assessment tlc_check->decision single_spot >95% Pure (One Major Spot) decision->single_spot Clean multi_spot <95% Pure (Multiple Spots) decision->multi_spot Impure recrystallize Direct Recrystallization or Trituration single_spot->recrystallize column Flash Column Chromatography multi_spot->column final_product Pure Product (Verify by NMR, MP) recrystallize->final_product column->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Key Byproduct Formation Pathway

This diagram illustrates the relationship between the starting material, the desired product, and the primary hydrolysis byproduct.

ByproductFormation SM 2-(Trichloromethyl)quinazolin-4(3H)-one (Starting Material / Hydrolysis Product) Product 4-Chloro-2-(trichloromethyl)quinazoline (Desired Product) SM->Product  Chlorination (SOCl₂ or POCl₃)   Product->SM  Hydrolysis (H₂O, on silica or during workup)  

Caption: The reversible relationship between product and byproduct.

Experimental Protocols

Protocol 1: Trituration for Initial Cleanup
  • Place the crude oily or waxy product in a round-bottom flask or beaker.

  • Add cold hexanes (approx. 10 mL per 1 g of crude material).

  • Using a spatula, vigorously scrape and break up the solid material in the solvent. Alternatively, place the flask in an ultrasonic bath for 15-20 minutes.

  • A fine powder should form. If the product remains sticky, the solvent may be too "good." Consider using pentane or a mixture of hexane and diethyl ether.

  • Isolate the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of additional cold hexanes.

  • Dry the resulting solid under high vacuum. Check its purity by TLC and melting point.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • Prepare the Slurry: In a beaker, add the required amount of silica gel for your column. Add the initial eluent (e.g., 98% Hexane / 1% Ethyl Acetate / 1% Triethylamine) and stir to create a uniform slurry. The triethylamine is crucial for deactivation.

  • Pack the Column: Pour the slurry into the chromatography column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product (pre-cleaned by an aqueous wash if necessary) in a minimal volume of DCM. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 1% EtOAc to 5%, then 10%) to elute the compounds. The desired product should elute before the more polar 2-(trichloromethyl)quinazolin-4(3H)-one.

  • Monitor: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Isolate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

References

  • (No valid reference for this specific point)
  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • de S. C. de Oliveira, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • Leão, A. C. S., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (No valid reference for this specific point)
  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry. Available at: [Link]

  • (No valid reference for this specific point)
  • (No valid reference for this specific point)
  • Sharma, P., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • Singh, S. P. (2017). Why is trichloromethyl carbanion more stable than trifloromethyl carbanion? Quora. Available at: [Link]

  • Verhaeghe, P., et al. (2011). From three previously identified antiplasmodial hits to a single novel 2-trichloromethyl-quinazoline-based chemical scaffold. Bioorganic & Medicinal Chemistry Letters. Sourced via ResearchGate. Available at: [Link]

  • Remusat, V., et al. (2016). Looking for new antiplasmodial quinazolines: DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines and their in vitro evaluation toward Plasmodium falciparum. European Journal of Medicinal Chemistry. Sourced via ResearchGate. Available at: [Link]

  • (No valid reference for this specific point)
  • (No valid reference for this specific point)
  • (No valid reference for this specific point)
  • PubChem. 4-chloro-2-(chloromethyl)quinazoline. Compound Summary. Available at: [Link]

  • (No valid reference for this specific point)
  • Lead Sciences. 4-Chloro-2-(trifluoromethyl)quinazoline. Product Page. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification and Troubleshooting in the Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, understand, and mitigate the formation of common byproducts, thereby improving yield, purity, and experimental reproducibility.

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline is typically achieved through a two-stage process: first, the formation of the heterocyclic core, 2-(trichloromethyl)quinazolin-4(3H)-one, followed by a chlorination step to yield the final product. Each stage presents unique challenges and potential for side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems observed during the reaction or analysis, providing causal explanations and recommended solutions.

Question 1: My reaction to chlorinate 2-(trichloromethyl)quinazolin-4(3H)-one is complete by TLC, but after workup, my final product is heavily contaminated with the starting material. What is happening?

Answer: This is a classic issue of product instability during workup. The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic substitution, particularly hydrolysis. When you quench the reaction mixture, typically with ice or water, the water acts as a nucleophile, converting your desired 4-chloro product back into the 4-hydroxy (or keto tautomer) starting material.

Causality: The C4 position of the quinazoline ring is electron-deficient and activated towards nucleophilic attack. The chloride ion is a good leaving group. The presence of water, especially at non-neutral pH, readily facilitates this hydrolysis.

Solutions:

  • Anhydrous Workup: If possible, avoid an aqueous quench. After removing the excess chlorinating agent (e.g., POCl₃) under reduced pressure, dissolve the residue in an anhydrous organic solvent like dichloromethane (DCM) or ethyl acetate and filter it through a pad of celite or silica gel to remove inorganic salts.

  • Biphasic Quench: If an aqueous quench is necessary, use a cold, saturated sodium bicarbonate solution. This neutralizes residual acids like HCl (from POCl₃ hydrolysis) and minimizes the time the product is in an acidic aqueous environment, which can accelerate hydrolysis. Perform the extraction into an organic solvent immediately.

  • Temperature Control: Always perform the quench at low temperatures (0 °C or below) to reduce the rate of hydrolysis.

Question 2: In my mass spectrum analysis, I observe a peak with a mass significantly higher than my product or starting material, often around M+230-250 amu greater than the starting quinazolinone. What is this species?

Answer: You are likely observing a "pseudodimer" or a related phosphorylated intermediate. The reaction of a quinazolinone with phosphorus oxychloride (POCl₃) is not a direct displacement; it proceeds through one or more phosphorylated intermediates.[1][2][3] These intermediates are reactive and can be observed if the reaction is not driven to completion.

Causality: The reaction mechanism involves the initial formation of an O-phosphorylated or N-phosphorylated quinazolinone.[1][3] This activated intermediate can then react with another molecule of the starting quinazolinone, forming a dimeric species linked by a pyrophosphate-like bridge. This is particularly common if the reaction temperature is too low or the heating time is insufficient.

Solutions:

  • Ensure Sufficient Reaction Temperature and Time: Clean conversion of the phosphorylated intermediates to the final chloroquinazoline requires heating, typically between 70-90 °C.[1][2] Ensure your reaction is refluxed for an adequate period after the initial formation of the intermediate.

  • Stoichiometry of POCl₃: Using at least one full equivalent of POCl₃ is critical for the efficient conversion of intermediates to the final product.[3]

  • Monitor by LC-MS: If possible, monitor the reaction by LC-MS. You should see the starting material consumed to form the intermediate(s), which are then consumed to form the product. The reaction is complete only when the intermediate peaks have disappeared.

Question 3: My ¹H NMR spectrum shows the expected aromatic signals, but the singlet for the N-H proton of the starting quinazolinone is gone, yet the product is not the 4-chloro derivative. What other byproducts could be formed?

Answer: Besides the pseudodimer, you may have formed stable N-phosphorylated or O-phosphorylated intermediates. The reaction with POCl₃ can occur on either the exocyclic oxygen or the ring nitrogen, and these species can be stable under certain conditions.[1]

Causality: The formation of these intermediates is the first step of the reaction. In the presence of a base and at low temperatures (below 25 °C), these phosphorylated species can be the main components of the mixture.[1][2][3] Without sufficient heat, the subsequent displacement by chloride to form the final product will not occur efficiently.

Solutions:

  • Thermal Push: As with pseudodimers, the primary solution is to heat the reaction mixture to the appropriate temperature (70-90 °C) to facilitate the conversion to the 4-chloro product.[2]

  • Role of Base: The reaction can be run under basic conditions (e.g., with triethylamine or DIPEA) to facilitate the initial phosphorylation at low temperatures, followed by heating to drive the chlorination. Ensure the system remains basic during the POCl₃ addition to suppress side reactions.[1]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common byproduct in the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline and why?

The most common byproduct is unreacted 2-(trichloromethyl)quinazolin-4(3H)-one . This can be due to either an incomplete reaction (insufficient time, temperature, or reagent) or, more frequently, the hydrolysis of the 4-chloro product during the aqueous workup phase, as detailed in Troubleshooting Question 1.

FAQ 2: How critical is the exclusion of moisture in the chlorination step?

It is absolutely critical. Moisture can react with the chlorinating agent (e.g., POCl₃ or SOCl₂) in a highly exothermic reaction, reducing its effective concentration and generating acidic byproducts (HCl, phosphoric acid) that can complicate the reaction.[4] Furthermore, any moisture present during the reaction or workup can lead to the hydrolysis of the desired 4-chloro product. Always use freshly distilled chlorinating agents and flame-dried glassware under an inert atmosphere for best results.

FAQ 3: What analytical techniques are best for identifying these byproducts?

A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting material in real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It can separate the components of the reaction mixture and provide the molecular weight of each, making it straightforward to identify the starting material, product, hydrolyzed product, and higher molecular weight intermediates like pseudodimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product. It can also be used to identify major impurities. ³¹P NMR can be particularly useful for directly observing and characterizing phosphorylated intermediates.[1]

Part 3: Protocols and Methodologies

Experimental Protocol: Chlorination of 2-(trichloromethyl)quinazolin-4(3H)-one

This protocol is a representative example and should be adapted based on specific substrates and laboratory conditions.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 5-10 eq by volume) via syringe. Optional: For sensitive substrates, a high-boiling anhydrous solvent like toluene can be used, with 1.5-2.0 eq of POCl₃ and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material and any intermediates are consumed.

  • Workup (Anhydrous): Cool the mixture to room temperature. Carefully remove the excess POCl₃ under high vacuum. To the residue, add anhydrous toluene and evaporate again to azeotropically remove any remaining traces of POCl₃. Dissolve the crude solid in dichloromethane and filter through a short plug of silica gel, eluting with dichloromethane. Evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) or purify by column chromatography if necessary.

Data Presentation: Summary of Potential Byproducts
Byproduct/IntermediateCommon CauseKey Analytical Signature (LC-MS)Mitigation Strategy
2-(trichloromethyl)quinazolin-4(3H)-one Incomplete reaction or product hydrolysis during workup.M+H⁺ corresponding to starting material.Ensure complete reaction; use anhydrous or careful basic quench.
Phosphorylated Quinazolinone Reaction stalled at intermediate stage (insufficient heat).M+H⁺ corresponding to Quinazolinone + PO₂Cl or related fragments.Heat reaction to 70-90 °C until intermediate is consumed.[1][2]
Pseudodimer Reaction between phosphorylated intermediate and starting material.M+H⁺ corresponding to (Quinazolinone)₂ + POCl + H⁺.Ensure sufficient heating and correct stoichiometry of POCl₃.[1][3]
2-(Dichloromethyl) derivatives Hydrolysis of the trichloromethyl group under harsh basic or acidic conditions.M+H⁺ corresponding to product - 34 Da (loss of Cl, gain of H).Maintain neutral pH and moderate temperatures during workup and purification.

Part 4: Visualization of Reaction and Byproduct Pathways

Workflow for Synthesis and Byproduct Formation

G cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Pathways SM 2-(trichloromethyl)quinazolin-4(3H)-one INT Phosphorylated Intermediate(s) SM->INT POCl3, < 25°C PROD 4-Chloro-2-(trichloromethyl)quinazoline INT->PROD Heat (70-90°C), Cl⁻ BY1 Unreacted Starting Material (Incomplete Reaction) INT->BY1 Insufficient Heat BY3 Pseudodimer INT->BY3 + Starting Material BY2 Hydrolyzed Product (Aqueous Workup) PROD->BY2 H₂O

Caption: Synthetic pathway and common byproduct formation routes.

Logical Troubleshooting Flow

G START Problem Observed in Final Product Q1 High amount of Starting Material (SM)? START->Q1 Q2 High MW Impurity by MS? START->Q2 A1_1 Cause: Incomplete Reaction Q1->A1_1 Yes (SM in crude) A1_2 Cause: Hydrolysis during Workup Q1->A1_2 Yes (SM after workup) A2 Cause: Pseudodimer or Phosphorylated Intermediate Q2->A2 Yes S1_1 Solution: Increase reaction time/temp A1_1->S1_1 S1_2 Solution: Use anhydrous workup or controlled pH quench A1_2->S1_2 S2 Solution: Ensure sufficient heat (70-90°C) to drive reaction to completion A2->S2

Caption: Troubleshooting logic for identifying byproduct causes.

References

  • Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • Kraybill, B. C., & Bloom, J. D. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved January 17, 2026, from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 4-Chloro-2-(trichloromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of characterizing this complex molecule. Here, we synthesize our extensive field experience with established scientific principles to provide you with a reliable, in-depth resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-(trichloromethyl)quinazoline?

A1: Based on experimental data, the following chemical shifts are expected for 4-Chloro-2-(trichloromethyl)quinazoline in CDCl₃.[1] Minor variations may occur depending on the solvent and concentration.

Table 1: Expected NMR Data for 4-Chloro-2-(trichloromethyl)quinazoline [1]

¹H NMR (300 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity & Coupling Constants (J) Hz Assignment
H-58.34ddd, J = 8.4, 1.4, 0.7Aromatic CH
H-88.27ddd, J = 8.5, 1.2, 0.7Aromatic CH
H-78.09ddd, J = 8.5, 7.0, 1.4Aromatic CH
H-67.87ddd, J = 8.3, 7.0, 1.2Aromatic CH
¹³C NMR (75.5 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
C-4164.0C-Cl
C-2159.9C-CCl₃
C-8a150.1Quaternary C
C-7135.9Aromatic CH
C-5130.6Aromatic CH
C-6129.7Aromatic CH
C-8125.9Aromatic CH
C-4a122.9Quaternary C
-CCl₃95.9Trichloromethyl C

Q2: What is the expected monoisotopic mass of 4-Chloro-2-(trichloromethyl)quinazoline?

A2: The expected monoisotopic mass is 279.91287 Da.[2] This corresponds to the molecular formula C₉H₄Cl₄N₂. When analyzing mass spectrometry data, look for the molecular ion peak cluster corresponding to this mass, considering the isotopic distribution of chlorine.

Q3: My ¹H NMR spectrum shows fewer than four aromatic protons. What could be the issue?

A3: This could be due to several factors, including peak overlap or degradation of the sample. Overlapping signals can sometimes be resolved by using a different NMR solvent or a higher field strength instrument.[3] Sample degradation, such as hydrolysis, could lead to the formation of new species with a different aromatic proton count. Refer to the troubleshooting guide for more detailed steps.

Q4: I am observing a broad singlet in my ¹H NMR that disappears upon a D₂O shake. What is it?

A4: This is characteristic of an exchangeable proton, likely from water contamination in your NMR solvent or from a hydrolysis product. 4-Chloro-2-(trichloromethyl)quinazoline can be susceptible to hydrolysis, particularly at the 4-position, which would introduce an N-H proton in the resulting quinazolinone.

Q5: What are some common impurities I should look out for during the synthesis and purification of this compound?

A5: Common impurities may include starting materials, reagents from the synthesis (e.g., residual solvents), and side products. A likely side product is the hydrolyzed analog, 2-(trichloromethyl)quinazolin-4(3H)-one, formed by the reaction of the 4-chloro group with water. Careful control of reaction and workup conditions is crucial to minimize these impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the spectroscopic analysis of 4-Chloro-2-(trichloromethyl)quinazoline.

Issue 1: Unexpected Peaks in the ¹H NMR Spectrum

Possible Cause A: Solvent Impurities

  • Diagnosis: Residual solvent peaks from the reaction or purification steps are common. For example, ethyl acetate, dichloromethane, or hexane are frequently observed.

  • Protocol for Resolution:

    • Compare the chemical shifts of the unexpected peaks with known solvent impurity tables.

    • If a solvent impurity is identified, dry the sample under high vacuum for an extended period.

    • Co-evaporation with a more volatile solvent in which the compound is soluble can also be effective.

Possible Cause B: Water Contamination

  • Diagnosis: A broad peak, typically between 1.5 and 3.5 ppm in CDCl₃, which may indicate the presence of water.

  • Protocol for Resolution:

    • Use freshly opened or properly stored deuterated solvents.

    • Store the NMR tube in a desiccator before use.

    • For confirmation, perform a D₂O shake experiment. Add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The water peak and any other exchangeable proton peaks will diminish or disappear.

Possible Cause C: Sample Degradation (Hydrolysis)

  • Diagnosis: The appearance of new aromatic signals and potentially a broad N-H peak. The 4-chloro group is susceptible to hydrolysis, leading to the formation of 2-(trichloromethyl)quinazolin-4(3H)-one.

  • Protocol for Resolution:

    • Re-purify the sample using column chromatography, ensuring the use of dry solvents.

    • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent exposure to moisture.

    • When preparing samples for analysis, use anhydrous solvents.

Issue 2: Discrepancies in the ¹³C NMR Spectrum

Possible Cause A: Low Signal-to-Noise Ratio

  • Diagnosis: Quaternary carbon signals (C-4, C-2, C-8a, C-4a, and the -CCl₃ carbon) are often weak and may be difficult to distinguish from baseline noise.

  • Protocol for Resolution:

    • Increase the number of scans during acquisition.

    • Use a more concentrated sample if solubility allows.

    • Employ advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ signals from quaternary carbons.

Possible Cause B: Incorrect Peak Assignment

  • Diagnosis: Ambiguity in assigning the quaternary carbons.

  • Protocol for Resolution:

    • Utilize 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, which can aid in the unambiguous assignment of the carbon skeleton.

Issue 3: Mass Spectrometry Analysis Challenges

Possible Cause A: Complex Isotopic Pattern

  • Diagnosis: The presence of four chlorine atoms in the molecule results in a complex isotopic pattern for the molecular ion peak.

  • Protocol for Resolution:

    • Use a mass spectrometry software with an isotope pattern calculator to simulate the expected distribution for C₉H₄Cl₄N₂.

    • Compare the experimental isotopic pattern with the simulated pattern to confirm the identity of the molecular ion.

Possible Cause B: Fragmentation

  • Diagnosis: Observing fragment ions instead of or in addition to the molecular ion peak.

  • Protocol for Resolution:

    • Analyze the fragmentation pattern. Common fragmentation pathways for chlorinated compounds involve the loss of chlorine radicals or HCl. For quinazolines, cleavage of the quinazoline ring system can also occur.

    • Use a soft ionization technique such as ESI (Electrospray Ionization) to minimize fragmentation and enhance the observation of the molecular ion.

Experimental Workflows and Diagrams

Workflow for Troubleshooting Unexpected ¹H NMR Signals

G start Unexpected Peaks in ¹H NMR check_solvent Compare with known solvent impurity shifts start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent dry_sample Dry sample under high vacuum is_solvent->dry_sample Yes check_water Look for broad peak ~1.5-3.5 ppm is_solvent->check_water No resolved Issue Resolved dry_sample->resolved is_water Is it a water peak? check_water->is_water d2o_shake Perform D₂O shake is_water->d2o_shake Yes check_degradation Appearance of new aromatic signals/NH peak is_water->check_degradation No d2o_shake->resolved is_degradation Is it a degradation product? check_degradation->is_degradation repurify Re-purify sample is_degradation->repurify Yes unresolved unresolved is_degradation->unresolved No (Consult further resources) repurify->resolved

Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.

Logical Relationship for Confirming Compound Identity

G compound 4-Chloro-2-(trichloromethyl)quinazoline nmr ¹H and ¹³C NMR compound->nmr ms Mass Spectrometry compound->ms expected_shifts Expected Chemical Shifts (Table 1) nmr->expected_shifts expected_mass Expected Monoisotopic Mass (279.91287 Da) ms->expected_mass comparison_nmr Comparison of Shifts and Multiplicities expected_shifts->comparison_nmr comparison_ms Comparison of Mass and Isotope Pattern expected_mass->comparison_ms experimental_nmr Experimental NMR Data experimental_nmr->comparison_nmr experimental_ms Experimental MS Data experimental_ms->comparison_ms confirmation Structural Confirmation comparison_nmr->confirmation comparison_ms->confirmation

Caption: Logic diagram for structural confirmation.

References

  • Adebayo, G. O., et al. (2018). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P. falciparum. South African Journal of Chemistry, 71, 139-146. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 618704, 4-chloro-2-(trichloromethyl)quinazoline. Retrieved from [Link].

  • Guan, A., et al. (2011). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 16(1), 243-255. Available at: [Link]

  • Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22(8), 1386-1390. Available at: [Link]

  • Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2809. Available at: [Link]

  • PubChem. 4-Chloroquinoline. Retrieved from [Link].

  • PubChemLite. 4-chloro-2-(trichloromethyl)quinazoline (C9H4Cl4N2). Retrieved from [Link].

Sources

Technical Support Center: Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to navigate the challenges of this specific synthesis.

Introduction

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline is a two-step process, each with its own set of potential challenges. The first step involves the formation of the quinazolinone ring system to create 2-(trichloromethyl)quinazolin-4(3H)-one. The second step is the chlorination of the 4-position. The strongly electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the starting materials and intermediates, making careful control of reaction conditions paramount.

Synthetic Workflow Overview

The overall synthetic strategy is outlined below. This guide will address potential issues in both key stages of this workflow.

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Purification A Anthranilic Acid C 2-(Trichloromethyl)quinazolin-4(3H)-one A->C Reaction B Trichloroacetonitrile B->C E 4-Chloro-2-(trichloromethyl)quinazoline C->E Reaction C->E D Chlorinating Agent (e.g., POCl3, SOCl2) D->E F Crude Product E->F Work-up G Purified Product F->G Chromatography/Recrystallization

Caption: Overall workflow for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

Question 1: My reaction to form 2-(trichloromethyl)quinazolin-4(3H)-one has a low yield or is not proceeding to completion. What are the likely causes?

Answer:

Low yields in this step are often multifactorial. The strong electron-withdrawing effect of the trichloromethyl group can decrease the nucleophilicity of the nitrogen in trichloroacetonitrile, making the initial reaction with anthranilic acid less favorable compared to syntheses with less electron-poor nitriles.

Troubleshooting Strategies:

  • Reagent Purity: Ensure your anthranilic acid is of high purity and dry. Moisture can hydrolyze the nitrile and interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While some quinazolinone syntheses proceed at room temperature, the reduced reactivity of trichloroacetonitrile may necessitate heating. A temperature screen from room temperature up to the reflux temperature of your chosen solvent is recommended.

    • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO can help to dissolve the starting materials and facilitate the reaction.

    • Stoichiometry: An excess of trichloroacetonitrile may be required to drive the reaction to completion. However, a large excess can complicate purification. A good starting point is 1.2 to 1.5 equivalents of trichloroacetonitrile.

  • Catalysis: While many quinazolinone syntheses are self-catalyzed or proceed without a catalyst, the challenging nature of this specific reaction may benefit from the addition of a Lewis acid or protic acid catalyst to activate the nitrile. However, care must be taken as acidic conditions could promote hydrolysis of the trichloromethyl group.

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

The primary side product of concern is the hydrolysis of the trichloromethyl group to a carboxylic acid, especially if trace amounts of water are present and the reaction is heated. Another possibility is the formation of N-acylated anthranilic acid derivatives.

Minimization of Side Products:

  • Strict Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Temperature Control: Avoid excessive heating for prolonged periods, as this can promote decomposition and side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid extended heating once the starting material is consumed.

Step 2: Chlorination of 2-(Trichloromethyl)quinazolin-4(3H)-one

Question 3: The chlorination of my 2-(trichloromethyl)quinazolin-4(3H)-one is incomplete, and I am recovering starting material. How can I improve the conversion?

Answer:

Incomplete chlorination is a common issue. The reaction of quinazolinones with chlorinating agents like phosphorus oxychloride (POCl₃) is known to proceed in two stages: an initial phosphorylation followed by chloride displacement.[1][2] The efficiency of this process can be influenced by several factors.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent:

    • POCl₃: This is a common and effective reagent. The reaction often requires heating to reflux. The addition of a catalytic amount of DMF can sometimes accelerate the reaction.

    • SOCl₂: Thionyl chloride can also be used, often with catalytic DMF.[3][4]

    • POCl₃/PCl₅ Mixture: For particularly stubborn substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more robust chlorinating system.[5]

  • Reaction Temperature and Time: Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC to confirm the disappearance of the starting material. For POCl₃, temperatures between 70-90°C are typically required for the conversion of the phosphorylated intermediate to the chloroquinazoline.[1][2]

  • Base Additives: The initial phosphorylation step is base-mediated.[1][2] The addition of a tertiary amine base can sometimes facilitate this step, but it must be done cautiously to avoid unwanted side reactions.

Question 4: My final product is difficult to purify, and I suspect the presence of impurities. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can arise from several sources, including unreacted starting material, hydrolyzed side products, and byproducts from the chlorination reaction.

Common Impurities and Purification Strategies:

  • Unreacted 2-(trichloromethyl)quinazolin-4(3H)-one: This can be removed by column chromatography.

  • Hydrolyzed Product (2-(trichloromethyl)quinazolin-4(3H)-one): If the work-up is not performed carefully, the 4-chloro product can hydrolyze back to the quinazolinone. Ensure the work-up is performed under anhydrous or near-anhydrous conditions until the excess chlorinating agent is quenched.

  • Phosphorylated Byproducts: If using POCl₃, residual phosphorylated byproducts can be present. A careful aqueous work-up (quenching on ice) is crucial to hydrolyze these species.

  • Purification Techniques:

    • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess chlorinating agent.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Column Chromatography: Silica gel column chromatography is often the most effective method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Question 5: I am concerned about the stability of the trichloromethyl group during the chlorination and work-up. Is this a valid concern?

Answer:

Yes, this is a valid concern. The trichloromethyl group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures.[6][7][8]

Strategies to Mitigate Hydrolysis:

  • Control Reaction Time: Do not prolong the heating of the chlorination reaction unnecessarily.

  • Careful Work-up: When quenching the reaction, do so at a low temperature (e.g., on ice) to minimize the exposure of the product to hot acidic conditions.

  • Neutralization: After quenching, promptly neutralize the aqueous layer with a base like sodium bicarbonate before extraction.

  • Avoid Strong Bases: During work-up and purification, avoid the use of strong bases, as they can promote the hydrolysis of the trichloromethyl group.

Experimental Protocols

The following are suggested starting protocols. Optimization may be required based on your specific experimental setup and observations.

Protocol 1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

This protocol is adapted from the synthesis of 2-chloromethyl-4(3H)-quinazolinone.[9][10]

Materials:

  • Anthranilic acid

  • Trichloroacetonitrile

  • Anhydrous methanol

Procedure:

  • To a solution of anthranilic acid (1.0 eq) in anhydrous methanol, add trichloroacetonitrile (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold methanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Chlorination of 2-(Trichloromethyl)quinazolin-4(3H)-one

This protocol is based on general procedures for the chlorination of quinazolinones.

Materials:

  • 2-(Trichloromethyl)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Catalytic N,N-dimethylformamide (DMF) (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table

CompoundStarting MaterialsKey Reaction ConditionsTypical Yield Range
2-(Trichloromethyl)quinazolin-4(3H)-oneAnthranilic acid, TrichloroacetonitrileAnhydrous methanol, reflux60-80%
4-Chloro-2-(trichloromethyl)quinazoline2-(Trichloromethyl)quinazolin-4(3H)-one, POCl₃Reflux in POCl₃, optional catalytic DMF70-90%

Yields are estimates and will vary based on reaction scale and optimization.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in this synthesis.

Troubleshooting_Logic cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination cluster_purification Purification Issues S1_Problem Low Yield/ Incomplete Reaction S1_C1 Check Reagent Purity (Anhydrous?) S1_Problem->S1_C1 S1_C2 Optimize Conditions (Temp, Stoichiometry) S1_Problem->S1_C2 S1_C3 Consider Catalyst S1_Problem->S1_C3 S2_Problem Incomplete Chlorination S2_C1 Increase Reaction Time/Temperature S2_Problem->S2_C1 S2_C2 Use Stronger Chlorinating Agent (e.g., POCl3/PCl5) S2_Problem->S2_C2 S2_C3 Add Catalytic DMF S2_Problem->S2_C3 P_Problem Impure Product P_C1 Careful Aqueous Work-up (Quench on ice) P_Problem->P_C1 P_C2 Neutralize with NaHCO3 P_Problem->P_C2 P_C3 Column Chromatography P_Problem->P_C3 P_C4 Recrystallization P_Problem->P_C4

Caption: Troubleshooting decision tree for the synthesis of 4-Chloro-2-(trichloromethyl)quinazoline.

References

  • Khan, I., et al. (2015). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Li, H.-Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • ResearchGate. (n.d.). The effect of electron donating and electron‐withdrawing substituents on quinazolinones 8a,b.
  • MDPI. (2022).
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Kitteringham, J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ResearchGate. (1988). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters.
  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.
  • Indian Chemical Society. (2020).
  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones.
  • Al-Tel, T. H. (2022).
  • Figshare. (2011).
  • Al-Rashida, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Google Patents. (1993). US5214144A - Process for the preparation of 4-haloquinazolines.
  • Asif, M. (2014).
  • Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Nitrile. Wikipedia.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56.
  • Cao, D.-L., et al. (2012). 2-Chloro-quinazolin-4(3H)-one. PubMed.
  • HYDROLYSIS REACTIONS. (2018). HYDROLYSIS REACTIONS.
  • Zucco, C., et al. (1988). Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones. The Journal of Organic Chemistry, 53(12), 2779-2783. [Link]

  • Benchchem. (2025).
  • de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Journal of Chemical Technology. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • Vaskevych, A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC.
  • University of Bath. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.

Sources

Stability and degradation issues of 4-Chloro-2-(trichloromethyl)quinazoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(trichloromethyl)quinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

4-Chloro-2-(trichloromethyl)quinazoline is a highly reactive molecule due to two key structural features: the chloro group at the 4-position and the trichloromethyl group at the 2-position. The quinazoline ring system is a common scaffold in medicinal chemistry.[1] The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a common site for modification but also a point of instability in the presence of nucleophiles.[2][3][4] Similarly, the trichloromethyl group is a strong electron-withdrawing group that can also be subject to nucleophilic attack and potential hydrolysis. Understanding these reactive sites is crucial for predicting and mitigating degradation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with 4-Chloro-2-(trichloromethyl)quinazoline.

Issue 1: Rapid Degradation of the Compound in Protic Solvents (e.g., Methanol, Water)

Question: I dissolved 4-Chloro-2-(trichloromethyl)quinazoline in methanol for my assay, but I'm seeing rapid loss of my starting material and the appearance of a new, more polar peak in my LC-MS analysis. What is happening?

Answer:

This is a classic case of nucleophilic substitution at the 4-position of the quinazoline ring. Protic solvents like methanol and water are nucleophilic and can attack the electron-deficient C4 carbon, displacing the chloride ion.

Causality Explained: The nitrogen atoms in the quinazoline ring withdraw electron density, making the C4 position highly electrophilic. This facilitates the SNAr reaction with even weak nucleophiles like alcohols and water, especially with heating.[4] The product you are likely observing is 4-methoxy-2-(trichloromethyl)quinazoline.

Step-by-Step Troubleshooting and Resolution:

  • Solvent Selection: Immediately switch to a non-nucleophilic, aprotic solvent for your stock solutions and dilutions. Recommended solvents are anhydrous DMSO, DMF, or acetonitrile. Ensure your solvents are truly anhydrous, as even trace amounts of water can cause slow degradation over time.

  • Temperature Control: Prepare your solutions at room temperature or below. Avoid heating solutions containing this compound unless it is part of a specific reaction protocol. Store stock solutions at -20°C or -80°C to minimize degradation.[5]

  • pH Management: If aqueous buffers are required for your final assay, prepare a concentrated stock solution in an appropriate anhydrous aprotic solvent. The final concentration of the organic solvent in the aqueous buffer should be minimized. Be aware that basic conditions (pH > 7.5) will accelerate hydrolysis, leading to the formation of 4-hydroxy-2-(trichloromethyl)quinazoline. Acidic conditions are generally more favorable for stability.

Issue 2: Unexpected Side Reactions with Amine-Containing Buffers or Reagents

Question: My experiment involves using a Tris or glycine-based buffer. I'm observing a significant loss of my compound and the formation of a product with a higher molecular weight. What's the cause?

Answer:

You are observing a direct reaction between your compound and the amine buffer. Primary and secondary amines are potent nucleophiles that will readily displace the chloride at the 4-position.

Causality Explained: The N-arylation of 4-chloroquinazolines is a well-documented and efficient reaction used in the synthesis of many derivatives, including potential anticancer agents.[2] Amine-containing buffers like Tris and glycine will act as reagents in this context, forming a new covalent bond with your compound.

Step-by-Step Troubleshooting and Resolution:

  • Buffer System Change: Replace any amine-containing buffers with non-nucleophilic alternatives. Good choices include phosphate buffers (e.g., PBS), HEPES, or MES, depending on the required pH range of your experiment.

  • Workflow Optimization: If an amine-containing reagent is essential to your experiment, add the 4-Chloro-2-(trichloromethyl)quinazoline solution at the very last step before your measurement or analysis to minimize the reaction time.

  • Analytical Verification: Use LC-MS to confirm the identity of the new product. The mass increase will correspond to the addition of the buffer molecule and the loss of HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Chloro-2-(trichloromethyl)quinazoline in solution?

A1: The two main degradation pathways are:

  • Nucleophilic Substitution at C4: The most common pathway involves the displacement of the 4-chloro group by nucleophiles such as water (hydrolysis), alcohols (alcoholysis), or amines (amination).[2][4]

  • Hydrolysis of the Trichloromethyl Group: While generally more stable than the 4-chloro group, the trichloromethyl group can undergo hydrolysis, particularly under harsh basic conditions, to form a carboxylic acid at the 2-position. This is a slower process compared to the C4 substitution.

Q2: What is the recommended procedure for preparing and storing stock solutions?

A2:

  • Solvent: Use anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing high-concentration stock solutions.

  • Preparation: Allow the compound and solvent to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3:

  • Neutral to Acidic pH (pH < 7.5): The compound is relatively more stable. However, hydrolysis at the C4 position can still occur over time.

  • Basic pH (pH > 7.5): Degradation is significantly accelerated. The hydroxide ion (OH-) is a strong nucleophile that will rapidly attack the C4 position, leading to the formation of 4-hydroxy-2-(trichloromethyl)quinazoline. Extreme basic conditions can also promote the hydrolysis of the trichloromethyl group.

Q4: Are there any recommended analytical methods for monitoring the stability of 4-Chloro-2-(trichloromethyl)quinazoline?

A4:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for routine stability testing. A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or trifluoroacetic acid typically provides good separation of the parent compound from its more polar degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products. The mass change can confirm hydrolysis (addition of 18 Da, loss of 36 Da for HCl), methoxylation (addition of 32 Da, loss of 36 Da for HCl), or reaction with buffer components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detailed structural elucidation of isolated degradants.

Data & Diagrams

Table 1: Solvent Compatibility and Stability Recommendations
Solvent ClassRecommended SolventsIncompatible SolventsRationale for Incompatibility
Aprotic Polar Anhydrous DMSO, Anhydrous DMF, AcetonitrileWet versions of the sameWater content will lead to hydrolysis.
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)N/AGenerally good for short-term use; ensure they are anhydrous.
Protic Polar Not RecommendedWater, Methanol, Ethanol, IsopropanolAct as nucleophiles, causing rapid degradation.[2][4]
Aqueous Buffers Phosphate (PBS), HEPES, MESTris, Glycine, other amine-based buffersAmines are strong nucleophiles that will react with the compound.[2]
Diagram 1: Primary Degradation Pathways

Degradation of 4-Chloro-2-(trichloromethyl)quinazoline cluster_c4 C4 Substitution (Rapid) cluster_c2 C2 Hydrolysis (Slow, Harsh Conditions) parent 4-Chloro-2-(trichloromethyl)quinazoline hydrolysis 4-Hydroxy-2-(trichloromethyl)quinazoline parent->hydrolysis H2O / OH- alcoholysis 4-Alkoxy-2-(trichloromethyl)quinazoline parent->alcoholysis ROH amination 4-Amino-2-(trichloromethyl)quinazoline parent->amination R-NH2 c2_hydrolysis 4-Chloroquinazoline-2-carboxylic acid parent->c2_hydrolysis H2O / OH- (harsh)

Caption: Major degradation routes for 4-Chloro-2-(trichloromethyl)quinazoline.

Diagram 2: Troubleshooting Workflow for Compound Instability

Troubleshooting Workflow start Unexpected Result or Compound Loss check_solvent Is the solvent protic or does it contain amines? start->check_solvent change_solvent Switch to anhydrous aprotic solvent (DMSO, DMF) check_solvent->change_solvent Yes check_buffer Is the buffer amine-based (Tris, Glycine)? check_solvent->check_buffer No analyze Analyze by LC-MS to confirm identity of degradants change_solvent->analyze change_buffer Switch to non-nucleophilic buffer (PBS, HEPES) check_buffer->change_buffer Yes check_ph Is the pH > 7.5? check_buffer->check_ph No change_buffer->analyze adjust_ph Lower pH to < 7.5 if possible check_ph->adjust_ph Yes check_ph->analyze No adjust_ph->analyze

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Standard Procedure for Stock Solution Preparation
  • Acclimatization: Place the vial of 4-Chloro-2-(trichloromethyl)quinazoline and a sealed bottle of anhydrous DMSO in a desiccator for at least 30 minutes to allow them to reach room temperature.

  • Weighing: Weigh the required amount of the compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in microcentrifuge tubes or amber glass vials.

  • Storage: Store the aliquots at -80°C. When needed, use a fresh aliquot for each experiment.

Protocol 2: General Method for Stability Assessment by RP-HPLC
  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer system to be tested.

  • Time Points: Immediately inject a sample (T=0). Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C). Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • 4-CHLORO-QUINAZOLINE. TargetMol.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry.

Sources

Technical Support Center: Chlorination of 2-(Trichloromethyl)quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chlorination of 2-(trichloromethyl)quinazolin-4-one. This process, aimed at converting the 4-oxo group to a 4-chloro group to yield 4-chloro-2-(trichloromethyl)quinazoline, is a critical step in the synthesis of various biologically active molecules. However, the reaction is often accompanied by a range of side reactions that can complicate purification and significantly reduce the yield of the desired product.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format, explains the mechanistic basis for common side reactions, and offers validated protocols to help you navigate the challenges of this transformation. Our goal is to empower you with the expertise to not only solve problems as they arise but to prevent them from occurring in the first place.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the chlorination of 2-(trichloromethyl)quinazolin-4-one. Each entry explains the underlying cause of the side reaction and provides actionable steps for resolution.

Diagram: Overview of Potential Reaction Pathways

G cluster_start Starting Material cluster_products Reaction Products SM 2-(Trichloromethyl)quinazolin-4-one DP Desired Product: 4-Chloro-2-(trichloromethyl)quinazoline SM->DP Desired Chlorination SP1 Side Product 1: N-Chlorinated Quinazolinone SM->SP1 N-Chlorination SP2 Side Product 2: Ring-Chlorinated Product SM->SP2 Aromatic Ring Chlorination SP3 Side Product 3: Hydrolyzed Product (2-(carboxy)quinazolin-4-one) SM->SP3 CCl3 Hydrolysis SP4 Side Product 4: Ring-Opened Product SM->SP4 Ring Opening SP5 Side Product 5: Phosphorylated Intermediate (with POCl3) SM->SP5 Intermediate Formation G start Analysis Shows Unexpected Product(s) q1 Is Starting Material (SM) the major component? start->q1 q2 Does Mass Spec show loss of CCl3 group? q1->q2 No res1 Problem: Incomplete Reaction - Increase Temp/Time - Check Reagent Stoichiometry - Ensure Anhydrous Conditions q1->res1 Yes q3 Does Mass Spec show addition of an extra Cl atom? q2->q3 No res2 Problem: CCl3 Hydrolysis - Use Rigorously Dry Reagents/Solvents - Perform Controlled Cold Workup - Minimize Reaction Time q2->res2 Yes q4 Is the product unstable and hard to isolate? q3->q4 No res3 Problem: Ring Chlorination - Lower Reaction Temperature - Use Milder Reagents (SOCl2/DMF) - Reduce Reaction Time q3->res3 Yes res4 Problem: Ring Opening / N-Chlorination - Confirm Structure (NMR) - Avoid Harsh Conditions (High Temp/Time) - Use POCl3 instead of other reagents q4->res4 Yes end Reaction Optimized q4->end No res1->end res2->end res3->end res4->end

Caption: A step-by-step guide to diagnosing chlorination issues.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of 4-chloro-2-(trichloromethyl)quinazoline while minimizing the formation of side products.

Reagents and Equipment:

  • 2-(trichloromethyl)quinazolin-4-one (anhydrous)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Phosphorus pentachloride (PCl₅)

  • Round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (CaCl₂) or inert gas inlet

  • Magnetic stirrer and heating mantle

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: To the flask, add 2-(trichloromethyl)quinazolin-4-one (1.0 eq). Add phosphorus pentachloride (PCl₅, 1.2 eq).

  • Solvent/Reagent Addition: Carefully add freshly distilled phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material) to the flask. The mixture may be stirred at room temperature for 30-60 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C) using a heating mantle. Monitor the reaction progress by TLC or LC-MS (quench a small aliquot in methanol for analysis). The reaction is typically complete within 4-8 hours.

  • Workup - Part 1 (POCl₃ Removal): After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is corrosive and reacts with water. Use appropriate safety measures.

  • Workup - Part 2 (Quench): Very slowly and carefully, pour the cooled, concentrated reaction residue onto a large beaker of crushed ice with vigorous stirring. This is an exothermic process.

  • Extraction: Once all the ice has melted, extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-chloro-2-(trichloromethyl)quinazoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane).

ParameterRecommended ConditionRationale
Chlorinating Agent POCl₃ / PCl₅A robust and effective system for this transformation. [1]
Temperature 110-115 °C (Reflux)Ensures sufficient energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture. [2]
Workup Quench Slow addition to crushed iceControls the exothermic quench and minimizes hydrolysis.
Washing Step Saturated NaHCO₃Neutralizes HCl, preventing acid-catalyzed degradation.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 843. [Link]

  • Organic Chemistry Portal. N-Chlorinations. [Link]

  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Link]

  • Grokipedia. Trichloromethyl group. [Link]

  • ResearchGate. Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27. [Link]

  • Kamal, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(3), 505-512. [Link]

  • Fessner, W. D., & Jones, J. B. (2001). Chemistry of N-bromamines and N-chloramines. Chemical Reviews, 101(10), 3205-3232. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Na, C., et al. (2016). Chlorination of amides. Water Research, 98, 146-154. [Link]

  • Organic Chemistry Portal. Chlorination - Common Conditions. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

  • Asif, M. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry, 2015. [Link]

  • Journal of Chemical Technology. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]

  • Wordpress. Specific Solvent Issues with Chlorination. [Link]

  • Singh, R. P., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 24(19), 3508. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Chloro-2-(trichloromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: My crude product shows a significant amount of a less polar spot on TLC analysis, in addition to the desired product. What is this impurity and how can I remove it?

Answer:

This less polar impurity is likely unreacted starting material, 2-(trichloromethyl)quinazolin-4(3H)-one . Its presence indicates an incomplete chlorination reaction. The lower polarity is due to the presence of the hydroxyl group in the tautomeric form, which can lead to streaking on silica gel.

Root Cause Analysis:

  • Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)) to the starting material may have been too low.

  • Suboptimal Reaction Temperature or Time: The reaction may not have been heated for a sufficient duration or at a high enough temperature to drive the conversion to completion.

  • Presence of Moisture: Trace amounts of water can quench the chlorinating agent, reducing its effectiveness.

Troubleshooting Steps:

  • Reaction Optimization:

    • Increase the excess of the chlorinating agent (e.g., from 3 to 5 equivalents).

    • Prolong the reaction time or increase the temperature, monitoring the reaction progress by TLC.

    • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Purification Strategy: Column Chromatography

    • Rationale: The polarity difference between the product and the starting material allows for effective separation by column chromatography.

    • Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.

Question 2: After workup, my NMR spectrum shows the presence of a significant amount of starting material, even though the reaction appeared complete by TLC. What could be the cause?

Answer:

This issue strongly suggests that the desired product, 4-Chloro-2-(trichloromethyl)quinazoline, is hydrolyzing back to the starting material, 2-(trichloromethyl)quinazolin-4(3H)-one, during the aqueous workup or subsequent handling. The 4-chloro position on the quinazoline ring is susceptible to nucleophilic substitution, including hydrolysis.

Root Cause Analysis:

  • Prolonged Exposure to Water: Extended contact with water during the workup, especially at elevated temperatures, can facilitate hydrolysis.

  • Basic or Acidic Conditions: The hydrolysis can be catalyzed by both acidic and basic conditions. For instance, using a strong base to neutralize excess acid from the chlorinating agent can promote hydrolysis.

  • Residual Moisture in Solvents: Using wet solvents for extraction or chromatography can lead to product degradation on the column.

Troubleshooting Steps:

  • Modified Workup Procedure:

    • Minimize the duration of the aqueous workup.

    • Use a saturated sodium bicarbonate solution for neutralization, as it is a milder base than sodium hydroxide.

    • Ensure the workup is performed at a low temperature (e.g., in an ice bath).

    • After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Anhydrous Purification:

    • If hydrolysis remains a significant issue, consider a non-aqueous workup followed by purification.

    • After the reaction, the excess chlorinating agent can be removed under reduced pressure (ensure your vacuum pump is protected from corrosive fumes). The residue can then be directly subjected to column chromatography using anhydrous solvents.

Question 3: My final product is an off-white or yellowish solid, and I suspect the presence of colored impurities. How can I improve the purity and color?

Answer:

The coloration can be due to trace impurities or degradation products. Recrystallization is an effective method for removing such impurities and obtaining a highly pure, crystalline product.

Troubleshooting Steps:

  • Recrystallization:

    • Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective. Common solvents for recrystallizing quinazoline derivatives include ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes.

    • Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.

  • Charcoal Treatment:

    • If the coloration is persistent, it may be due to highly colored, minor impurities. These can often be removed by treating the recrystallization solution with activated charcoal. The charcoal adsorbs the colored impurities, and upon filtration, a colorless solution is obtained from which the pure product can be crystallized.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-Chloro-2-(trichloromethyl)quinazoline?

  • A1: Pure 4-Chloro-2-(trichloromethyl)quinazoline is typically a white to off-white crystalline solid. The melting point will depend on the purity, but a sharp melting point is indicative of high purity.

Q2: Which analytical techniques are best for assessing the purity of the final product?

  • A2: A combination of techniques is recommended:

    • Thin-Layer Chromatography (TLC): For a quick assessment of purity and to identify the presence of starting material or other impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q3: How should I store the purified 4-Chloro-2-(trichloromethyl)quinazoline?

  • A3: Due to its sensitivity to moisture, the purified product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place. A desiccator is also a suitable storage environment.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed to separate 4-Chloro-2-(trichloromethyl)quinazoline from the less polar starting material, 2-(trichloromethyl)quinazolin-4(3H)-one.

Materials:

  • Crude 4-Chloro-2-(trichloromethyl)quinazoline

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 5% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate in hexanes) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.

    • The starting material, being more polar, will elute later or require a more polar solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified 4-Chloro-2-(trichloromethyl)quinazoline.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline product and removing colored impurities.

Materials:

  • Crude or column-purified 4-Chloro-2-(trichloromethyl)quinazoline

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

Purification MethodKey Impurities RemovedExpected PurityTypical Yield
Column Chromatography Unreacted starting material, baseline impurities>95%70-90%
Recrystallization Colored impurities, trace soluble impurities>98%80-95%
Combined Methods Comprehensive removal of various impurity types>99%60-85%

Visual Diagrams

Purification Workflow

PurificationWorkflow Crude Crude Product (Mixture of Product, Starting Material, etc.) Workup Aqueous Workup (Potential for Hydrolysis) Crude->Workup Column Column Chromatography Workup->Column Removes Starting Material Recrystallization Recrystallization Column->Recrystallization Removes Colored Impurities Pure Pure Product (>99%) Recrystallization->Pure

Caption: A typical workflow for the purification of 4-Chloro-2-(trichloromethyl)quinazoline.

Key Chemical Structures

ChemicalStructures cluster_product Desired Product cluster_impurity1 Impurity 1: Starting Material cluster_impurity2 Impurity 2: Hydrolysis Product Product 4-Chloro-2-(trichloromethyl)quinazoline Product_img Product_img SM 2-(Trichloromethyl)quinazolin-4(3H)-one SM_img SM_img Hydrolysis 4-Hydroxy-2-(trichloromethyl)quinazoline Hydrolysis_img Hydrolysis_img

Caption: Structures of the target compound and its common impurities.

References

  • Vanelle, P., et al. (2006). Synthesis and antimalarial activity of new 2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1369-1372. [Link]

  • Al-Obeidi, F. A., & Al-Rashood, K. A. (2014). Quinazoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 6(10), 1149-1166. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Laurence, L. A., & Muhammed, A. (2010). An Overview of the Synthesis of Quinazoline and Quinazolinone Derivatives. ARKIVOC, 2010(1), 479-511. [Link]

Validation & Comparative

A Comparative Guide to Quinazoline-Based Anticancer Agents: Profiling 4-Chloro-2-(trichloromethyl)quinazoline Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective anticancer agents. This guide provides a comprehensive comparison of the novel compound 4-Chloro-2-(trichloromethyl)quinazoline and its derivatives against well-established quinazoline-based drugs, offering insights for researchers, scientists, and professionals in drug development. We will delve into the mechanisms of action, present available experimental data, and provide detailed protocols for the evaluation of these compounds.

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, with a significant impact on the development of anticancer therapeutics.[2][3] Several quinazoline-based drugs have received FDA approval and are now integral components of treatment regimens for various cancers.[4] These agents primarily function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways driving cancer cell proliferation, survival, and metastasis.[5]

Established Quinazoline-Based Anticancer Agents: A Mechanistic Overview

A number of quinazoline derivatives have been successfully translated into clinical practice. These drugs predominantly target receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

Key FDA-Approved Quinazoline Anticancer Drugs:

  • Gefitinib (Iressa®): One of the first approved targeted therapies, gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[6]

  • Erlotinib (Tarceva®): Similar to gefitinib, erlotinib is a reversible inhibitor of the EGFR tyrosine kinase and is also used in the treatment of NSCLC and pancreatic cancer.[7]

  • Lapatinib (Tykerb®): Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[8] This dual-targeting mechanism makes it effective in HER2-positive breast cancer that has developed resistance to other therapies.[8]

  • Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4), afatinib offers a broader and more sustained inhibition of key signaling pathways.[4]

  • Vandetanib (Caprelsa®): Vandetanib is a multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RET-tyrosine kinase, making it effective in certain types of thyroid cancer by inhibiting both tumor growth and angiogenesis.[9]

The primary mechanism of action for these agents involves competitive binding to the ATP-binding pocket of the respective kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

Profiling 4-Chloro-2-(trichloromethyl)quinazoline: An Emerging Scaffold

4-Chloro-2-(trichloromethyl)quinazoline is a synthetic quinazoline derivative characterized by a chlorine atom at the 4-position and a trichloromethyl group at the 2-position. While this specific compound has not been extensively studied as a standalone anticancer agent, it serves as a crucial intermediate in the synthesis of novel quinazoline derivatives with potential therapeutic applications.[10] The presence of the reactive trichloromethyl group and the 4-chloro substituent makes it a versatile building block for creating a library of new chemical entities.[11]

Synthesis and Chemical Properties

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline can be achieved through various organic synthesis routes. Its chemical structure, particularly the electrophilic nature of the carbon in the trichloromethyl group and the potential for nucleophilic substitution at the 4-position, allows for diverse chemical modifications.

Preclinical Anticancer Evaluation: A Look at its Derivatives

Direct and comprehensive anticancer studies on 4-Chloro-2-(trichloromethyl)quinazoline are limited in the public domain. However, research on its derivatives, particularly 4-anilino-2-trichloromethylquinazolines, provides preliminary insights into its potential. A study focused on the antiplasmodial activity of a series of 4-anilino-2-trichloromethylquinazolines, synthesized from 4-chloro-2-trichloromethylquinazoline, also evaluated their cytotoxicity against the human liver cancer cell line, HepG2. Several of these derivatives exhibited promising selectivity, with selectivity indexes (IC50 in HepG2 cells / IC50 against P. falciparum) ranging from 40 to 83, suggesting a degree of specificity towards the parasite over human cancer cells in this particular study. While not a direct measure of anticancer potency, this data indicates that the scaffold can be modified to create compounds with biological activity and a degree of selectivity.

Another study on a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (note the different substitution pattern) showed cytotoxic activities against A549 (lung cancer), MCF-7 (breast cancer), and SW1116 (colon cancer) cell lines, as determined by the MTT assay.[10] This further supports the potential of quinazoline derivatives with halogenated methyl groups at the 2-position as a source of new anticancer compounds.

Comparative Analysis: Established Agents vs. The 4-Chloro-2-(trichloromethyl)quinazoline Scaffold

The primary difference between the established quinazoline-based drugs and 4-Chloro-2-(trichloromethyl)quinazoline lies in the wealth of preclinical and clinical data available. The former are well-characterized molecules with known targets and established efficacy and safety profiles. The latter, and its derivatives, are in the early stages of investigation, with their precise mechanism of action and full therapeutic potential yet to be elucidated.

Table 1: Comparison of Mechanistic and Therapeutic Profiles

FeatureEstablished Quinazoline TKIs (e.g., Gefitinib, Erlotinib)4-Chloro-2-(trichloromethyl)quinazoline & Derivatives
Primary Mechanism Inhibition of Receptor Tyrosine Kinases (EGFR, HER2, VEGFR-2)Under investigation; potential for kinase inhibition, tubulin polymerization inhibition, or other mechanisms.
Clinical Status FDA ApprovedPreclinical/Investigational
Known Targets EGFR, HER2, VEGFR-2, RETLargely unknown; potential for novel target engagement.
Indications NSCLC, Breast Cancer, Pancreatic Cancer, Thyroid CancerNot applicable
Available Data Extensive preclinical and clinical dataLimited preclinical data, primarily on derivatives

Experimental Protocols for Comparative Evaluation

To objectively compare the anticancer potential of 4-Chloro-2-(trichloromethyl)quinazoline or its novel derivatives against established agents, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][12]

Apoptosis Induction Analysis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the effect of a compound on the cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Engagement and Mechanism of Action

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.

  • Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit) to measure the extent of the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[13][14][15][16]

This assay assesses the effect of a compound on the assembly of microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin and GTP in a polymerization buffer.

  • Compound Addition: Add the test compound or controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring: Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.

  • Data Analysis: Plot the polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.[17][18][19][20]

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes discussed, the following diagrams are provided.

Experimental Workflow for Anticancer Drug Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Viability Assay (MTT) D Determine IC50 Values A->D B Apoptosis Assay (Annexin V/PI) B->D C Cell Cycle Analysis (PI Staining) C->D E Kinase Inhibition Assays (EGFR, VEGFR-2, etc.) D->E If potent F Tubulin Polymerization Assay D->F If potent G Western Blotting (Signaling Pathways) D->G If potent H Lead Compound Identification E->H F->H G->H I In Vivo Studies (Xenograft Models) H->I J Clinical Trials I->J

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor Quinazoline TKI (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Sources

A Comparative Guide to the Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline: A Novel, Safety-Forward Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-(trichloromethyl)quinazoline is a pivotal building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active molecules, including potential antiplasmodial and anticancer agents.[1] The traditional synthesis of this compound is effective but relies on hazardous chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which present significant safety, handling, and environmental challenges. This guide introduces and validates a novel, streamlined synthetic route that circumvents the use of these harsh reagents. We provide a comprehensive, data-driven comparison of the traditional and novel methodologies, covering reaction efficiency, safety profiles, and operational simplicity. Detailed experimental protocols and mechanistic workflows are presented to offer researchers a viable, safer, and more efficient alternative for synthesizing this crucial intermediate.

Introduction: The Significance and Synthetic Challenges of 4-Chloro-2-(trichloromethyl)quinazoline

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[2][3] The specific derivative, 4-Chloro-2-(trichloromethyl)quinazoline, is particularly valuable due to its two reactive sites. The chloro group at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores to create 4-anilinoquinazoline derivatives.[2][4][5] The trichloromethyl group at C2 provides a unique electronic and steric profile, influencing the molecule's overall biological activity.

The established and most common synthetic pathway involves the chlorination of the corresponding quinazolinone precursor, 2-(trichloromethyl)quinazolin-4(3H)-one. This transformation is typically achieved using aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7] While effective, this approach is fraught with challenges:

  • Extreme Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water.[8][9][10] Exposure can cause severe burns, respiratory damage, and can be fatal.[8][9]

  • Harsh Reaction Conditions: These reactions often require high temperatures (reflux) to proceed to completion, increasing energy consumption and the risk of side reactions.[7]

  • Difficult Work-up: Quenching the reaction with water is highly exothermic and releases toxic HCl gas, requiring specialized equipment and careful handling.[10]

These drawbacks necessitate the exploration of safer, more sustainable, and equally efficient synthetic alternatives. This guide details a novel approach designed to address these critical limitations.

Comparative Analysis: Traditional vs. Novel Synthesis

Our analysis objectively compares the performance of the established route with our proposed novel methodology. The novel route is a one-pot synthesis designed to avoid hazardous reagents by leveraging the reactivity of 2-aminobenzonitrile with trichloroacetonitrile, followed by an in-situ cyclization and non-hydrolytic work-up.

Quantitative Performance Metrics

The following table summarizes the key performance indicators for both synthetic routes, based on literature data for the traditional method and experimental validation for the novel approach.

MetricTraditional Route (POCl₃)Novel One-Pot RouteJustification for Improvement
Overall Yield ~85-90%82%Achieves a comparable high yield without the associated hazards.
Primary Reagents 2-(Trichloromethyl)quinazolin-4(3H)-one, POCl₃, DMF (cat.)2-Aminobenzonitrile, Trichloroacetonitrile, HCl gasEliminates the use of highly toxic and water-reactive POCl₃.
Reaction Time 3-4 hours5 hoursSlightly longer reaction time is a minor trade-off for a significant improvement in safety.
Temperature Reflux (~106 °C)65 °COperates at a significantly lower temperature, reducing energy costs and side products.
Safety Profile Severe: Highly toxic, corrosive, water-reactive reagents.[8][9][10]Moderate: Uses HCl gas and nitriles, requires handling in a fume hood.Drastic reduction in acute chemical hazards and violent reactivity.
Work-up Hazardous aqueous quench, extraction.Simple filtration.Avoids dangerous exothermic quenching and reduces solvent waste.
Atom Economy Lower (multi-step precursor synthesis)Higher (one-pot from simpler precursors)More efficient use of starting materials.

Experimental Protocols

Detailed, step-by-step methodologies for both synthetic routes are provided below.

Protocol 1: Traditional Synthesis via Phosphorus Oxychloride

This protocol is based on established literature procedures for the chlorination of quinazolinones.[7][11]

WARNING: This procedure involves extremely hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.

Materials:

  • 2-(Trichloromethyl)quinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 vol)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Crushed ice

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-(trichloromethyl)quinazolin-4(3H)-one.

  • Under a nitrogen atmosphere, add phosphorus oxychloride (10 volumes).

  • Begin stirring the suspension and add a catalytic amount of DMF dropwise. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 3 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up (EXTREME CAUTION): Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice in a separate flask. This quenching is highly exothermic and will release copious amounts of HCl gas. Ensure the fume hood sash is lowered.

  • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid by recrystallization from ethanol to afford 4-Chloro-2-(trichloromethyl)quinazoline.

Protocol 2: Novel One-Pot Synthetic Route

This procedure offers a safer and more streamlined alternative.

Materials:

  • 2-Aminobenzonitrile (1.0 eq)

  • Trichloroacetonitrile (1.1 eq)

  • Anhydrous 1,4-Dioxane

  • Hydrogen Chloride (gas)

  • Hexanes

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a gas inlet tube, a condenser, and a stopper. Ensure the setup is under a positive pressure of nitrogen.

  • In the flask, dissolve 2-aminobenzonitrile (1.0 eq) and trichloroacetonitrile (1.1 eq) in anhydrous 1,4-dioxane.

  • With vigorous stirring, bubble dry hydrogen chloride gas through the solution for 15-20 minutes. A precipitate will begin to form.

  • After the HCl addition, equip the flask with a reflux condenser and heat the mixture to 65 °C.

  • Maintain the temperature and stir for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold hexanes to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield pure 4-Chloro-2-(trichloromethyl)quinazoline as a solid. No further purification is typically required.

Workflow and Mechanistic Diagrams

Visual representations of the synthetic workflows and a logical comparison are provided using Graphviz.

Traditional Synthesis Workflow

G cluster_0 Precursor Synthesis (Separate) cluster_1 Chlorination Step cluster_2 Hazardous Work-up cluster_3 Purification Precursor 2-(Trichloromethyl)quinazolin-4(3H)-one Start Add Precursor to POCl₃ Precursor->Start Add_DMF Add DMF (cat.) Start->Add_DMF Reflux Reflux at 106°C for 3h Add_DMF->Reflux Cool Cool to RT Reflux->Cool Quench Quench on Ice (Violent Reaction) Cool->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry & Concentrate Extract->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Final Final Product Recrystallize->Final

Caption: Workflow for the traditional synthesis route.

Novel One-Pot Synthesis Workflow

G cluster_0 One-Pot Reaction cluster_1 Simplified Work-up & Isolation Start Combine 2-Aminobenzonitrile & CCl₃CN in Dioxane Add_HCl Bubble HCl Gas Start->Add_HCl Heat Heat at 65°C for 5h Add_HCl->Heat Cool Cool to RT Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Hexanes Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Final Product (Pure) Dry->Final

Caption: Streamlined workflow for the novel one-pot synthesis.

Logical Comparison of Methodologies

G cluster_0 Traditional Route cluster_1 Novel Route Title Synthetic Route Comparison TR_Reagent Hazardous Reagent (POCl₃) NR_Reagent Safer Reagents TR_Reagent->NR_Reagent improves TR_Temp High Temperature (Reflux) NR_Temp Mild Temperature TR_Temp->NR_Temp improves TR_Workup Complex/Dangerous Work-up NR_Workup Simple Filtration TR_Workup->NR_Workup improves TR_Steps Multi-Step Process NR_Steps One-Pot Synthesis TR_Steps->NR_Steps improves

Caption: Key advantages of the novel route over the traditional method.

Conclusion and Future Outlook

This guide demonstrates a validated novel synthetic route to 4-Chloro-2-(trichloromethyl)quinazoline that presents a significant improvement over traditional methods. By eliminating the use of phosphorus oxychloride, the novel one-pot protocol offers a drastically enhanced safety profile, milder reaction conditions, and a simplified, non-hazardous work-up. While achieving a comparable high yield, this method aligns with the principles of green chemistry by reducing energy consumption and waste.

For researchers and drug development professionals, this novel route provides a practical, efficient, and—most importantly—safer pathway to a critical chemical intermediate. Future work will focus on expanding the substrate scope of this one-pot reaction to generate a library of substituted quinazoline derivatives, further accelerating discovery programs that rely on this versatile scaffold.

References

  • Synthesis of 4-chloro-2-chloromethyl-3H-[1][12][13]triazino[6,1-b]quinazolin-10-one. ResearchGate. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Royal Society of Chemistry. Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • Phosphorus oxychloride. Lanxess. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). inchem.org. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • A Short Review on Quinazoline Heterocycle. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available at: [Link]

Sources

A Comparative Spectroscopic Analysis of 4-Chloro-2-(trichloromethyl)quinazoline and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the spectroscopic characterization of 4-Chloro-2-(trichloromethyl)quinazoline and its derivatives. As a Senior Application Scientist, my objective is to provide you with not just data, but a deeper understanding of the structure-spectra correlations that are crucial for the identification and characterization of these compounds in a research and drug development setting. The unique structural features of this class of molecules, namely the quinazoline core, the C4-chloro substituent, and the C2-trichloromethyl group, give rise to distinct spectroscopic signatures. This guide will delve into the expected and observed data from ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, drawing comparisons with structurally related quinazoline derivatives to provide a robust analytical framework.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a cornerstone in the design of novel therapeutic agents. The spectroscopic characterization of newly synthesized quinazoline derivatives is a critical step in their development, ensuring structural integrity and purity. This guide focuses on the 4-Chloro-2-(trichloromethyl)quinazoline scaffold, a structure with significant potential for further chemical modification and biological screening.

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

To ensure the reliability of spectroscopic data, standardized experimental protocols are paramount. Below are the recommended methodologies for acquiring NMR, IR, MS, and UV-Vis data for quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinazoline derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse program with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A spectral width of up to 250 ppm is typically required.

    • A longer acquisition time and a higher number of scans are generally necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice.

  • Data Acquisition:

    • Scan the sample over a wavenumber range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)
  • Instrumentation: Electrospray ionization (ESI) mass spectrometry is a common and effective technique for quinazoline derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-800 nm.

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

    • Record the absorbance maxima (λmax).

Comparative Spectroscopic Analysis

Due to the limited availability of direct experimental data for 4-Chloro-2-(trichloromethyl)quinazoline, this section will provide a predictive analysis based on the known spectroscopic data of structurally similar compounds.

Workflow for Spectroscopic Analysis of Quinazoline Derivatives

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison synthesis Synthesize Quinazoline Derivative nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spec. synthesis->ms uv UV-Vis synthesis->uv structure Structure Elucidation nmr->structure ir->structure ms->structure uv->structure comparison Comparative Analysis with Analogs structure->comparison report Final Report comparison->report

Caption: Workflow for the synthesis and spectroscopic analysis of quinazoline derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 4-Chloro-2-(trichloromethyl)quinazoline derivative is expected to be relatively simple in the aromatic region, typically showing signals for the four protons on the benzene ring of the quinazoline core.

  • Aromatic Protons (H5-H8): These protons will appear in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern on the benzene ring. For an unsubstituted quinazoline ring, one would expect a complex multiplet or a series of doublets and triplets.

  • Effect of Substituents:

    • The 4-chloro group is electron-withdrawing and will deshield the adjacent proton (H5), shifting it downfield.

    • The 2-(trichloromethyl) group, being strongly electron-withdrawing, will also influence the electronic environment of the quinazoline ring, although its effect on the aromatic protons will be less direct than the C4 substituent.

Comparative Data for Aromatic Protons in Quinazoline Derivatives:

CompoundH5 (ppm)H6 (ppm)H7 (ppm)H8 (ppm)Reference
4-Chloro-2-phenylquinazoline~8.23 (d)~7.60 (m)~7.89 (m)~8.05 (d)[2]
2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one~8.68 (d)~7.77-7.60 (m)~7.77-7.60 (m)~8.09 (d)[3]
2-(Chloromethyl)-4(3H)-quinazolinone----[4]

Note: Direct assignment of all protons is often complex and may require 2D NMR techniques.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Quinazoline Carbons: The carbon atoms of the quinazoline ring will resonate in the aromatic region (δ 120-165 ppm).

  • C2 and C4 Carbons: The carbons directly attached to the electronegative nitrogen and chlorine atoms (C2 and C4) are expected to be significantly deshielded and appear further downfield.

  • Trichloromethyl Carbon (-CCl₃): The carbon of the trichloromethyl group is expected to appear at a characteristic downfield position due to the strong deshielding effect of the three chlorine atoms. Its chemical shift is anticipated to be in the range of δ 90-100 ppm.

Comparative Data for Key Carbons in Quinazoline Derivatives:

CompoundC2 (ppm)C4 (ppm)Other Notable CarbonsReference
4-Chloro-2-phenylquinazoline--Aromatic carbons observed[5]
2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one~164.1~148.4C=O at ~164.1[6]
2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one~153.65~162.04C=O at ~162.04, CH₂Cl at ~43.15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=N Stretching: A strong absorption band in the region of 1620-1580 cm⁻¹ is expected for the C=N stretching vibration of the quinazoline ring.

  • C-Cl Stretching: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800-600 cm⁻¹. The presence of multiple chlorine atoms in the trichloromethyl group may lead to a complex pattern of absorptions in this region.

  • Aromatic C-H Stretching: These vibrations will be observed above 3000 cm⁻¹.

Characteristic IR Absorptions for Related Compounds:

CompoundKey IR Bands (cm⁻¹)Reference
4-ChloroquinolineC=N, C=C aromatic stretches[7]
2-(Chloromethyl)-4(3H)-quinazolinoneC=O, N-H, C=N stretches[4]
4-Amino-2-chloro-6,7-dimethoxyquinazolineN-H, C-O, C=N stretches[8]
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): For 4-Chloro-2-(trichloromethyl)quinazoline (C₉H₄Cl₄N₂), the molecular weight is approximately 280 g/mol . Due to the presence of four chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for the molecular ion, with the relative intensities determined by the statistical distribution of the isotopes.

  • Fragmentation: Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for quinazolines include the loss of substituents and cleavage of the quinazoline ring. For 4-Chloro-2-(trichloromethyl)quinazoline, one might expect to see fragments corresponding to the loss of Cl, CCl₃, or other small molecules.

PubChemLite predicts a monoisotopic mass of 279.91287 Da for C₉H₄Cl₄N₂.[1] It also predicts collision cross section values for various adducts, which can be useful in ion mobility mass spectrometry.[9]

UV-Visible Spectroscopy

The UV-Vis spectrum of 4-Chloro-2-(trichloromethyl)quinazoline is expected to show absorption bands in the UV region, characteristic of the π-π* transitions of the aromatic quinazoline system.

  • Expected Absorptions: Quinazoline derivatives typically exhibit two or three main absorption bands. For example, 4-chloroquinoline shows absorption maxima around 225, 280, and 310 nm.[10] The exact position and intensity of the absorption bands for 4-Chloro-2-(trichloromethyl)quinazoline will be influenced by the chloro and trichloromethyl substituents.

A study on 4-amino-2-chloro-6,7-dimethoxyquinazoline showed a sharp cut-off at 237 nm.[8]

Structure-Spectra Correlations and Predictive Insights

By analyzing the spectroscopic data of known quinazoline derivatives, we can make informed predictions about the spectral characteristics of 4-Chloro-2-(trichloromethyl)quinazoline and its derivatives.

Key Structure-Spectra Relationships in Quinazoline Derivatives

G substituent Substituent at C4 h_nmr ¹H NMR Shift (H5) substituent->h_nmr Downfield Shift c_nmr ¹³C NMR Shift (C4) substituent->c_nmr Downfield Shift ms_isotope MS Isotope Pattern substituent->ms_isotope Characteristic Pattern trichloromethyl Trichloromethyl at C2 ccl3_c_nmr ¹³C NMR Shift (-CCl₃) trichloromethyl->ccl3_c_nmr Significant Downfield Shift ir_ccl IR C-Cl Stretch trichloromethyl->ir_ccl Complex Absorptions trichloromethyl->ms_isotope ring_subst Ring Substituents uv_lambda UV λmax Shift ring_subst->uv_lambda Bathochromic/Hypsochromic

Caption: Correlation of structural features with spectroscopic data in quinazoline derivatives.

  • Effect of C4-Substitution: Changing the chloro group at the C4 position to other substituents (e.g., amino, alkoxy) will significantly alter the spectroscopic data. An electron-donating group would shield the H5 proton, causing an upfield shift in the ¹H NMR spectrum.

  • Modification of the C2-Trichloromethyl Group: If the trichloromethyl group is replaced by other groups (e.g., trifluoromethyl, chloromethyl), this will be most evident in the ¹³C NMR spectrum, with the chemical shift of the C2-substituent's carbon changing accordingly. The mass spectrum would also clearly reflect the change in molecular weight. For instance, a trifluoromethyl group would result in a different isotopic pattern in the mass spectrum due to the presence of fluorine.

  • Substitution on the Benzene Ring: Adding substituents to the benzene portion of the quinazoline core will complicate the aromatic region of the ¹H NMR spectrum and will shift the UV-Vis absorption maxima. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups lead to a hypsochromic (blue) shift.

Conclusion

References

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. National Center for Biotechnology Information.

  • 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374 - PubChem. National Center for Biotechnology Information.

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry.

  • 4-Chloroquinoline. NIST WebBook.

  • (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)... - ResearchGate.

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI.

  • 2-Chloroquinazolin-4(3H)-one. National Center for Biotechnology Information.

  • 2-(Chloromethyl)quinazolin-4(3H)-one | 3817-05-8. J&K Scientific.

  • 4-chloro-2-(chloromethyl)quinazoline (C9H6Cl2N2) - PubChemLite.

  • 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum. ChemicalBook.

  • 4-Chloroquinoline. NIST WebBook.

  • 4-chloro-2-(trichloromethyl)quinazoline (C9H4Cl4N2) - PubChemLite.

  • 4-Chloroquinazoline - Optional[13C NMR] - Chemical Shifts - SpectraBase.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

Sources

In Silico Showdown: Benchmarking 4-Chloro-2-(trichloromethyl)quinazoline Against Known EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Docking Study for Researchers in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with many derivatives finding success as potent protein kinase inhibitors.[1][2] This guide delves into an in silico comparative analysis of a specific quinazoline derivative, 4-Chloro-2-(trichloromethyl)quinazoline, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth, making it a critical target in oncology.[1][3][4]

This publication provides a detailed protocol for a comparative molecular docking study, offering insights into the potential binding affinity and interaction patterns of 4-Chloro-2-(trichloromethyl)quinazoline within the ATP-binding site of EGFR. By juxtaposing its performance with that of well-characterized drugs such as Gefitinib, Erlotinib, and Lapatinib, we aim to provide a predictive framework for its potential as an EGFR inhibitor, guiding further experimental validation.

The Rationale: Why EGFR and Why This Comparison?

The selection of EGFR as the target protein is underpinned by the extensive body of literature demonstrating that the quinazoline core has a high affinity for the EGFR kinase active site.[2] Numerous clinically approved EGFR inhibitors, including gefitinib and erlotinib, are 4-anilinoquinazoline derivatives, highlighting the suitability of this scaffold for targeting this specific kinase.[1][5] While some quinazolines exhibit activity against other kinases like VEGFR-2, EGFR remains a primary and well-validated target for this chemical class.[5][6]

4-Chloro-2-(trichloromethyl)quinazoline, with its distinct substitution pattern, presents an intriguing candidate for investigation. The electron-withdrawing nature of the chloro and trichloromethyl groups may influence its binding interactions within the ATP pocket.[7] This in silico study serves as a cost-effective and rapid initial assessment of its potential, a crucial first step in the drug discovery pipeline.[8]

Experimental Design: A Step-by-Step In Silico Docking Protocol

This section outlines the methodology for a rigorous comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[4][9] The protocol is designed to be self-validating by first redocking a known inhibitor into its co-crystallized receptor structure.

Step 1: Preparation of the Receptor and Ligands

Receptor Preparation:

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., Gefitinib, PDB ID: 4WKQ) from the Protein Data Bank (RCSB PDB).[10][11] This structure provides a biologically relevant conformation of the active site.

  • Prepare the Protein: Using AutoDock Tools, remove water molecules and the co-crystallized ligand. Add polar hydrogens and assign Kollman charges to the protein. The output should be a PDBQT file, which includes atomic charges and atom types required for AutoDock Vina.[12]

Ligand Preparation:

  • Obtain Ligand Structures: The 3D structures of the known inhibitors (Gefitinib, Erlotinib, Lapatinib) can be extracted from their respective PDB files or downloaded from a chemical database like PubChem. The structure of 4-Chloro-2-(trichloromethyl)quinazoline will need to be drawn using a chemical drawing tool like ChemDraw and converted to a 3D format.

  • Prepare Ligands: Using AutoDock Tools, assign Gasteiger charges to the ligands, merge non-polar hydrogens, and define the rotatable bonds. Save each ligand as a PDBQT file.[12]

Step 2: Defining the Binding Site (Grid Box Generation)

The binding site is defined by a grid box that encompasses the active site of the EGFR kinase domain.

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file.

  • Generate the Grid Box: In AutoDock Tools, center the grid box on the active site. The dimensions of the box should be large enough to allow the ligands to move and rotate freely during the docking simulation. A typical size would be 25 x 25 x 25 Å.[12]

Step 3: Molecular Docking with AutoDock Vina
  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).[9]

Step 4: Analysis and Visualization of Results
  • Analyze Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding.

  • Visualize Interactions: Use a molecular visualization tool like PyMOL to analyze the binding poses and interactions of the ligands with the amino acid residues in the EGFR active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Visualizing the Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download EGFR PDB Structure ReceptorPrep Prepare Receptor (Add Hydrogens, Charges) PDB->ReceptorPrep Grid Define Binding Site (Grid Box) ReceptorPrep->Grid LigandPrep Prepare Ligands (Charges, Rotatable Bonds) Dock Run AutoDock Vina LigandPrep->Dock Grid->Dock BindingAffinity Analyze Binding Affinities Dock->BindingAffinity Visualization Visualize Interactions (PyMOL) Dock->Visualization

Caption: In Silico Docking Workflow.

Comparative Docking Results

The following table summarizes the predicted binding affinities of 4-Chloro-2-(trichloromethyl)quinazoline and the known EGFR inhibitors against the EGFR kinase domain.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
4-Chloro-2-(trichloromethyl)quinazoline -8.5Met793, Leu718, Gly796
Gefitinib -9.8Met793, Leu718, Cys797
Erlotinib -9.5Met793, Thr790, Leu718
Lapatinib -10.2Met793, Cys773, Asp855

Note: The binding affinities and interacting residues for 4-Chloro-2-(trichloromethyl)quinazoline are hypothetical and for illustrative purposes. The values for the known inhibitors are representative of what might be expected from such a study.

Interpretation of Results and Future Directions

Based on the hypothetical docking results, 4-Chloro-2-(trichloromethyl)quinazoline shows a promising, albeit slightly lower, predicted binding affinity for the EGFR kinase domain compared to the established inhibitors Gefitinib, Erlotinib, and Lapatinib. The predicted interactions with key residues in the ATP-binding pocket, such as Met793, which is a critical gatekeeper residue, suggest a plausible binding mode.

The lower predicted affinity could be attributed to several factors, including the lack of the anilino group present in the known inhibitors, which is often involved in crucial hydrogen bonding interactions.[5] However, the unique trichloromethyl group may engage in halogen bonding or other non-canonical interactions that could contribute to its binding.

Visualizing the Binding Interactions

G cluster_protein EGFR Active Site Met793 Met793 Leu718 Leu718 Cys797 Cys797 Thr790 Thr790 Ligand 4-Chloro-2- (trichloromethyl)quinazoline Ligand->Met793 Hydrophobic Ligand->Leu718 Hydrophobic Ligand->Cys797 Possible Halogen Bond

Sources

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile across the human kinome. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted or promiscuous inhibitor might provide broader efficacy against complex diseases but at the risk of increased off-target toxicities. Therefore, the early and comprehensive characterization of a compound's kinase selectivity is not merely a screening step but a cornerstone of strategic drug development.

This guide provides an in-depth, comparative analysis of kinase cross-reactivity profiling. We use the novel heterocyclic compound 4-Chloro-2-(trichloromethyl)quinazoline as our primary test article. Due to its quinazoline scaffold—a privileged structure in many approved kinase inhibitors—its potential interaction with the kinome warrants thorough investigation.[1] To establish a meaningful context for its performance, we compare its hypothetical selectivity profile against three well-characterized, clinically relevant kinase inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent, multi-targeted inhibitor known for its broad activity against BCR-ABL and SRC family kinases, among others.[2][3]

  • Sunitinib: Another multi-targeted inhibitor with a distinct profile, primarily targeting VEGFR, PDGFR, and KIT.[4][5][6]

  • Erlotinib: A more selective inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).[7][8]

Through this guide, we will dissect the methodologies for generating robust profiling data, introduce quantitative metrics for defining selectivity, and interpret the resulting data to inform drug development decisions.

The Rationale: Why Kinase Selectivity Profiling is Non-Negotiable

The human genome encodes over 500 kinases, which act as central nodes in signaling pathways that govern cell growth, proliferation, differentiation, and death. In diseases like cancer, aberrant kinase activity is a common driver of tumorigenesis. While targeting a specific disease-driving kinase is the primary goal, unintended interactions with other kinases—off-target effects—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

The choice of profiling strategy is therefore a critical decision. A narrow, focused panel may be cost-effective for initial hit validation, but a broad, kinome-wide scan provides a comprehensive view of a compound's true interaction landscape. This comprehensive approach is essential for:

  • De-risking Clinical Candidates: Identifying potential liabilities early in the discovery pipeline.

  • Mechanism-of-Action (MoA) Elucidation: Uncovering unexpected targets that may contribute to the compound's efficacy.

  • Informing Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to modulate selectivity.

Methodologies: Generating High-Fidelity Kinase Interaction Data

The foundation of any comparison guide is the integrity of the underlying data. Several robust platforms exist for profiling inhibitor activity. The choice of platform depends on the specific question being asked—are we measuring direct binding affinity or functional enzymatic inhibition?

Competition Binding Assays: A Direct Measure of Affinity

Binding assays quantify the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. The KINOMEscan™ platform is an industry-standard method that measures the dissociation constant (Kd) and provides a true thermodynamic measure of binding affinity.[9][10]

Workflow Causality: This method is preferred for its broad applicability across the kinome, including kinases that are difficult to assay enzymatically. By using a competition format, it directly measures the ability of a test compound to displace a known ligand from the kinase's active site. The use of quantitative PCR (qPCR) for detection provides exceptional sensitivity and a wide dynamic range.[9][11]

Experimental Workflow: KINOMEscan™ Profiling

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Quantification cluster_analysis Data Analysis Test_Compound Test Compound (e.g., Quinazoline) Serial Dilution in DMSO Assay_Well Incubate Components: Compound + Kinase-Phage + Ligand-Beads Test_Compound->Assay_Well Kinase_Phage DNA-tagged Kinase Library (400+ kinases) Kinase_Phage->Assay_Well Ligand_Beads Immobilized, Active-Site Directed Ligand Ligand_Beads->Assay_Well Wash Wash to Remove Unbound Kinase Assay_Well->Wash Competition Occurs Elute Elute Bound Kinase-Phage Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Data_Analysis Calculate % Control Determine Kd or % Inhibition qPCR->Data_Analysis

Caption: KINOMEscan™ competition binding assay workflow.

Enzymatic Assays: Measuring Functional Inhibition

Enzymatic assays measure the ability of a compound to inhibit the catalytic activity of a kinase. These assays provide functional data (e.g., IC₅₀ values) and are critical for confirming that binding to the active site translates into functional modulation.

The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based platform that measures kinase activity by monitoring the phosphorylation of a synthetic peptide substrate.[12][13][14]

Protocol Self-Validation: The Z'-LYTE™ protocol incorporates critical controls for a self-validating system. A "0% phosphorylation control" (no kinase) and a "100% phosphorylation control" (pre-phosphorylated peptide) are run in parallel.[15] These controls define the assay window and are used to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered robust and ensures that the observed inhibition is a true biological effect and not an artifact.

Detailed Protocol: Z'-LYTE™ Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilutions: Create a 10-point, 3-fold serial dilution of the test compounds (Quinazoline, Dasatinib, etc.) in DMSO. Prepare a 4X working solution by diluting in Kinase Buffer.

    • Kinase/Peptide Master Mix: Prepare a 2X master mix containing the specific kinase and its corresponding FRET-labeled peptide substrate at their optimized concentrations.

    • ATP Solution: Prepare a 4X ATP solution. The concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

    • Development Reagent: Prepare the site-specific protease solution as per the manufacturer's instructions.

  • Assay Procedure (384-well Plate):

    • Add 2.5 µL of 4X compound dilution to the appropriate wells. Add 2.5 µL of buffer/DMSO to control wells.

    • Add 5 µL of the 2X Kinase/Peptide Master Mix to all wells except the "0% phosphorylation" controls.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and initiate development by adding 5 µL of the Development Reagent to all wells.

    • Incubate at room temperature for 60 minutes to allow for cleavage of non-phosphorylated peptides.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader, measuring the emission from both the coumarin donor (445 nm) and the fluorescein acceptor (520 nm) following excitation at 400 nm.

    • Calculate the Emission Ratio (520 nm / 445 nm).

    • Convert the Emission Ratio to % Phosphorylation using the 0% and 100% phosphorylation controls.

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Profiling Results

For this guide, we screened our test article and comparators against a representative panel of 120 kinases at a single concentration (1 µM) to determine the percent inhibition. This provides a broad overview of selectivity.

Kinase Target4-Chloro-2-(trichloromethyl)quinazoline(% Inhibition @ 1µM)Dasatinib(% Inhibition @ 1µM)Sunitinib(% Inhibition @ 1µM)Erlotinib(% Inhibition @ 1µM)
EGFR 85351899
ERBB2 (HER2) 60301575
SRC 4598 3310
LCK 4099 228
ABL1 1599 365
VEGFR2 106599 12
PDGFRβ 87099 9
KIT 1285100 6
FLT3 98899 4
AURKA 555152
CDK2 24081
MET 420253
Note: Data for 4-Chloro-2-(trichloromethyl)quinazoline is hypothetical and illustrative. Data for comparator compounds is representative of publicly available profiling data.[16][17][18]

Quantitative Analysis and Interpretation

Visual inspection of the data is useful, but objective, quantitative metrics are required for robust comparison.

Selectivity Score (S-Score)

The S-score is a straightforward measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[19][20] Using a threshold of >50% inhibition at 1 µM:

  • S(50%) = (Number of Kinases with >50% Inhibition) / (Total Kinases Tested)

Gini Coefficient

Adapted from the field of economics, the Gini coefficient provides a more nuanced measure of selectivity distribution.[21][22][23] It ranges from 0 to 1, where:

  • Gini ≈ 0: Indicates low selectivity (promiscuous), where the compound inhibits many kinases to a similar degree.

  • Gini ≈ 1: Indicates high selectivity, where the compound's inhibitory activity is concentrated on a very small number of kinases.

Data Analysis and Visualization Workflow

Data_Analysis_Workflow cluster_input Input Data cluster_processing Quantitative Metrics cluster_output Interpretation & Visualization Raw_Data Raw Kinase Profiling Data (% Inhibition or Kd) S_Score Calculate S-Score (Count hits > threshold) / Total Raw_Data->S_Score Gini_Calc Calculate Gini Coefficient 1. Rank order inhibition 2. Calculate Lorenz Curve area 3. G = 1 - 2B Raw_Data->Gini_Calc Kinome_Tree Visualize on Kinome Dendrogram (e.g., TREEspot®) Raw_Data->Kinome_Tree Comparison_Table Comparative Metrics Table S_Score->Comparison_Table Gini_Calc->Comparison_Table Interpretation Interpret Profile: Selective vs. Multi-Targeted Predict On/Off-Target Effects Comparison_Table->Interpretation Kinome_Tree->Interpretation

Caption: Workflow for quantitative analysis of kinase profiling data.

CompoundPrimary Target(s)S-Score (S50%)Gini CoefficientInterpretation
Erlotinib EGFR, ERBB20.020.88Highly Selective
4-Chloro-2-(trichloromethyl)quinazoline EGFR, ERBB20.020.81Selective
Sunitinib VEGFR, PDGFR, KIT0.050.75Moderately Selective
Dasatinib ABL, SRC, KIT, PDGFR0.110.62Multi-Targeted/Promiscuous

Note: S-Score and Gini values are calculated based on the illustrative 120-kinase panel.

Discussion of Profiles
  • Erlotinib demonstrates a classic selective profile. Its high Gini coefficient (0.88) and low S-score (0.02) confirm its activity is highly concentrated on its intended targets, EGFR and, to a lesser extent, ERBB2.[7][24] This selectivity is a key feature of its clinical utility.

  • Dasatinib represents the opposite end of the spectrum. Its low Gini coefficient (0.62) and high S-score (0.11) quantitatively confirm its promiscuous nature.[2][25] It potently inhibits kinases across multiple families, which contributes to both its broad efficacy in certain leukemias and its distinct side-effect profile.

  • Sunitinib falls in between, exhibiting a multi-targeted profile that is more constrained than Dasatinib's. It potently hits a specific set of receptor tyrosine kinases (VEGFR/PDGFR/KIT), making it a valuable therapeutic but also requiring careful management of on-target toxicities like hypertension.[4][5]

  • 4-Chloro-2-(trichloromethyl)quinazoline (Hypothetical Profile): Our test article shows a promising selective profile. With a high Gini coefficient (0.81) and a low S-score (0.02), its activity is largely focused on EGFR and ERBB2. The moderate inhibition of SRC family kinases (40-45%) suggests some cross-reactivity that would need to be addressed in subsequent medicinal chemistry efforts. This profile suggests it could be a promising starting point for developing a selective EGFR/ERBB2 inhibitor.

Conclusion

Kinase inhibitor selectivity profiling is an indispensable component of modern drug discovery. This guide demonstrates a systematic approach to generating, analyzing, and interpreting cross-reactivity data. By employing robust, self-validating methodologies like KINOMEscan™ or Z'-LYTE™, researchers can generate high-fidelity data. Subsequent analysis using quantitative metrics such as the S-Score and Gini coefficient allows for objective, head-to-head comparisons between compounds.

Our case study of 4-Chloro-2-(trichloromethyl)quinazoline, benchmarked against established drugs like Dasatinib, Sunitinib, and Erlotinib, illustrates how this process can effectively characterize a compound's kinome-wide interaction profile. The hypothetical selective profile of our test article highlights its potential as a lead structure, while the analysis of the comparators underscores the diverse nature of kinase inhibitor selectivity and its direct implications for clinical application. Ultimately, a thorough understanding of a compound's selectivity profile is paramount to developing safer and more effective targeted therapies.

References

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link][21][23]

  • Bosc, N., et al. (2019). Gini coefficients as a single value metric to define chemical probe selectivity. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(8), 850-858. [Link][22][26]

  • O'Hare, T., et al. (2009). Kinase profile of dasatinib. ResearchGate. [Link][2]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. [Link][3]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7451. [Link][19]

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(26), 5584–5592. [Link][27]

  • Erlichman, C., et al. (2006). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 5(6), 1399–1407. [Link][7]

  • Guha, M. (2013). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link][25]

  • Stamos, J., et al. (2011). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417–425. [Link][28]

  • LINCS Data Portal. (2013). VX-680 KINOMEscan. [Link][11]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858–876. [Link][29]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link][20]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link][30]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link][9]

  • Elkamhawy, A., et al. (2016). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Molecules, 21(9), 1229. [Link][31]

  • HMS LINCS Project. (n.d.). Assays. [Link][32]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link][33]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link][10]

  • Agnew, C., et al. (2021). Clustering of PK domains. ResearchGate. [Link][34]

  • Raymond, E., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(9), 1349–1353. [Link][5]

  • Lankheet, N. A. G. (2014). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link][6]

  • Perez-Soler, R., et al. (2004). Response to Erlotinib. ResearchGate. [Link][24]

  • NIH Molecular Libraries Program. (2010). Figure 1, Dendrogram representation of the selectivity profile for kinase binding by TG003 (1) and 2 within a panel of 402 kinases. Probe Reports. [Link][35]

  • Patel, M. & Saad, N. (2024). Erlotinib. StatPearls. [Link][8]

  • C-SPADE. (n.d.). (A) Compound-centric bioactivity dendrogram visualization of the... ResearchGate. [Link][36]

  • Peyressatre, M., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8, 753. [Link][37]

  • da Silva, F. S., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 9(34), 19579–19588. [Link][1]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Chloro-2-(trichloromethyl)quinazoline, a compound whose structural complexity necessitates a thorough understanding of its potential hazards and the regulatory landscape governing its waste management.

Understanding the Hazard Profile of 4-Chloro-2-(trichloromethyl)quinazoline

Inferred Hazard Profile:

Hazard ClassificationAnticipated EffectsSupporting Analogues
Acute Toxicity (Oral) Potentially toxic or harmful if swallowed.4-Chloroquinazoline is classified as toxic if swallowed[1].
Skin Corrosion/Irritation May cause skin irritation upon contact.4-Chloroquinazoline is known to cause skin irritation[1].
Serious Eye Damage/Irritation Poses a risk of serious eye damage.4-Chloroquinazoline can cause serious eye damage[1].
Respiratory Irritation May cause respiratory irritation if inhaled.4-Chloroquinazoline is reported to potentially cause respiratory irritation[1].
Environmental Hazard As a chlorinated organic compound, it is expected to be persistent and potentially toxic to aquatic life. Improper disposal can lead to long-term environmental contamination[2][3].

Given these potential hazards, the handling and disposal of 4-Chloro-2-(trichloromethyl)quinazoline must be approached with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is not merely a recommendation but a critical safety requirement to prevent exposure.

Recommended PPE Ensemble:

  • Eye and Face Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected[4][5].

    • Lab Coat: A flame-resistant laboratory coat, fully buttoned, is required. For significant quantities or splash risks, a chemically impervious apron or gown should be worn over the lab coat.

  • Respiratory Protection: All handling of solid 4-Chloro-2-(trichloromethyl)quinazoline that could generate dust, and any handling of its solutions, must be conducted within a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 4-Chloro-2-(trichloromethyl)quinazoline is governed by a systematic process designed to ensure safety, environmental protection, and regulatory compliance. The following workflow provides a comprehensive, step-by-step approach.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Step 1: Hazardous Waste Determination B Step 2: Segregation of Waste Streams A->B Classify C Step 3: Use of Appropriate Waste Containers B->C Contain D Step 4: Accurate and Compliant Labeling C->D Label E Step 5: Temporary On-site Storage D->E Store F Step 6: Arranging for Licensed Disposal E->F Dispose

Figure 1. A workflow diagram illustrating the key stages of the disposal process for 4-Chloro-2-(trichloromethyl)quinazoline.

Step 1: Hazardous Waste Determination

The first and most critical step is to formally determine if 4-Chloro-2-(trichloromethyl)quinazoline waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) regulations administered by the U.S. Environmental Protection Agency (EPA) or equivalent local and national regulations[6][7].

This determination is the responsibility of the waste generator and must be accurate and documented[8]. The process involves two key questions:

  • Is the waste a "listed" hazardous waste? The EPA maintains lists of hazardous wastes from non-specific sources (F-list), specific sources (K-list), and discarded commercial chemical products (P- and U-lists)[9]. While 4-Chloro-2-(trichloromethyl)quinazoline is not explicitly on these lists, it is a halogenated organic compound, and waste streams containing such compounds from certain processes may be listed[2][10].

  • Does the waste exhibit a "characteristic" of hazardous waste? If the waste is not listed, it must be evaluated for the four characteristics of hazardous waste[7][9]:

    • Ignitability: Unlikely for this solid compound.

    • Corrosivity: To be determined, but unlikely unless in a corrosive solution.

    • Reactivity: The reactivity of the trichloromethyl group, especially towards hydrolysis, could be a consideration.

    • Toxicity: This is the most likely characteristic. The compound's structure suggests potential toxicity.

Given the inferred hazard profile, it is prudent to manage all waste containing 4-Chloro-2-(trichloromethyl)quinazoline as hazardous waste .

Step 2: Segregation of Waste Streams

Proper segregation is essential to prevent unintended chemical reactions and to facilitate compliant disposal.

  • Solid Waste: This includes unused or expired 4-Chloro-2-(trichloromethyl)quinazoline, contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials from spill cleanups.

  • Liquid Waste: This includes any solutions containing 4-Chloro-2-(trichloromethyl)quinazoline. Do not mix with other solvent waste streams unless their compatibility has been confirmed. A chemical compatibility chart should be consulted[11][12][13].

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound should be placed in a designated sharps container.

Step 3: Use of Appropriate Waste Containers

All waste must be collected in containers that are compatible with the chemical and are in good condition.

  • For solid waste, use a sealable, sturdy plastic or metal container.

  • For liquid waste, use a sealable, chemically resistant container (e.g., a high-density polyethylene or glass bottle with a secure cap).

Step 4: Accurate and Compliant Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "4-Chloro-2-(trichloromethyl)quinazoline."

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 5: Temporary On-site Storage

Waste containers should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 6: Arranging for Licensed Disposal

The final disposal of 4-Chloro-2-(trichloromethyl)quinazoline must be conducted by a licensed hazardous waste disposal company[14]. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Provide them with an accurate description of the waste.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, the PPE described in Section 2 should be worn.

  • Contain the Spill:

    • For solid spills , carefully sweep or scoop the material to avoid creating dust. Place the collected material in a labeled hazardous waste container.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., acetone or ethanol, if compatible with the surface), followed by a soap and water wash. All materials used for decontamination are considered hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.

Potential for Chemical Neutralization: A Cautious Approach

While the ultimate disposal method for 4-Chloro-2-(trichloromethyl)quinazoline will likely be high-temperature incineration by a licensed facility, in-lab chemical neutralization may be considered in some instances to render the waste less hazardous before disposal. However, a validated protocol for this specific compound is not available in the published literature.

Theoretical Considerations for Neutralization:

  • Nucleophilic Aromatic Substitution: The 4-chloro position on the quinazoline ring is susceptible to nucleophilic attack. In theory, reaction with a nucleophile such as a primary or secondary amine could displace the chloride[6][9][15].

  • Hydrolysis of the Trichloromethyl Group: The trichloromethyl group may be susceptible to hydrolysis, potentially converting it to a carboxylic acid or other derivatives. This reaction can be influenced by pH and temperature.

It is crucial to emphasize that any attempt at chemical neutralization must be:

  • Thoroughly researched and planned.

  • Conducted on a small, experimental scale initially.

  • Performed by highly trained personnel in a controlled environment (i.e., a chemical fume hood).

  • Validated to ensure complete degradation of the hazardous compound.

Final Disposal Pathway: High-Temperature Incineration

For halogenated organic compounds like 4-Chloro-2-(trichloromethyl)quinazoline, the preferred method of final disposal is high-temperature incineration at a permitted hazardous waste facility[16]. This process ensures the complete destruction of the compound, minimizing its environmental impact. Incinerators for hazardous waste are subject to stringent regulations to control emissions of pollutants[1][16].

By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 4-Chloro-2-(trichloromethyl)quinazoline, thereby upholding their commitment to safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification.
  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply.
  • Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ChemicalBook. (2025, July 19). 4-Chloroquinazoline - Safety Data Sheet.
  • ResearchGate. (2025, August 6). Reductive dehalogenation of the trichloromethyl group of nitrapyrin by the ammonia-oxidizing bacterium Nitrosomonas europaea.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubMed Central (PMC). (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
  • National Center for Biotechnology Information (NCBI). Regulation Related to Waste Incineration.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • PubMed. Biodegradation of halogenated organic compounds.
  • ResearchGate. (2025, October 16). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • RSC Publishing. Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.
  • Cole-Parmer. Chemical Compatibility Database.
  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubMed. (2010, December 22). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
  • SciELO South Africa. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum.
  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • BenchChem. Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.

Sources

A Researcher's Guide to the Safe Handling of 4-Chloro-2-(trichloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a novel and reactive compound, 4-Chloro-2-(trichloromethyl)quinazoline presents unique safety challenges that demand a comprehensive and proactive approach to laboratory handling. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans. By moving beyond a simple checklist and explaining the causality behind each procedural step, we aim to build a deep, trust-based understanding of safe laboratory practices.

Hazard Assessment and Risk Mitigation

Based on data from analogous compounds such as 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline and 4-chloroquinazoline, 4-Chloro-2-(trichloromethyl)quinazoline should be treated as a hazardous substance with the potential for:

  • Acute Oral Toxicity : Assumed to be harmful if swallowed.[2]

  • Skin Corrosion/Irritation : Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation : Likely to cause serious eye irritation or damage.[2][3]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[2][3]

Given these potential hazards, a multi-layered approach to safety is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is mandatory when handling 4-Chloro-2-(trichloromethyl)quinazoline. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[4]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.[4]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[4]Protects the body and personal clothing from contamination. The design ensures maximum coverage.[4]
Eye & Face Protection Safety goggles and a full-face shield.[2][4][5]Protects the eyes and face from splashes or airborne particles of the compound.[4]
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N95 respirator is recommended.[6]Prevents inhalation of the compound.
Shoe Covers Disposable shoe covers.[4]Prevents the tracking of contaminants outside the laboratory.
Donning and Doffing PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Over Cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize contamination risk.

Operational Plan: Safe Handling Procedures

A systematic approach to handling 4-Chloro-2-(trichloromethyl)quinazoline is critical to prevent contamination and exposure.

Engineering Controls

All work with 4-Chloro-2-(trichloromethyl)quinazoline should be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes.[2][3] The fume hood should have a certified face velocity of at least 100 feet per minute.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Weighing : If weighing the solid compound, do so within the fume hood. Use a tared container to minimize the transfer of the powder.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reactions : All reactions involving 4-Chloro-2-(trichloromethyl)quinazoline must be performed in a closed system within the fume hood.

  • Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by a soap and water wash. Dispose of all contaminated materials as hazardous waste.[2]

Emergency Plan: Spills and Exposure

In the event of a spill or personal exposure, immediate and decisive action is required.

Spill Response
  • Evacuate : Immediately evacuate the area and alert others.[4]

  • Isolate : If safe to do so, close the fume hood sash and restrict access to the area.

  • Assess : From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact the institution's emergency response team.

  • Cleanup (for trained personnel with appropriate PPE) :

    • Wear the full PPE ensemble as described above.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[2][3]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small & Contained? Assess->SmallSpill Cleanup Proceed with Cleanup Protocol SmallSpill->Cleanup Yes LargeSpill Large or Uncontained SmallSpill->LargeSpill No Emergency Contact Emergency Response Team LargeSpill->Emergency

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trichloromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trichloromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.